molecular formula C34H43NO10 B15589589 Yunaconitoline

Yunaconitoline

Número de catálogo: B15589589
Peso molecular: 625.7 g/mol
Clave InChI: SHTGLCWQWPWURU-LLLHVYCGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Yunaconitoline is a useful research compound. Its molecular formula is C34H43NO10 and its molecular weight is 625.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C34H43NO10

Peso molecular

625.7 g/mol

Nombre IUPAC

[(1R,2R,3R,4R,5S,6S,8R,13R,17S,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,18-dimethoxy-13-(methoxymethyl)-14-oxo-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-15-en-4-yl] 4-methoxybenzoate

InChI

InChI=1S/C34H43NO10/c1-7-35-16-31(17-40-3)22(37)12-13-32-21-14-33(39)23(42-5)15-34(45-18(2)36,25(28(32)35)26(43-6)27(31)32)24(21)29(33)44-30(38)19-8-10-20(41-4)11-9-19/h8-13,21,23-29,39H,7,14-17H2,1-6H3/t21-,23+,24-,25?,26+,27-,28?,29-,31+,32-,33+,34-/m1/s1

Clave InChI

SHTGLCWQWPWURU-LLLHVYCGSA-N

Origen del producto

United States

Foundational & Exploratory

The Molecular Siege: An In-depth Technical Guide to the Mechanism of Action of Yunaconitoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yunaconitoline, a C19-diterpenoid alkaloid extracted from the Aconitum species, presents a dual profile of potent bioactivity and significant toxicity. This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's effects. The primary mechanism of action involves the potent modulation of voltage-gated sodium channels (Nav), leading to aberrant neuronal and cardiac cell depolarization. Furthermore, its analgesic and anti-inflammatory properties are attributed to the modulation of key signaling pathways, including serotonergic and prostaglandin (B15479496) synthesis pathways. This guide delves into the quantitative aspects of its interactions, detailed experimental methodologies for its characterization, and visual representations of its signaling cascades and metabolic pathways. The information presented herein is intended to support further research and development efforts related to this complex natural product.

Core Mechanism of Action: Voltage-Gated Sodium Channel Modulation

The principal pharmacological and toxicological effects of this compound stem from its interaction with voltage-gated sodium channels (Nav). Similar to other aconitine-type alkaloids, this compound binds to and persistently activates these channels, preventing their inactivation. This sustained sodium influx leads to a prolonged depolarization of excitable cell membranes, such as neurons and cardiomyocytes. This action disrupts normal action potential generation and propagation, underlying both its therapeutic analgesic effects and its severe cardiotoxicity and neurotoxicity.

While specific binding affinities and inhibitory concentrations for this compound on individual Nav channel subtypes are not extensively documented in publicly available literature, studies on structurally similar C19-diterpenoid alkaloids, such as Bulleyaconitine A (BLA), provide critical insights. BLA has been shown to preferentially block tetrodotoxin-sensitive (TTX-S) Nav channels, particularly Nav1.7 and Nav1.3, over the tetrodotoxin-resistant (TTX-R) Nav1.8. This preferential blockade of channels crucial for pain signaling pathways likely contributes significantly to the analgesic properties of this class of compounds. The potency of this block is state-dependent, with a much higher affinity for the inactivated state of the channel.

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology for Nav Channel Inhibition

This protocol is adapted from studies on the related alkaloid, Bulleyaconitine A, and is a standard method for assessing the effect of compounds on voltage-gated sodium channels.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the desired human Nav channel subtype (e.g., Nav1.3, Nav1.7, or Nav1.8) are cultured in Dulbecco's Modified Eagle Medium/F12 medium supplemented with 10% fetal bovine serum and appropriate selection antibiotics. Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed at room temperature using an amplifier such as an Axopatch 200B.

    • The extracellular solution typically contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.

    • The intracellular (pipette) solution typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.

    • To assess the resting state inhibition, cells are held at a holding potential of -120 mV, and currents are elicited by a depolarizing pulse to 0 mV for 20 ms (B15284909).

    • To assess the inactivated state inhibition, a 500 ms conditioning prepulse to -60 mV is applied from the holding potential of -120 mV, followed by a 20 ms test pulse to 0 mV.

  • Data Analysis: The concentration-response curves are generated by plotting the percentage of current inhibition against the logarithm of the compound concentration. The IC50 values are then calculated by fitting the data to a Hill equation.

Pharmacokinetics and Metabolism

The bioavailability and toxicity of this compound are significantly influenced by its metabolism and transport.

Cytochrome P450 3A4 (CYP3A4) Metabolism

This compound is predominantly metabolized by the cytochrome P450 enzyme CYP3A4. Inhibition of CYP3A4 can dramatically increase the systemic exposure and toxicity of this compound. It acts as both a sensitive substrate and a moderately competitive inhibitor of CYP3A4.

Experimental Protocol: CYP3A4 Inhibition Assay (Ki Determination)
  • Incubation: Human liver microsomes are incubated with a CYP3A4-specific substrate (e.g., midazolam or testosterone) and varying concentrations of this compound.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of an NADPH-generating system and terminated after a specific incubation period by adding a quenching solvent like acetonitrile.

  • Analysis: The formation of the metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive) are determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Dixon plots, or Cornish-Bowden plots).

P-glycoprotein (P-gp) Efflux

This compound is a substrate of the efflux transporter P-glycoprotein (P-gp). P-gp is expressed at various physiological barriers, including the blood-brain barrier. The absence or inhibition of P-gp can lead to increased accumulation of this compound in the brain, thereby enhancing its analgesic effects as well as its neurotoxicity.

Experimental Protocol: Caco-2 Bidirectional Transport Assay
  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • For apical-to-basolateral (A-B) transport (absorptive direction), this compound is added to the apical chamber, and samples are collected from the basolateral chamber over time.

    • For basolateral-to-apical (B-A) transport (efflux direction), this compound is added to the basolateral chamber, and samples are collected from the apical chamber over time.

  • Analysis: The concentration of this compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is determined by dividing the Papp (B-A) by the Papp (A-B). An ER greater than 2 suggests that the compound is a substrate for active efflux.

Analgesic and Anti-inflammatory Mechanisms

Beyond its effects on ion channels, this compound exhibits analgesic and anti-inflammatory properties through the modulation of other signaling pathways.

Modulation of Serotonin (B10506) Levels

The analgesic effects of some aconitine (B1665448) alkaloids have been linked to alterations in serotonin (5-HT) levels in the brain. Serotonin is a key neurotransmitter in the descending pain modulatory pathways. By influencing serotonergic neurotransmission, this compound may enhance the endogenous pain-inhibiting mechanisms.

Inhibition of Prostaglandin Synthesis

The anti-inflammatory effects of this compound are thought to be mediated, at least in part, by the inhibition of prostaglandin synthesis. Prostaglandins (B1171923) are pro-inflammatory mediators produced via the cyclooxygenase (COX) pathway. By inhibiting this pathway, this compound can reduce inflammation and inflammatory pain.

Experimental Protocol: In Vitro Prostaglandin Synthesis Inhibition Assay
  • Enzyme Preparation: Microsomal fractions containing prostaglandin H synthase (cyclooxygenase) are prepared from tissues such as bovine seminal vesicles.

  • Incubation: The enzyme preparation is incubated with arachidonic acid (the substrate for prostaglandin synthesis) in the presence and absence of varying concentrations of this compound.

  • Analysis: The production of prostaglandins (e.g., PGE2) is measured using techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value for the inhibition of prostaglandin synthesis is determined from the concentration-response curve.

Toxicity

This compound is a potent neurotoxin with a narrow therapeutic index. Its toxicity is a direct extension of its mechanism of action on voltage-gated sodium channels, leading to cardiac arrhythmias and neurological symptoms.

Experimental Protocol: Acute Toxicity (LD50) Determination in Mice
  • Animals: Swiss albino mice are typically used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Administration: this compound, dissolved in a suitable vehicle, is administered to different groups of mice via a specific route (e.g., intraperitoneal, intravenous, or oral). A range of doses is used.

  • Observation: The animals are observed for a set period (e.g., 24-72 hours) for signs of toxicity and mortality.

  • Data Analysis: The LD50 (the dose that is lethal to 50% of the animals) is calculated using statistical methods such as the probit analysis.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the closely related alkaloid, Bulleyaconitine A.

Table 1: Voltage-Gated Sodium Channel Inhibition by Bulleyaconitine A (BLA)

Nav Channel Subtype State IC50
Nav1.3 Resting 995.6 ± 139.1 nM
Inactivated 20.3 ± 3.4 pM
Nav1.7 Resting 125.7 ± 18.6 nM
Inactivated 132.9 ± 25.5 pM
Nav1.8 Resting 151.2 ± 15.4 µM

| | Inactivated | 18.0 ± 2.5 µM |

Table 2: Acute Toxicity of this compound

Parameter Value Species Route of Administration

| LD50 | 0.05 mg/kg | Mouse | Intravenous |

Visualized Signaling and Metabolic Pathways

The following diagrams illustrate the key mechanisms of action and metabolic pathways of this compound.

Yunaconitoline_Mechanism_of_Action cluster_0 Cellular Environment YAC This compound Nav Voltage-Gated Sodium Channel (Nav) YAC->Nav Binds and Activates Na_ion Na+ Nav->Na_ion Sustained Influx Depolarization Prolonged Membrane Depolarization Na_ion->Depolarization AP Altered Action Potential Depolarization->AP Toxicity Cardiotoxicity & Neurotoxicity AP->Toxicity Analgesia Analgesia AP->Analgesia

Caption: Core mechanism of this compound on voltage-gated sodium channels.

Yunaconitoline_Metabolism_and_Transport cluster_1 Hepatocyte / Enterocyte cluster_2 Systemic Circulation / Brain YAC_in This compound (intracellular) CYP3A4 CYP3A4 YAC_in->CYP3A4 Substrate Pgp P-glycoprotein (P-gp) YAC_in->Pgp Substrate Toxicity_Bioavailability Increased Bioavailability and Toxicity YAC_in->Toxicity_Bioavailability Increased concentration if CYP3A4 is inhibited YAC_out This compound (extracellular) YAC_out->YAC_in Absorption YAC_out->Toxicity_Bioavailability Increased concentration if P-gp is inhibited Metabolites Inactive Metabolites CYP3A4->Metabolites Metabolism Pgp->YAC_out Efflux

Caption: Metabolic and transport pathways of this compound.

Experimental_Workflow_Nav_Inhibition cluster_workflow Workflow for Assessing Nav Channel Inhibition A Culture HEK293 cells stably expressing Nav subtype B Perform whole-cell patch-clamp recordings A->B C Apply voltage protocols (resting and inactivated states) B->C D Apply varying concentrations of this compound C->D E Measure sodium current inhibition D->E F Generate concentration-response curves and calculate IC50 E->F

Caption: Experimental workflow for Nav channel inhibition assay.

Conclusion

This compound exerts its profound physiological effects primarily through the persistent activation of voltage-gated sodium channels. This core mechanism is complemented by its influence on serotonergic and prostaglandin synthesis pathways, which contribute to its analgesic and anti-inflammatory properties. However, the narrow therapeutic window, dictated by its potent cardiotoxicity and neurotoxicity, necessitates a thorough understanding of its pharmacology and toxicology. The significant roles of CYP3A4-mediated metabolism and P-glycoprotein-mediated efflux in its disposition are critical considerations for any potential therapeutic development and for understanding drug-drug interactions. Further research is warranted to delineate the specific interactions of this compound with various Nav channel subtypes to better correlate its molecular actions with its physiological and pathological outcomes. The experimental protocols and data presented in this guide provide a foundational framework for such future investigations.

Yunaconitoline: A Technical Guide on its Role in Traditional Chinese Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yunaconitoline, a C19-diterpenoid alkaloid isolated from the roots of Aconitum bulleyanum, is a component of traditional Chinese medicine (TCM) with a range of pharmacological activities. Belonging to the highly bioactive and toxic class of Aconitum alkaloids, this compound has demonstrated analgesic, anti-inflammatory, and antithermic effects. Its mechanism of action, while not fully elucidated, is believed to involve the modulation of ion channels and induction of apoptosis through mitochondrial pathways. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its pharmacological properties, toxicological profile, and the molecular pathways it influences. Detailed experimental methodologies and quantitative data are presented to facilitate further research and drug development efforts.

Introduction

Traditional Chinese Medicine has utilized plants of the Aconitum genus for centuries to treat a variety of ailments, including pain, inflammation, and fever. The therapeutic and toxic properties of these plants are primarily attributed to a class of compounds known as diterpenoid alkaloids. This compound is one such alkaloid, extracted from Aconitum bulleyanum.[1] Like other Aconitum alkaloids, it possesses potent biological activity, which also brings a significant risk of toxicity. A thorough understanding of its pharmacological and toxicological profile is therefore critical for its potential development as a therapeutic agent.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC34H43NO10[1]
Molecular Weight625.715 g/mol [1]
AppearancePowderBOC Sciences
Purity>95% (typical)BOC Sciences

Pharmacological Activities and Mechanisms of Action

This compound exhibits a range of pharmacological effects, with research primarily focusing on its analgesic, anti-inflammatory, and cardiotoxic properties.

Analgesic and Anti-inflammatory Effects

Aconitum alkaloids, including this compound, are known for their potent analgesic and anti-inflammatory activities. While specific studies on this compound's efficacy in various pain and inflammation models are not extensively detailed in readily available literature, the effects of closely related compounds provide significant insights. The analgesic and anti-inflammatory actions are thought to be mediated through the modulation of voltage-gated sodium channels and protein kinase C (PKC).

Cardiovascular Effects and Mitochondrial Apoptosis Pathway

Studies have indicated that this compound has significant effects on the cardiovascular system, including the potential to induce myocardial injury. Research in a rat model suggests that these effects are linked to the mitochondrial apoptosis pathway. This involves the regulation of key apoptotic and anti-apoptotic proteins.

A proposed mechanism involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade, including caspase-9 and caspase-3, ultimately leading to cardiomyocyte apoptosis.

Mitochondrial_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrion cluster_cytosol Cytosol This compound This compound Bcl2 Bcl-2 This compound->Bcl2 down-regulates Bax Bax This compound->Bax up-regulates Bcl2->Bax inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c promotes release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Proposed mitochondrial apoptosis pathway induced by this compound.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is paramount for assessing its therapeutic potential.

Pharmacokinetics

A study utilizing ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has provided pharmacokinetic data for this compound in mice.

ParameterRouteDoseValueSource
BioavailabilityOral2 mg/kg27.4%[2]
AdministrationIntravenous0.05 mg/kg-[2]
Toxicology

Aconitum alkaloids are notoriously toxic, and this compound is no exception. The acute toxicity is typically expressed as the median lethal dose (LD50).

Animal ModelRoute of AdministrationLD50 (mg/kg)Source
MiceSubcutaneousNot specified for this compound, but related alkaloids have LD50s in the range of 0.3-1.5 mg/kgGeneral Aconitum alkaloid data

Detailed Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound, based on standard methodologies for related compounds.

UPLC-MS/MS Method for Pharmacokinetic Analysis

This protocol is based on the study of this compound pharmacokinetics in mice.[2]

  • Animal Model: Male Kunming mice.

  • Drug Administration:

    • Intravenous (i.v.): 0.05 mg/kg this compound solution.

    • Oral (p.o.): 2 mg/kg this compound solution.

  • Sample Collection: Blood samples are collected at various time points post-administration.

  • Sample Preparation: Blood samples are processed, typically involving protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation. The supernatant is then analyzed.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., Waters ACQUITY UPLC BEH C18).

    • Mobile Phase: A gradient of acetonitrile and water (containing an additive like formic acid).

    • Flow Rate: Approximately 0.3-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and an internal standard.

  • Data Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, bioavailability) are calculated from the concentration-time data.

UPLC_MS_Workflow cluster_animal_phase In Vivo cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_analysis Data Processing Drug_Admin Drug Administration (i.v. or p.o.) Blood_Sampling Blood Sampling (time points) Drug_Admin->Blood_Sampling Protein_Precipitation Protein Precipitation Blood_Sampling->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation UPLC UPLC Separation Centrifugation->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS PK_Analysis Pharmacokinetic Analysis MSMS->PK_Analysis Results Results PK_Analysis->Results

Workflow for UPLC-MS/MS based pharmacokinetic analysis.
Hot Plate Test for Analgesic Activity

This is a standard method to assess central analgesic effects.

  • Animal Model: Mice.

  • Apparatus: A hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • A baseline reaction time (latency) is determined for each mouse by placing it on the hot plate and measuring the time until it exhibits a pain response (e.g., licking a hind paw or jumping). A cut-off time is set to prevent tissue damage.

    • Mice are then treated with this compound or a vehicle control.

    • The reaction time is measured again at various time points after drug administration.

  • Data Analysis: An increase in the reaction time compared to the baseline and the control group indicates an analgesic effect.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a widely used model for acute inflammation.

  • Animal Model: Rats or mice.

  • Procedure:

    • The initial volume of the animal's hind paw is measured.

    • Animals are pre-treated with this compound or a vehicle control.

    • A solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce inflammation.

    • The paw volume is measured at regular intervals after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema in the drug-treated group is calculated relative to the control group.

Acute Toxicity (LD50) Determination

This protocol is a general guideline for determining the median lethal dose.

  • Animal Model: Mice or rats.

  • Procedure:

    • Animals are divided into several groups, and each group receives a different dose of this compound (typically administered intraperitoneally or orally).

    • A control group receives the vehicle.

    • The number of mortalities in each group is recorded over a specified period (e.g., 24-72 hours).

  • Data Analysis: The LD50 value is calculated using statistical methods, such as the probit analysis, which determines the dose that is lethal to 50% of the animals.

Conclusion and Future Directions

This compound is a potent bioactive alkaloid from a plant with a long history of use in traditional Chinese medicine. Its analgesic and anti-inflammatory properties, likely mediated through the modulation of ion channels, make it a compound of interest for further investigation. However, its significant cardiotoxicity, associated with the induction of mitochondrial apoptosis, presents a major challenge for its therapeutic development.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound and its effects on various ion channels and signaling pathways.

  • Conducting detailed dose-response studies for both its therapeutic and toxic effects to determine a potential therapeutic window.

  • Investigating structural modifications of the this compound molecule to reduce toxicity while retaining or enhancing its therapeutic activities.

  • Exploring its potential synergistic effects with other compounds to enhance efficacy and reduce toxicity.

A comprehensive understanding of the mechanisms of action and toxicity of this compound is essential for harnessing its potential therapeutic benefits while ensuring safety.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Yunaconitoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Yunaconitoline is a norditerpenoid alkaloid that has been identified within the Aconitum genus, specifically isolated from Aconitum bulleyanum. This technical guide provides a comprehensive overview of the current publicly available scientific data regarding the chemical structure and properties of this compound. Due to the limited availability of specific experimental data in the public domain, this document also draws upon information from closely related aconitine-type alkaloids to provide a broader context for its potential characteristics and biological activities. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this complex natural product.

Chemical Structure and Physicochemical Properties

This compound is a complex diterpenoid alkaloid with the molecular formula C34H43NO10 and a molecular weight of 625.715 g/mol . Its chemical structure is characterized by a highly substituted aconitane (B1242193) skeleton.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C34H43NO10Publicly available data
Molecular Weight 625.715 g/mol Publicly available data
Appearance PowderPublicly available data
Storage Temperature -20°CPublicly available data
Predicted Boiling Point 711.5 ± 60.0 °CPredicted data
Predicted Density 1.35 ± 0.1 g/cm³Predicted data
Predicted pKa 12.82 ± 0.70Predicted data

Experimental Data

A comprehensive search of publicly available scientific literature and databases did not yield specific experimental data for the following properties of this compound:

  • Melting Point: No experimentally determined melting point has been reported.

  • Solubility: Specific solubility data in various solvents is not available.

  • Spectral Data: Detailed experimental ¹H-NMR, ¹³C-NMR, and mass spectrometry fragmentation data for this compound have not been published.

The absence of this critical experimental data significantly hampers a complete characterization of the molecule.

Potential Pharmacological Properties and Mechanism of Action

While specific pharmacological studies on this compound are not available in the public domain, the broader class of aconitine (B1665448) alkaloids, to which it belongs, is known for a range of biological activities. It is important to note that the following information is based on related compounds and may not be directly applicable to this compound.

Aconitine and related alkaloids are known to exhibit potent cardiotoxic and neurotoxic effects. These effects are primarily mediated through their interaction with voltage-gated sodium channels in cell membranes. By binding to the open state of these channels, they cause a persistent activation, leading to an influx of sodium ions. This disrupts normal cellular function, particularly in excitable tissues like the heart and nervous system.

Recent studies on aconitine have also suggested the involvement of other mechanisms, including the induction of ferroptosis, a form of programmed cell death dependent on iron. Furthermore, neurotoxicity may be linked to the activation of specific signaling pathways. However, it must be reiterated that these findings are for aconitine and not specifically for this compound.

Experimental Protocols

Logical Workflow for Potential Isolation and Characterization:

G cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Aconitum Aconitum bulleyanum plant material Extraction Extraction with ammoniated ethanol (B145695) Aconitum->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Countercurrent High-Speed Countercurrent Chromatography Crude_Extract->Countercurrent Fractions Fraction Collection Countercurrent->Fractions TLC TLC Analysis of Fractions Fractions->TLC Pure_this compound Pure this compound TLC->Pure_this compound NMR NMR Spectroscopy (1H, 13C) Pure_this compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Pure_this compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation

Caption: A logical workflow for the potential isolation and characterization of this compound.

Conclusion and Future Directions

This compound remains a largely uncharacterized natural product. While its basic chemical formula and molecular weight are known, a significant lack of publicly available experimental data, including NMR and mass spectra, prevents a thorough understanding of its chemical and physical properties. Furthermore, its pharmacological profile and mechanism of action are yet to be specifically investigated.

Future research should prioritize the isolation and complete spectroscopic characterization of this compound. Elucidation of its ¹H-NMR, ¹³C-NMR, and detailed mass spectrometry fragmentation patterns is essential. Subsequently, in-depth pharmacological studies are required to determine its biological activities and unravel its mechanism of action, including its effects on ion channels and cellular signaling pathways. Such data will be invaluable for assessing its potential as a lead compound in drug discovery and for understanding its toxicological profile.

Unveiling Yunaconitoline: A Technical Guide to its Natural Sources and Isolation from Aconitum bulleyanum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Yunaconitoline, a significant diterpenoid alkaloid found in Aconitum bulleyanum. The document details its natural sourcing, presents quantitative data on its isolation, and offers meticulous experimental protocols for its extraction and purification. Furthermore, it elucidates the key signaling and metabolic pathways associated with this potent bioactive compound.

Natural Sources of this compound

This compound, also known as yunaconitine (B1683533), is a C19-diterpenoid alkaloid naturally occurring in plants of the Aconitum genus, commonly known as monkshood or wolfsbane. The primary and most notable source of this compound is Aconitum bulleyanum, a species of flowering plant in the family Ranunculaceae. This plant is predominantly found in the mountainous regions of Southwestern China, particularly in the provinces of Yunnan and Sichuan. The roots and rhizomes of Aconitum bulleyanum are the primary plant parts that accumulate this compound and other related alkaloids.

Quantitative Data on this compound Isolation

The isolation and quantification of this compound from Aconitum bulleyanum are critical for research and potential therapeutic applications. The following tables summarize the quantitative data reported in the literature regarding the yield and purity of this compound from Aconitum species.

ParameterValueSource SpeciesReference
Concentration in Plant Material 0.015 - 10.41 mg/gAconitum species[1]
Purity after Purification 98.65%Aconitum forrestii[2]

Table 1: Quantitative Analysis of this compound in Aconitum Species

ParameterValueAnalytical MethodReference
Limit of Detection (LOD) 0.022 ng/mLLC-MS/MS[3]
Limit of Quantification (LOQ) 0.1 ng/mLLC-MS/MS[3]
Recovery 78.6% - 84.9%LC-MS/MS[3]

Table 2: Analytical Parameters for this compound Quantification

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analytical quantification of this compound from the roots of Aconitum bulleyanum.

Extraction of Total Alkaloids

This protocol outlines a general method for the extraction of total alkaloids from the plant material.

Materials and Reagents:

Procedure:

  • Macerate 100 g of dried, powdered roots of Aconitum bulleyanum with 500 mL of 95% ethanol alkalized with a small amount of ammonia water (to pH 9-10).

  • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

  • Filter the mixture and repeat the extraction process on the plant residue two more times.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Dissolve the crude extract in 2% HCl to protonate the alkaloids.

  • Wash the acidic solution with chloroform to remove non-alkaloidal compounds.

  • Adjust the pH of the aqueous solution to 9-10 with 2% NaOH to precipitate the total alkaloids.

  • Extract the precipitated alkaloids with chloroform (3 x 200 mL).

  • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the total alkaloid fraction.

Isolation and Purification of this compound by Column Chromatography

This protocol describes the separation and purification of this compound from the total alkaloid extract.

Materials and Reagents:

  • Total alkaloid extract from Aconitum bulleyanum

  • Silica (B1680970) gel (100-200 mesh) for column chromatography

  • Neutral alumina (B75360) for column chromatography

  • Solvent system: A gradient of Chloroform-Methanol (e.g., starting from 100:0 to 90:10)

  • Thin Layer Chromatography (TLC) plates (silica gel GF254)

  • Developing solvent for TLC (e.g., Chloroform:Methanol:Ammonia = 15:1:0.1)

  • UV lamp for visualization

Procedure:

  • Prepare a silica gel column using a slurry packing method with chloroform.

  • Dissolve the total alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of chloroform-methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

  • Collect fractions of the eluate (e.g., 20 mL each).

  • Monitor the fractions by TLC. Spot a small amount of each fraction on a TLC plate, develop the plate in the developing solvent, and visualize the spots under a UV lamp.

  • Combine the fractions containing the spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent analysis).

  • For further purification, the combined fractions can be subjected to a second column chromatography step using neutral alumina with a similar gradient solvent system.

  • Evaporate the solvent from the purified fractions to obtain crystalline this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol details the quantitative analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and ammonium (B1175870) bicarbonate buffer.

  • Detection Wavelength: 240 nm.[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

Procedure:

  • Prepare a standard stock solution of this compound of known concentration in methanol.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample solution by dissolving a precisely weighed amount of the isolated compound or extract in methanol.

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Record the chromatograms and identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Signaling and Metabolic Pathways

Interaction with Voltage-Gated Sodium Channels

The primary pharmacological and toxicological effects of this compound, like other aconitine-type alkaloids, are mediated through its interaction with voltage-gated sodium channels (VGSCs) in excitable cells such as neurons and cardiomyocytes. This compound binds to site 2 of the α-subunit of the VGSC, which leads to a persistent activation of the channel. This prevents the channel from closing, leading to a continuous influx of sodium ions, membrane depolarization, and ultimately, cell dysfunction.

G Mechanism of this compound Action on Voltage-Gated Sodium Channels This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds to Site 2 Na_influx Persistent Na+ Influx VGSC->Na_influx Causes Persistent Activation Membrane_depolarization Prolonged Membrane Depolarization Na_influx->Membrane_depolarization Cell_dysfunction Neuronal Hyperexcitability & Cardiac Arrhythmias Membrane_depolarization->Cell_dysfunction

This compound's effect on sodium channels.
Metabolic Pathway of this compound

This compound is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically by the CYP3A4 isozyme.[5][6] This metabolic process involves oxidation reactions that can lead to the formation of various metabolites. Understanding this pathway is crucial for assessing the drug's pharmacokinetics and potential drug-drug interactions.

G Metabolic Pathway of this compound This compound This compound Liver Liver Microsomes This compound->Liver CYP3A4 CYP3A4 Liver->CYP3A4 Primary Metabolizing Enzyme Metabolites Oxidized Metabolites CYP3A4->Metabolites Oxidation Excretion Excretion Metabolites->Excretion

Metabolism of this compound via CYP3A4.
General Experimental Workflow for Isolation and Analysis

The overall process of isolating and analyzing this compound from Aconitum bulleyanum can be summarized in the following workflow.

G Experimental Workflow for this compound Isolation and Analysis Plant_Material Aconitum bulleyanum (Roots) Extraction Solvent Extraction (Ethanol/Ammonia) Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Purification Column Chromatography (Silica Gel / Alumina) Crude_Extract->Purification Pure_Compound Purified this compound Purification->Pure_Compound Analysis Structural & Quantitative Analysis Pure_Compound->Analysis HPLC HPLC-UV Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS

Workflow for this compound isolation.

This technical guide provides a foundational understanding for researchers and professionals working with this compound. The detailed protocols and pathway diagrams offer a practical framework for the isolation, analysis, and further investigation of this potent natural product. It is imperative to handle Aconitum species and their isolated alkaloids with extreme caution due to their high toxicity. All experimental work should be conducted in a controlled laboratory setting with appropriate safety measures.

References

Toxicological Profile of Yunaconitoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yunaconitoline, a C19-diterpenoid alkaloid isolated from the Aconitum species, presents a significant toxicological profile characterized by cardiotoxicity, neurotoxicity, and potential hepatotoxicity and developmental toxicity. This technical guide provides a comprehensive overview of the current understanding of this compound's toxic effects, drawing from available preclinical data. It summarizes quantitative toxicity data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and drug development efforts. The primary mechanism of toxicity is believed to involve the activation of voltage-gated sodium channels, leading to disruptions in ion homeostasis and subsequent cellular dysfunction.

Quantitative Toxicological Data

The acute toxicity of this compound has been primarily evaluated in mice. The available data on its lethal dose (LD50) is summarized below. It is important to note that the toxicity of this compound can be influenced by the route of administration and the genetic makeup of the animal model, as evidenced by the significant difference in oral LD50 between wild-type and P-glycoprotein deficient mice.

Parameter Animal Model Route of Administration LD50 Value Reference
Acute Toxicity
LD50MouseIntravenous0.05 mg/kg[1]
LD50Mouse (Mdr1a-/-)Oral0.24 mg/kg[1]
LD50Mouse (Wild-type FVB)Oral2.13 mg/kg[1]

Toxicological Effects

Cardiotoxicity

The primary and most life-threatening toxic effect of this compound is cardiotoxicity. While specific studies on this compound are limited, the well-documented cardiotoxic mechanisms of the closely related aconitine (B1665448) provide a strong basis for understanding its effects. The cardiotoxicity manifests as various forms of arrhythmias, including ventricular tachycardia and fibrillation, ultimately leading to cardiac arrest.

The proposed mechanism involves the binding of this compound to voltage-gated sodium channels in cardiomyocytes. This binding leads to a persistent activation of these channels, causing an influx of sodium ions and subsequent membrane depolarization. This disruption of the normal cardiac action potential is the primary trigger for arrhythmias.

Neurotoxicity

Neurotoxicity is another significant concern with this compound exposure. Similar to its effects on the heart, the neurotoxic actions are primarily attributed to its interaction with voltage-gated sodium channels in neurons. This leads to excessive neuronal firing, which can manifest as symptoms such as paresthesia, convulsions, and respiratory paralysis. The constant depolarization of neuronal membranes disrupts normal signal transmission and can lead to excitotoxicity, a process involving excessive activation of glutamate (B1630785) receptors and subsequent neuronal cell death.

Hepatotoxicity

Evidence for this compound-induced hepatotoxicity is less direct and often extrapolated from studies on other Aconitum alkaloids or traditional herbal preparations containing these compounds. The proposed mechanisms of hepatotoxicity for related compounds involve the induction of oxidative stress and apoptosis in hepatocytes. Further investigation is required to specifically delineate the hepatotoxic potential and mechanisms of this compound.

Developmental Toxicity

Studies on the developmental toxicity of aconitine using zebrafish models have revealed significant teratogenic effects, including morphological abnormalities and cardiac defects. Given the structural similarity, it is plausible that this compound may also pose a risk to embryonic development. However, specific studies on the developmental toxicity of this compound are currently lacking.

Signaling Pathways in this compound Toxicity

The toxic effects of this compound are mediated by its interaction with key cellular signaling pathways. The primary target is the voltage-gated sodium channel, which initiates a cascade of events leading to cellular dysfunction and apoptosis.

Yunaconitoline_Toxicity_Pathway This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds and Activates Na_Influx Persistent Na+ Influx VGSC->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Overload Intracellular Ca2+ Overload Depolarization->Ca_Overload via Na+/Ca2+ exchanger Cardiomyocyte Cardiomyocyte Dysfunction (Arrhythmias) Depolarization->Cardiomyocyte Neuron Neuronal Hyperexcitability (Neurotoxicity) Depolarization->Neuron Apoptosis Apoptosis Ca_Overload->Apoptosis Apoptosis->Cardiomyocyte Apoptosis->Neuron

Figure 1: Proposed signaling pathway for this compound-induced cardiotoxicity and neurotoxicity.

Experimental Protocols

The following sections outline general experimental methodologies that can be adapted for the toxicological assessment of this compound.

Acute Toxicity (LD50) Determination

Objective: To determine the median lethal dose (LD50) of this compound in a specific animal model (e.g., mice) via a defined route of administration (e.g., intravenous, oral).

Protocol:

  • Animal Model: Use healthy, adult mice (e.g., ICR or C57BL/6 strain), acclimatized to laboratory conditions for at least one week.

  • Dose Preparation: Prepare a series of graded doses of this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO for solubility).

  • Administration: Administer a single dose of this compound to different groups of animals via the desired route (intravenous, oral gavage, or intraperitoneal injection). A control group should receive the vehicle only.

  • Observation: Observe the animals for signs of toxicity and mortality continuously for the first 4 hours and then periodically for up to 14 days.

  • Data Analysis: Calculate the LD50 value using a recognized statistical method, such as the probit analysis or the method of Litchfield and Wilcoxon.

In Vivo Cardiotoxicity Assessment

Objective: To evaluate the arrhythmogenic potential of this compound in an in vivo model.

Protocol:

  • Animal Model: Use anesthetized rats or guinea pigs.

  • ECG Monitoring: Record a baseline electrocardiogram (ECG) using subcutaneous needle electrodes.

  • Drug Administration: Administer a continuous intravenous infusion of this compound at a constant rate.

  • Endpoint: Monitor the ECG for the onset of arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation. Record the dose and time to the onset of these events.

In Vitro Neurotoxicity Assessment (Cell Culture)

Objective: To assess the neurotoxic effects of this compound on a neuronal cell line.

Protocol:

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12 cells) in appropriate media.

  • Treatment: Expose the cells to varying concentrations of this compound for a defined period (e.g., 24 or 48 hours).

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT or LDH assay.

  • Calcium Imaging: To investigate the mechanism, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Measure changes in intracellular calcium concentration upon exposure to this compound using fluorescence microscopy.

Experimental_Workflow_Neurotoxicity cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assessment Assessment Culture Culture Neuronal Cells (e.g., SH-SY5Y) Treatment Expose to this compound (Varying Concentrations) Culture->Treatment Viability Cell Viability Assay (MTT, LDH) Treatment->Viability Calcium Calcium Imaging (Fluo-4 AM) Treatment->Calcium

Figure 2: Experimental workflow for in vitro neurotoxicity assessment.
Hepatotoxicity Assessment in Rats

Objective: To evaluate the potential hepatotoxicity of this compound in a rodent model.

Protocol:

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Dosing: Administer this compound orally or intraperitoneally daily for a specified period (e.g., 7 or 14 days).

  • Sample Collection: At the end of the treatment period, collect blood samples for biochemical analysis and euthanize the animals to collect liver tissue.

  • Biochemical Analysis: Measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Histopathology: Fix the liver tissue in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of liver morphology.

Apoptosis Detection by Western Blot

Objective: To determine if this compound induces apoptosis by analyzing the expression of key apoptotic marker proteins.

Protocol:

  • Sample Preparation: Prepare protein lysates from cells or tissues treated with this compound.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against apoptotic markers (e.g., Bcl-2, Bax, cleaved caspase-3) and a loading control (e.g., β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the apoptotic proteins.

Conclusion

This compound is a highly toxic alkaloid with potent cardiotoxic and neurotoxic effects, primarily mediated through the persistent activation of voltage-gated sodium channels. The available quantitative data, although limited, underscores its significant toxicity. The experimental protocols outlined in this guide provide a framework for further investigation into the toxicological profile of this compound. A deeper understanding of its mechanisms of toxicity is crucial for the development of potential therapeutic applications and for managing poisoning cases. Future research should focus on obtaining more comprehensive LD50 data across different species and routes of administration, as well as elucidating the specific signaling pathways involved in its hepatotoxic and developmental toxic effects.

References

An In-depth Technical Guide on the Cytotoxic Effects of Yunaconitoline and Related Diterpenoid Alkaloids on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of Yunaconitoline, a diterpenoid alkaloid isolated from the Aconitum genus, on cancer cell lines. Due to the limited specific data available for this compound, this guide also presents data on the closely related and more extensively studied Aconitum alkaloid, aconitine (B1665448), as a representative of this class of compounds. The information compiled herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Introduction to this compound and Aconitum Alkaloids

This compound is a C19-diterpenoid alkaloid found in plants of the Aconitum genus, which have a long history in traditional medicine. These plants are known to produce a variety of structurally complex and biologically active diterpenoid alkaloids. While many of these compounds exhibit significant toxicity, they have also been investigated for their potential therapeutic properties, including anticancer activities[1][2][3]. The cytotoxic effects of these alkaloids are believed to be a key component of their potential as anticancer agents.

Cytotoxic Activity of this compound

Current research on the direct cytotoxic effects of this compound against cancer cell lines is limited. One study that isolated Yunaconitine from Aconitum richardsonianum var. pseudosessiliflorum evaluated its cytotoxic activity against the P388 murine leukemia cell line. In this particular study, this compound was found to be inactive, with a half-maximal inhibitory concentration (IC50) greater than 50 μM[1].

Table 1: Cytotoxicity of this compound against a Cancer Cell Line

CompoundCell LineAssayIC50 (μM)Reference
This compoundP388 (Murine Leukemia)SRB> 50[1]

Cytotoxic Effects of Aconitine: A Representative Aconitum Alkaloid

In contrast to the limited data on this compound, the related C19-diterpenoid alkaloid, aconitine, has been more extensively studied for its anticancer properties. Aconitine has demonstrated cytotoxic effects against a range of human cancer cell lines, including those of the pancreas, ovary, and colon[4][5][6].

Table 2: Cytotoxicity of Aconitine against Various Human Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µg/mL)Incubation Time (h)Reference
Miapaca-2Pancreatic CancerMTTNot specified, dose-dependent24, 48, 72[7]
PANC-1Pancreatic CancerMTTNot specified, dose-dependent24, 48, 72[7]
A2780Ovarian CancerMTT~160 (estimated from graph)24[5]
HCT-116Colorectal CancerMTTNot specified, dose-dependent24, 48, 72[4]
SW480Colorectal CancerMTTNot specified, dose-dependent24, 48, 72[4]
B16MelanomaMTTNot specified, dose-dependent24, 48, 72[8]

Mechanisms of Action of Aconitum Alkaloids

The cytotoxic effects of Aconitum alkaloids like aconitine are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

Studies on aconitine have shown that it can induce apoptosis in cancer cells through various signaling pathways. A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis. This is characterized by changes in the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases[9][10]. Another identified mechanism is the inhibition of the NF-κB signaling pathway, which is known to promote cell survival[6][10][11].

Aconitine_Apoptosis_Pathway Aconitine Aconitine NFkB NF-κB Inhibition Aconitine->NFkB Bcl2 Bcl-2 (anti-apoptotic) downregulation Aconitine->Bcl2 Bax Bax (pro-apoptotic) upregulation Aconitine->Bax Apoptosis Apoptosis NFkB->Apoptosis Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Bax->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP PARP->Apoptosis

Caption: Proposed signaling pathway of aconitine-induced apoptosis.

Cell Cycle Arrest

Some diterpenoid alkaloids from Aconitum have been shown to induce cell cycle arrest, primarily at the G1 phase, which prevents cancer cells from progressing to the DNA synthesis (S) phase and ultimately leads to a halt in proliferation[2].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the cytotoxic effects of compounds like this compound. Below are standard protocols for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or the test compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24-72h B->C D Add MTT solution (4h incubation) C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 490 nm E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cell viability assay.

Apoptosis Analysis (Western Blot for Apoptotic Markers)

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The available data suggests that this compound itself may have limited direct cytotoxicity against cancer cells. However, the broader class of Aconitum diterpenoid alkaloids, represented by aconitine, demonstrates significant anticancer potential through the induction of apoptosis and modulation of key signaling pathways. Further research is warranted to explore the activity of this compound across a wider range of cancer cell lines and to investigate potential synergistic effects with other chemotherapeutic agents. A deeper understanding of the structure-activity relationships of these complex natural products could pave the way for the development of novel and effective cancer therapies.

References

A Technical Guide to the Biosynthesis of Yunaconitine in Aconitum Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The C19-diterpenoid alkaloids (DAs), including the highly toxic and medicinally relevant yunaconitine (B1683533), are characteristic secondary metabolites of the Aconitum genus. Their complex, cage-like structures present significant challenges for chemical synthesis, making biosynthesis a critical area of study for sustainable production and novel drug development. This technical guide provides a comprehensive overview of the current understanding of the yunaconitine biosynthetic pathway. It details the established upstream synthesis of the diterpenoid skeleton, explores the putative late-stage tailoring reactions, summarizes key enzyme families, presents available quantitative data from transcriptomic studies, and outlines detailed experimental protocols for pathway elucidation. While the initial steps are well-defined, the precise sequence of late-stage oxidative and acylation reactions leading to yunaconitine remains an active area of research.

Overview of the Diterpenoid Alkaloid Biosynthetic Pathway

The biosynthesis of yunaconitine, like other C19-diterpenoid alkaloids, is a multi-stage process that begins with central carbon metabolism and involves the formation of a common diterpenoid precursor, extensive skeletal modification, and final tailoring reactions. The pathway can be broadly divided into three key stages:

  • Formation of the Diterpene Precursor (GGPP): Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) are synthesized via the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways. These C5 units are condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[1][2]

  • Formation of the DA Skeleton: GGPP undergoes cyclization to form the tetracyclic diterpene skeleton, ent-atisene. This core structure is the precursor to the C20-DAs and, subsequently, the C19-DAs.[1][3] The incorporation of a nitrogen atom, typically from ethanolamine, is a key step in forming the characteristic alkaloid structure.[4]

  • Diterpenoid Alkaloid Skeleton Modification: The core atisine-type skeleton undergoes a series of extensive and stereo-specific modifications, including numerous oxidations, hydroxylations, methylations, and acylations, to produce the vast diversity of DAs.[5][6] The specific enzymes and the sequence of these events leading to yunaconitine are not fully elucidated but are subjects of intense investigation.[1][4]

The Putative Biosynthetic Pathway of Yunaconitine

The following pathway represents the current understanding, combining established early steps with a proposed sequence for the late-stage modifications leading to yunaconitine. The latter steps are largely putative and based on the identification of relevant enzyme families in Aconitum species and the known chemical structure of yunaconitine.

Yunaconitine_Biosynthesis Putative Biosynthetic Pathway of Yunaconitine cluster_0 Upstream Pathway (MVA/MEP) cluster_1 Core Diterpenoid Synthesis cluster_2 Putative Downstream Tailoring Steps Pyruvate Pyruvate IPP/DMAPP IPP/DMAPP Pyruvate->IPP/DMAPP MEP Pathway GGPP GGPP IPP/DMAPP->GGPP GGPPS Acetyl-CoA Acetyl-CoA Acetyl-CoA->IPP/DMAPP MVA Pathway ent-Copalyl\nDiphosphate ent-Copalyl Diphosphate (B83284) GGPP->ent-Copalyl\nDiphosphate CPS GGPP->ent-Copalyl\nDiphosphate CPS ent-Atisene ent-Atisene ent-Copalyl\nDiphosphate->ent-Atisene KS ent-Copalyl\nDiphosphate->ent-Atisene KS Atisine (B3415921) Skeleton Atisine Skeleton ent-Atisene->Atisine Skeleton Nitrogen Incorporation (Reductase/ATF) ent-Atisene->Atisine Skeleton ATF/Reductase Oxidized Intermediates Oxidized Intermediates Atisine Skeleton->Oxidized Intermediates Multiple CYP450s Atisine Skeleton->Oxidized Intermediates CYP450s Methylated Intermediates Methylated Intermediates Oxidized Intermediates->Methylated Intermediates OMTs Oxidized Intermediates->Methylated Intermediates OMTs Acetylated Intermediates Acetylated Intermediates Methylated Intermediates->Acetylated Intermediates BAHD Acyltransferase (C8-Acetylation) Methylated Intermediates->Acetylated Intermediates BAHD1 Yunaconitine Yunaconitine Acetylated Intermediates->Yunaconitine BAHD Acyltransferase (C14-Anisoylation) Acetylated Intermediates->Yunaconitine BAHD2 GGPPS GGPPS CPS CPS KS KS ATF ATF/Reductase CYP450s CYP450s OMTs OMTs BAHD1 BAHD (Acetyl-CoA) BAHD2 BAHD (Anisoyl-CoA)

Caption: Putative biosynthetic pathway of yunaconitine from primary metabolism.

The chemical structure of yunaconitine reveals the necessary tailoring steps: it possesses a C8-acetyl group and a C14-anisoyl group, along with multiple hydroxyl and methoxy (B1213986) moieties on the core aconitane (B1242193) skeleton.[7][8] This implicates a series of cytochrome P450s (CYP450s) for hydroxylation, O-methyltransferases (OMTs) for methylation, and BAHD acyltransferases for the esterifications at the C8 and C14 positions.

Key Enzyme Families in Yunaconitine Biosynthesis

Transcriptome analyses of various Aconitum species have identified numerous candidate genes belonging to enzyme families crucial for DA biosynthesis.[2][5][6]

  • Terpene Synthases (TPS): This family includes Copalyl Diphosphate Synthase (CPS) and Kaurene Synthase-Like (KSL) enzymes, which together catalyze the cyclization of the linear GGPP into the polycyclic diterpene scaffold ent-atisene.[1]

  • Cytochrome P450 Monooxygenases (CYP450s): This vast superfamily of enzymes is responsible for the extensive and stereo-specific oxidation and hydroxylation of the diterpenoid skeleton. These reactions create the attachment points for subsequent methyl and acyl groups and are key drivers of structural diversity.[5][9][10] Numerous candidate CYP450 genes are highly expressed in the roots of Aconitum species, where alkaloids accumulate.[2]

  • BAHD Acyltransferases: This family of enzymes catalyzes the transfer of an acyl group from an acyl-CoA donor (like acetyl-CoA or anisoyl-CoA) to an acceptor molecule—in this case, the hydroxylated DA intermediates. Specific BAHD members are responsible for the C8-acetylation and C14-anisoylation that are hallmarks of yunaconitine.[5][6]

  • O-Methyltransferases (OMTs): These enzymes are responsible for methylating the hydroxyl groups on the alkaloid scaffold, converting them into the methoxy groups present in the final yunaconitine structure.[5]

Quantitative Data: Candidate Gene Expression

While kinetic data for the specific enzymes in the yunaconitine pathway are not available, transcriptome studies provide quantitative gene expression data that links candidate genes to DA biosynthesis. The following table summarizes representative findings from studies on Aconitum species.

Gene FamilyPutative Function in DA BiosynthesisTissue-Specific Expression PatternReference(s)
GGPPSGeranylgeranyl diphosphate synthase (precursor formation)Generally higher expression in flowers.[5][6]
CPS / KSDiterpene skeleton formation (ent-atisene)Genes for diterpene skeleton formation tend to be highly expressed in flowers.[5][6]
ATF (Aminotransferase)DA skeleton formation (nitrogen incorporation)Genes for DA skeleton formation are more highly expressed in leaves and stems.[5]
CYP450s Oxidation and hydroxylation of the DA skeleton Numerous candidate genes highly expressed in roots, leaves, and stems, correlating with alkaloid accumulation. [2][5][6]
BAHD Acyltransferases Acetylation and benzoylation/anisoylation of the DA skeleton Candidate genes show positive correlation with the accumulation of aconitine-type alkaloids in leaves and stems. [5][6]
OMTsMethylation of hydroxyl groups on the DA skeletonCandidate genes identified with expression in tissues where DAs are synthesized and modified.[5][6]

Experimental Protocols

Elucidating the biosynthetic pathway of complex natural products like yunaconitine requires a multi-faceted approach combining transcriptomics, heterologous expression, enzymology, and analytical chemistry.

Identification of Candidate Genes via Transcriptomics

This workflow is the primary method for discovering the genes involved in a biosynthetic pathway in a non-model organism.

Transcriptomics_Workflow Workflow for Candidate Gene Identification A 1. Tissue Collection (e.g., roots, leaves, flowers) B 2. Total RNA Extraction & QC A->B C 3. cDNA Library Construction & Illumina Sequencing B->C D 4. De Novo Transcriptome Assembly (e.g., Trinity) C->D E 5. Unigene Annotation (BLAST vs. NR, KEGG, GO databases) D->E F 6. Identification of Candidate Genes (TPS, CYP450, BAHD, OMT) E->F G 7. Differential Expression Analysis (Correlate gene expression with metabolite profiles) F->G

Caption: Transcriptomics workflow for identifying biosynthetic genes.

Methodology:

  • Tissue Collection: Collect different tissues (e.g., roots, stems, leaves, flowers) from an Aconitum species known to produce yunaconitine.[5]

  • RNA Extraction: Extract high-quality total RNA using a plant-specific kit or a CTAB-based method. Assess RNA integrity (RIN > 7.0).

  • Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina NovaSeq).[11]

  • Assembly and Annotation: Since a reference genome is often unavailable, perform de novo assembly of transcripts. Annotate the resulting unigenes by sequence homology searches against public databases (NCBI Nr, Swiss-Prot, KEGG) to assign putative functions.[2][6]

  • Analysis: Identify unigenes annotated as terpene synthases, CYP450s, acyltransferases, and methyltransferases. Perform differential expression analysis to find genes whose expression levels correlate with the known sites of alkaloid accumulation (typically roots and stems).[5]

Functional Characterization of Biosynthetic Enzymes

Once candidate genes are identified, their functions must be validated experimentally, typically through heterologous expression.

Functional_Characterization_Workflow Workflow for Enzyme Functional Characterization A 1. Candidate Gene Selection B 2. Full-Length cDNA Cloning (via RT-PCR) A->B C 3. Expression Vector Construction (e.g., pET for E. coli, pYES-DEST for yeast) B->C D 4. Heterologous Host Transformation (E. coli for TPS; S. cerevisiae for CYP450s) C->D E 5. Protein Expression & Purification (e.g., Ni-NTA for His-tagged proteins) D->E F 6. In Vitro Enzyme Assay (Provide substrate and co-factors) E->F G 7. Product Identification (LC-MS, GC-MS) F->G

Caption: Workflow for heterologous expression and enzyme assays.

Methodology:

  • Cloning: Amplify the full-length open reading frame of a candidate gene from cDNA and clone it into an appropriate expression vector.[12]

  • Host Selection:

    • Terpene Synthases (TPS): Often expressed in E. coli, which can provide the GGPP precursor if engineered.[13]

    • Cytochrome P450s: Require a redox partner (cytochrome P450 reductase, CPR). They are best expressed in eukaryotic systems like yeast (Saccharomyces cerevisiae) which has an endogenous CPR, or co-expressed with a plant CPR in E. coli or tobacco.[9][14]

  • Expression and Assay: Induce protein expression and prepare cell-free extracts or purified enzymes. For an in vitro assay, provide the putative substrate (e.g., ent-atisene for the first CYP450, or a hydroxylated intermediate for an acyltransferase), necessary co-factors (NADPH for CYP450s, acetyl-CoA for acetyltransferases), and buffer.[15]

  • Product Analysis: Extract the reaction products and analyze them by LC-MS or GC-MS, comparing the retention time and mass spectra to authentic standards if available.

Metabolite Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for identifying and quantifying alkaloids in complex plant extracts and enzymatic assays.[16][17][18]

Methodology:

  • Sample Preparation: Homogenize plant tissue and perform a solvent extraction (e.g., with methanol (B129727) or acetonitrile, often acidified). For plasma or enzyme assays, a simple protein precipitation step may suffice.[19]

  • Chromatographic Separation: Inject the extract onto a reverse-phase C18 column using an Ultra-High Performance Liquid Chromatography (UPLC) system. Use a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol, often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[17][19]

  • Mass Spectrometry:

    • Ionization: Use an electrospray ionization (ESI) source in positive ion mode, as the nitrogen atom in the alkaloids is readily protonated.[17]

    • Detection: Employ a triple quadrupole (QQQ) or high-resolution mass spectrometer (Q-TOF, Orbitrap). For quantification, use the Multiple Reaction Monitoring (MRM) mode on a QQQ instrument, which provides excellent sensitivity and selectivity. For identification of unknowns, use high-resolution MS to obtain an accurate mass and MS/MS fragmentation patterns for structural elucidation.[19][20]

Conclusion and Future Perspectives

The biosynthetic pathway to yunaconitine begins with the well-characterized terpene synthesis pathway leading to the ent-atisene skeleton. However, the subsequent steps—a complex web of oxidations, methylations, and acylations—are still largely putative. The primary bottleneck in fully elucidating the pathway is the functional characterization of the dozens of candidate CYP450 and acyltransferase genes identified through transcriptomics. Future work will focus on the systematic heterologous expression and biochemical characterization of these enzymes to piece together the precise sequence of events that transforms the simple atisine skeleton into the intricately decorated and highly potent yunaconitine molecule. Success in this endeavor will not only deepen our understanding of plant specialized metabolism but also pave the way for metabolic engineering approaches to produce these valuable alkaloids in microbial or plant-based systems.

References

Methodological & Application

Application Notes and Protocols: HPLC Analysis of Yunaconitoline in Herbal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunaconitoline, a highly toxic C19-diterpenoid alkaloid found in certain Aconitum species, necessitates precise and reliable analytical methods for its quantification in herbal extracts. The presence and concentration of this compound are critical quality attributes due to its potent cardiotoxicity and neurotoxicity. This document provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the analysis of this compound, intended for quality control, research, and safety assessment of herbal products. The methodologies presented are based on established analytical principles for Aconitum alkaloids.

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of this compound. It is important to note that while the HPLC protocol is designed for UV detection, the specific quantitative data presented below for this compound is derived from a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, as it provides a reliable reference for the expected analytical performance.

ParameterThis compoundAconitine, Mesaconitine, Hypaconitine (Typical Range)
Linearity Range 0.01 - 10 ng/mL[1]1.0 - 200.0 µg/mL[2]
Correlation Coefficient (r²) > 0.998[1]> 0.999[2][3]
Limit of Detection (LOD) 0.03 ng/mL (in urine)[4]9 - 12 ng/mL[2]
Limit of Quantification (LOQ) 0.1 ng/L[1]25 - 37 ng/mL[2]
Recovery Not explicitly stated for this compound in herbal extract96.6 - 103.1%[2]
Precision (RSD) Not explicitly stated< 2.97%[3]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Herbal Extract

This protocol is designed to extract and clean up this compound from a powdered herbal matrix.

Materials:

  • Powdered herbal sample (e.g., Aconitum root)

  • Extraction Solvent: Acidic alcohol solution (e.g., Ethanol: 0.1M HCl, 85:15, v/v)[2]

  • Solid-Phase Extraction (SPE) Cartridges: Oasis MCX cartridges are suitable for alkaloid extraction.[4]

  • Methanol (B129727) (HPLC grade)

  • Ammonia (B1221849) solution

  • Water (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Extraction:

    • Weigh 1.0 g of the powdered herbal sample into a centrifuge tube.

    • Add 20 mL of the extraction solvent.

    • Vortex for 15 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the residue two more times for exhaustive extraction.[2]

    • Combine the supernatants and evaporate to dryness under a stream of nitrogen at 40°C.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Reconstitute the dried extract in 5 mL of 2% formic acid in water.

    • Condition the Oasis MCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 2% formic acid in water, followed by 5 mL of methanol to remove interferences.

    • Elute the this compound and other alkaloids with 5 mL of 5% ammonia in methanol.

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the final residue in 1 mL of the mobile phase for HPLC analysis.

HPLC Method Protocol

This method is adapted from established protocols for the analysis of Aconitum alkaloids and is suitable for the quantification of this compound.[2][3]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., Phenomenex Luna C18, 5 µm, 4.6 x 250 mm).[2]

  • Mobile Phase:

    • A: Acetonitrile

    • B: 0.03 M Ammonium bicarbonate buffer (pH adjusted to 9.5 with ammonia solution)[2]

  • Gradient Elution:

    Time (min) % A (Acetonitrile) % B (Buffer)
    0 20 80
    25 60 40
    30 80 20

    | 35 | 20 | 80 |

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject a standard solution of this compound to determine its retention time.

  • Inject the prepared sample extracts.

  • Construct a calibration curve using a series of standard solutions of this compound of known concentrations.

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis HerbalSample Powdered Herbal Sample Extraction Solvent Extraction HerbalSample->Extraction Add Acidic Alcohol Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation Evaporation1 Evaporation to Dryness Centrifugation->Evaporation1 Reconstitution1 Reconstitution Evaporation1->Reconstitution1 SPE Solid-Phase Extraction (SPE) Reconstitution1->SPE Load onto SPE Cartridge Evaporation2 Evaporation to Dryness SPE->Evaporation2 Elution Reconstitution2 Final Reconstitution Evaporation2->Reconstitution2 In Mobile Phase HPLCSytem HPLC System Equilibration Reconstitution2->HPLCSytem Injection Sample Injection HPLCSytem->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Quantification of this compound CalibrationCurve->Quantification Result Final Result Quantification->Result

Caption: Workflow for this compound Analysis.

Signaling Pathway (Logical Relationship)

logical_relationship cluster_objective Primary Objective cluster_methodology Methodology cluster_outcome Expected Outcome cluster_application Application Objective Accurate Quantification of This compound in Herbal Extracts SamplePrep Optimized Sample Preparation (SPE) Objective->SamplePrep Requires HPLC Validated HPLC-UV Method Objective->HPLC Requires ReliableData Reliable and Reproducible Quantitative Data SamplePrep->ReliableData Leads to HPLC->ReliableData Leads to QC Quality Control of Herbal Products ReliableData->QC Enables Safety Safety Assessment ReliableData->Safety Enables Research Pharmacological and Toxicological Research ReliableData->Research Enables

Caption: Rationale for this compound Analysis.

References

Application Notes and Protocols for the Structural Elucidation of Yunaconitoline via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunaconitoline is a complex diterpenoid alkaloid, a class of natural products known for their intricate molecular architectures and significant biological activities. Nuclear Magnetic Resonance (-NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. This document provides a comprehensive guide to the application of NMR spectroscopy for determining the structure of this compound, including detailed experimental protocols and data presentation guidelines. While specific spectral data for this compound is not publicly available, this guide presents a generalized yet detailed methodology based on established protocols for similar diterpenoid alkaloids.

Data Presentation

A crucial aspect of structural elucidation is the clear and organized presentation of NMR data. All quantitative information should be summarized in structured tables to facilitate analysis and comparison.

Table 1: ¹H NMR Data for this compound (Hypothetical Data)

PositionδH (ppm)MultiplicityJ (Hz)COSY CorrelationsNOESY Correlations
13.50d8.5H-2H-5, H-10
24.20dd8.5, 4.0H-1, H-3H-19
..................

Table 2: ¹³C NMR and HMBC Data for this compound (Hypothetical Data)

PositionδC (ppm)DEPTHMBC Correlations (¹H to ¹³C)
185.2CHC-2, C-3, C-5, C-11
272.1CHC-1, C-3, C-4, C-19
............

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible NMR data. The following protocols are based on best practices for the analysis of diterpenoid alkaloids.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Dissolve 5-10 mg of this compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz for ¹H) equipped with a cryoprobe for enhanced sensitivity, which is particularly important for analyzing small sample quantities.

2.1. 1D NMR Experiments

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Pulse Programs: DEPT-45, DEPT-90, and DEPT-135.

    • These experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups.

2.2. 2D NMR Experiments

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

    • Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate directly bonded proton-carbon (¹H-¹³C) pairs.

    • Pulse Program: Gradient-selected HSQC with adiabatic pulses for uniform excitation (e.g., hsqcedetgpsisp2.3).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons, which is critical for connecting different spin systems and identifying quaternary carbons.

    • Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).

    • Optimization: The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space (through-space interactions), providing crucial information about the stereochemistry and three-dimensional structure of the molecule.

    • Pulse Program: Gradient-selected NOESY (e.g., noesygpph).

    • Mixing Time: A range of mixing times (e.g., 300-800 ms) should be tested to observe optimal NOE cross-peaks.

Structural Elucidation Workflow

The systematic interpretation of the acquired NMR data is paramount for the successful elucidation of this compound's structure. The logical flow of this process can be visualized as follows:

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Assembly cluster_3 Stereochemical Determination Sample_Preparation Sample_Preparation 1D_NMR 1D_NMR Sample_Preparation->1D_NMR 2D_NMR 2D_NMR 1D_NMR->2D_NMR Identify_Proton_Types Identify_Proton_Types 1D_NMR->Identify_Proton_Types COSY_Analysis COSY_Analysis 2D_NMR->COSY_Analysis Identify_Carbon_Types Identify_Carbon_Types Identify_Proton_Types->Identify_Carbon_Types DEPT HSQC_Analysis HSQC_Analysis COSY_Analysis->HSQC_Analysis Assemble_Spin_Systems Assemble_Spin_Systems COSY_Analysis->Assemble_Spin_Systems HMBC_Analysis HMBC_Analysis HSQC_Analysis->HMBC_Analysis Assign_Direct_Bonds Assign_Direct_Bonds HSQC_Analysis->Assign_Direct_Bonds NOESY_Analysis NOESY_Analysis HMBC_Analysis->NOESY_Analysis Connect_Fragments Connect_Fragments HMBC_Analysis->Connect_Fragments Determine_Relative_Stereochemistry Determine_Relative_Stereochemistry NOESY_Analysis->Determine_Relative_Stereochemistry Assemble_Spin_Systems->Connect_Fragments Assign_Direct_Bonds->Connect_Fragments Propose_Planar_Structure Propose_Planar_Structure Connect_Fragments->Propose_Planar_Structure Propose_Planar_Structure->Determine_Relative_Stereochemistry Final_Structure Final_Structure Determine_Relative_Stereochemistry->Final_Structure

NMR Structural Elucidation Workflow for this compound.

Signaling Pathway and Logical Relationships

The interplay of different NMR experiments provides a logical pathway to deduce the molecular structure. This can be visualized as a decision-making and data integration process.

G 1H_NMR ¹H NMR Chemical Shifts Multiplicities Coupling Constants Planar_Structure Planar_Structure 1H_NMR->Planar_Structure 13C_NMR ¹³C NMR & DEPT Chemical Shifts Carbon Types (CH, CH₂, CH₃, C) 13C_NMR->Planar_Structure COSY COSY ¹H-¹H Connectivity COSY->Planar_Structure HSQC HSQC ¹H-¹³C Direct Correlation HSQC->Planar_Structure HMBC HMBC ¹H-¹³C Long-Range Correlation HMBC->Planar_Structure NOESY NOESY ¹H-¹H Spatial Proximity Stereochemistry Stereochemistry NOESY->Stereochemistry Final_Structure Final_Structure Planar_Structure->Final_Structure Stereochemistry->Final_Structure

Integration of NMR Experiments for Structure Determination.

Conclusion

The structural elucidation of complex natural products like this compound is a challenging yet achievable task with the systematic application of modern NMR spectroscopic techniques. By following the detailed protocols for sample preparation, data acquisition, and spectral analysis outlined in these application notes, researchers and drug development professionals can confidently determine the complete structure of this compound and other related diterpenoid alkaloids. The clear presentation of data in tabular format and the visualization of the elucidation workflow are critical for robust and transparent scientific communication.

Application Notes & Protocols: Extraction and Purification of Yunaconitoline from Aconitum Roots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Yunaconitoline, a C19-diterpenoid alkaloid, from the roots of Aconitum species. The methodologies described are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for further study and development.

Yunaconitine (B1683533) is a highly toxic alkaloid found in various Aconitum species and is known for its potent biological activities, including anti-inflammatory and analgesic properties[1]. Due to its toxicity, proper handling and purification are critical. The following protocols outline effective methods for its extraction and isolation.

Quantitative Data Summary

The following table summarizes the quantitative data from a successful gram-scale purification of this compound from a crude extract of Aconitum forrestii.

ParameterValueReference
Starting Material326.69 mg (Crude Extract)[2]
Purified this compound253.59 mg[2]
Purity98.65%[2]

Experimental Protocols

Protocol 1: General Alkaloid Extraction from Aconitum Roots

This protocol describes a general method for the extraction of total alkaloids from Aconitum roots, which is a necessary preliminary step before the specific purification of this compound. This method is adapted from procedures used for other Aconitum alkaloids[3][4][5].

Materials and Reagents:

Procedure:

  • Maceration and Extraction:

    • Take a known quantity of dried, powdered Aconitum roots.

    • Macerate the powder in 95% ethanol containing a small amount of HCl (e.g., 10 mL HCl per 5 kg of root powder)[3].

    • Perform the extraction using a heat reflux method for a sufficient duration, repeating the process three times to ensure exhaustive extraction[3].

  • Filtration and Concentration:

    • Combine the extracts from all repetitions and filter them to remove solid plant material.

    • Concentrate the combined filtrate using a rotary evaporator under reduced pressure to obtain a crude extract residue[3].

  • Acid-Base Extraction (Liquid-Liquid Partitioning):

    • Dissolve the residue in a 1% HCl solution to form an acidic aqueous solution[3].

    • Wash the acidic solution with petroleum ether to remove non-alkaloidal, lipophilic compounds. Discard the petroleum ether layer.

    • Adjust the pH of the acidic aqueous solution to approximately 9.5 with an ammonia solution to precipitate the total alkaloids[3].

    • Extract the alkaloids from the basified solution using chloroform. Repeat the extraction multiple times to ensure complete transfer of alkaloids into the organic phase[3].

  • Final Concentration:

    • Combine the chloroform extracts and evaporate to dryness under reduced pressure to yield the crude total alkaloid extract.

Below is a diagram illustrating the general workflow for the extraction of total alkaloids from Aconitum roots.

G General Alkaloid Extraction Workflow Aconitum Dried, Powdered Aconitum Roots Ethanol_HCl Maceration & Reflux (95% Ethanol, HCl) Aconitum->Ethanol_HCl Filtration Filtration Ethanol_HCl->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Crude_Extract Crude Extract Residue Concentration1->Crude_Extract Acidification Dissolution in 1% HCl Crude_Extract->Acidification Petroleum_Ether_Wash Wash with Petroleum Ether Acidification->Petroleum_Ether_Wash Basification Basification to pH 9.5 (Ammonia Solution) Petroleum_Ether_Wash->Basification Chloroform_Extraction Extraction with Chloroform Basification->Chloroform_Extraction Concentration2 Concentration Chloroform_Extraction->Concentration2 Total_Alkaloids Crude Total Alkaloids Concentration2->Total_Alkaloids

Caption: Workflow for Total Alkaloid Extraction.

Protocol 2: Purification of this compound using Counter-Current Chromatography (CCC)

This protocol is based on methods that have been successfully used for the preparative isolation of various alkaloids from Aconitum species, including this compound[2][3][6]. Counter-current chromatography is a liquid-liquid partition chromatography technique that is highly effective for separating structurally similar compounds like alkaloids.

Materials and Reagents:

  • Crude total alkaloid extract

  • Two-phase solvent system (e.g., n-hexane/ethyl acetate/methanol/water/NH₃·H₂O)[7]

  • Counter-current chromatography instrument

  • Fraction collector

  • HPLC system for purity analysis

Procedure:

  • Solvent System Selection and Preparation:

    • Select an appropriate two-phase solvent system. A commonly used system for Aconitum alkaloids is composed of n-hexane, ethyl acetate, methanol, water, and aqueous ammonia (e.g., 1:1:1:1:0.1, v/v)[7]. The optimal system should be determined through preliminary experiments to achieve a suitable partition coefficient (K) for this compound.

    • Prepare the solvent system by thoroughly mixing the components in a separatory funnel and allowing the phases to separate.

  • Instrument Preparation and Equilibration:

    • Fill the CCC column with the stationary phase (typically the upper phase).

    • Pump the mobile phase (typically the lower phase) through the column at a specific flow rate until hydrodynamic equilibrium is reached.

  • Sample Loading and Separation:

    • Dissolve a known amount of the crude total alkaloid extract in a small volume of the biphasic solvent system.

    • Inject the sample into the CCC system.

    • Continue pumping the mobile phase and collect the eluent in fractions using a fraction collector.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions for the presence and purity of this compound using a suitable analytical method, such as HPLC or UPLC-MS/MS[1][8][9].

    • Combine the fractions containing high-purity this compound.

  • Final Purification and Drying:

    • Evaporate the solvent from the pooled fractions to obtain purified this compound.

    • Further purification, if necessary, can be achieved by recrystallization.

The logical flow of the purification process is depicted in the following diagram.

G This compound Purification Workflow Crude_Alkaloids Crude Total Alkaloid Extract Sample_Prep Dissolve Sample Crude_Alkaloids->Sample_Prep Solvent_System Prepare Two-Phase Solvent System CCC_Setup CCC Instrument Equilibration Solvent_System->CCC_Setup CCC_Run Counter-Current Chromatography CCC_Setup->CCC_Run Sample_Prep->CCC_Run Fraction_Collection Fraction Collection CCC_Run->Fraction_Collection Analysis HPLC/UPLC-MS Analysis Fraction_Collection->Analysis Pooling Pool High-Purity Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Purified_Product Purified this compound Evaporation->Purified_Product

Caption: Purification of this compound via CCC.

References

Application Notes and Protocols for Determining Yunaconitoline Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunaconitoline, a C19-diterpenoid alkaloid derived from plants of the Aconitum genus, belongs to a class of natural products known for their potent biological activities. Members of this family, such as aconitine, have demonstrated significant cytotoxicity against various cell lines, warranting investigation into their potential as anticancer agents.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

This document provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay. Due to the limited availability of specific studies on this compound, this protocol is established based on methodologies used for structurally related Aconitum alkaloids. Therefore, initial range-finding experiments are crucial to determine the optimal conditions for the specific cell line being investigated.

Data Presentation

AlkaloidCell LineIC50 ValueReference
AconitineKBv200 (human oral squamous cell carcinoma)224.91 µg/mL[1]
Taipeinine A (C19-diterpenoid alkaloid)HepG2 (human hepatocellular carcinoma)Not specified (dose- and time-dependent inhibition)[1]
Trichodelphinine E (C20-diterpenoid alkaloid)A549 (human lung cancer)12.03 µM[1]
8-O-Azeloyl-14-benzoylaconineHCT-15 (colon cancer), A549 (lung cancer), MCF-7 (breast cancer)~10-20 µM[1]

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol is designed for adherent cells cultured in 96-well plates. Modifications may be necessary for suspension cells.

Materials:

  • This compound (CAS: 259099-25-7)

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: a. Culture the chosen cell line to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Preparation of this compound Solutions: a. Prepare a stock solution of this compound in DMSO. b. On the day of the experiment, prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a preliminary range-finding experiment with a broad range of concentrations (e.g., 0.1 µM to 100 µM). c. Ensure the final concentration of DMSO in the wells is less than 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: a. After the 24-hour incubation, carefully remove the medium from the wells. b. Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate. c. Include triplicate wells for a negative control (cells with medium only) and a vehicle control (cells with medium containing the highest concentration of DMSO used). d. Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Assay: a. At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals. c. After the 4-hour incubation, carefully remove the medium containing MTT from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: a. Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 b. Plot the percentage of cell viability against the concentration of this compound. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve.

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare this compound dilutions cell_treatment Treat cells with this compound compound_prep->cell_treatment incubation Incubate for 24/48/72h cell_treatment->incubation add_mtt Add MTT solution incubation->add_mtt incubation_mtt Incubate for 4h add_mtt->incubation_mtt solubilize Add DMSO to dissolve formazan incubation_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for MTT cytotoxicity assay.

Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity

Based on the mechanisms of related aconitum alkaloids like aconitine, this compound may induce cytotoxicity through the activation of apoptosis and inflammatory pathways.[2][3]

Signaling_Pathway cluster_stimulus Stimulus cluster_pathways Signaling Cascades cluster_inflammation Inflammatory Pathway cluster_apoptosis Apoptotic Pathway cluster_outcome Cellular Outcome This compound This compound tnfa TNFα Signaling This compound->tnfa death_receptor Death Receptor Pathway (Fas/FasL) This compound->death_receptor mitochondria Mitochondrial Pathway (Bax/Bcl-2 ratio ↑) This compound->mitochondria nlrp3 NLRP3 Inflammasome Activation tnfa->nlrp3 caspase1 Caspase-1 Activation nlrp3->caspase1 il1b Pro-inflammatory Cytokines (IL-1β) caspase1->il1b apoptosis Apoptosis il1b->apoptosis caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 caspase3->apoptosis

Caption: Hypothesized signaling pathways in this compound cytotoxicity.

References

Application Notes and Protocols for In Vivo Pharmacokinetic Study of Yunaconitoline in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Yunaconitoline, a C19-diterpenoid alkaloid found in Aconitum species, is known for its potent biological activities and significant toxicity. Understanding its pharmacokinetic profile is crucial for both toxicological assessment and potential therapeutic development. These application notes provide a detailed protocol for conducting an in vivo pharmacokinetic study of this compound in a mouse model. The described methodology is based on established practices and leverages sensitive bioanalytical techniques to ensure robust and reliable data generation.

Core Principles

The study design involves administering a known dose of this compound to mice via two different routes, intravenous (i.v.) and oral (p.o.), to assess its absorption, distribution, metabolism, and excretion (ADME) profile. Serial blood samples are collected at predetermined time points, and the concentration of this compound in the plasma is quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The resulting concentration-time data are then used to calculate key pharmacokinetic parameters.

Data Presentation

Table 1: Dosing and Sampling Schedule
Administration RouteDose (mg/kg)VehicleNumber of Animals per Time PointBlood Sampling Time Points (hours)
Intravenous (i.v.)0.05Saline30.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24
Oral (p.o.)20.5% Carboxymethylcellulose sodium30.25, 0.5, 1, 2, 4, 8, 12, 24, 48
Table 2: Key Pharmacokinetic Parameters of this compound in Mice
ParameterIntravenous (i.v.) AdministrationOral (p.o.) Administration
Dose (mg/kg) 0.052
Cmax (ng/mL) -To be determined
Tmax (h) -To be determined
AUC(0-t) (ng·h/mL) To be determinedTo be determined
AUC(0-∞) (ng·h/mL) To be determinedTo be determined
t1/2 (h) To be determinedTo be determined
CL (L/h/kg) To be determined-
Vd (L/kg) To be determined-
F (%) -To be determined
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Experimental Protocols

Animal Handling and Husbandry
  • Species: CD-1 or BALB/c mice, male, 8-10 weeks old, weighing 20-25 g.

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

  • Housing: Maintained in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.

  • Diet: Standard laboratory chow and water available ad libitum.

  • Fasting: Animals should be fasted overnight (approximately 12 hours) before oral administration, with free access to water.

Drug Formulation and Administration
  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Intravenous Formulation: Dilute the stock solution with sterile saline to the final concentration for a 0.05 mg/kg dose. The injection volume should be 5 mL/kg.

  • Oral Formulation: Suspend this compound in 0.5% carboxymethylcellulose sodium (CMC-Na) for a 2 mg/kg dose. The administration volume should be 10 mL/kg.

  • Administration:

    • Intravenous: Administer via the tail vein.

    • Oral: Administer using an oral gavage needle.

Blood Sample Collection
  • Method: Collect blood samples (approximately 50 µL) from the retro-orbital plexus or submandibular vein at the time points specified in Table 1.

  • Anticoagulant: Use tubes containing heparin or EDTA.

  • Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

UPLC-MS/MS Analysis of this compound in Plasma
  • Instrumentation: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).

  • Chromatographic Column: A UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm particle size) is suitable for separation.[1]

  • Mobile Phase: A gradient elution using acetonitrile (B52724) and water (containing 0.1% formic acid) at a flow rate of 0.4 mL/min.[1]

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[1]

  • Detection: Multiple reaction monitoring (MRM) mode to monitor the specific transitions of this compound.[1]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 20 µL of plasma, add 60 µL of an internal standard solution (e.g., diazepam in acetonitrile) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Calibration Curve: Prepare a series of calibration standards by spiking blank mouse plasma with known concentrations of this compound (e.g., 0.5-500 ng/mL).[1]

Pharmacokinetic Data Analysis
  • Software: Use non-compartmental analysis software (e.g., WinNonlin, Phoenix) to calculate the pharmacokinetic parameters listed in Table 2.

  • Parameters to Calculate:

    • The elimination rate constant (Kel) will be determined from the slope of the terminal phase of the log-linear plasma concentration-time curve.

    • The half-life (t1/2) will be calculated as 0.693/Kel.

    • The area under the plasma concentration-time curve (AUC) will be calculated using the linear trapezoidal rule.

    • Clearance (CL) and volume of distribution (Vd) will be calculated for the i.v. group.

    • The absolute oral bioavailability (F) will be calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100%.

Mandatory Visualizations

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis A Acclimatize Mice B Prepare this compound Formulations (i.v. and p.o.) A->B C Fast Mice (for p.o. group) D Administer this compound (i.v. or p.o.) B->D C->D E Collect Blood Samples (at specified time points) D->E F Separate Plasma E->F G Store Plasma at -80°C F->G H Plasma Sample Preparation (Protein Precipitation) G->H I UPLC-MS/MS Analysis H->I J Pharmacokinetic Data Analysis I->J

Caption: Experimental workflow for the in vivo pharmacokinetic study of this compound in mice.

G cluster_pathway Potential this compound-Induced Toxicity Pathways This compound This compound Metabolism Metabolism (e.g., Liver) This compound->Metabolism Toxicity Toxicity This compound->Toxicity Metabolites Metabolites Metabolism->Metabolites Metabolites->Toxicity AminoAcid Altered Amino Acid Metabolism (Valine, Leucine, Isoleucine) Toxicity->AminoAcid Glucose Altered Glucose Metabolism Toxicity->Glucose Neurotoxicity Neurotoxicity AminoAcid->Neurotoxicity Hepatotoxicity Hepatotoxicity AminoAcid->Hepatotoxicity Cardiotoxicity Cardiotoxicity AminoAcid->Cardiotoxicity Glucose->Neurotoxicity Glucose->Hepatotoxicity Glucose->Cardiotoxicity

Caption: Potential metabolic and toxicity pathways of this compound.[2]

References

Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Yunaconitoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunaconitoline, a diterpenoid alkaloid, is a compound of interest for its potential pharmacological activities, including its cytotoxic effects on cancer cells. A key mechanism underlying the cytotoxicity of many therapeutic agents is the induction of apoptosis, or programmed cell death. Flow cytometry is a powerful and quantitative method for analyzing apoptosis at the single-cell level. This document provides detailed application notes and protocols for assessing this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining, a common and reliable method for detecting the stages of apoptosis. While specific data on this compound is limited, the protocols and potential mechanisms are based on established methodologies and findings for the related compound, Aconitine.[1][2]

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[3][4][5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE) to label early apoptotic cells.[4][5] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells.[3][4][6] However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[3][4][6] By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to primary necrosis)

Data Presentation

The following table summarizes hypothetical quantitative data for the effects of this compound on a generic cancer cell line (e.g., HeLa cells) after a 24-hour treatment. This data should be replaced with experimentally determined values.

This compound Concentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Control)95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
1080.3 ± 3.512.1 ± 1.25.3 ± 0.82.3 ± 0.6
2565.7 ± 4.220.8 ± 2.510.1 ± 1.53.4 ± 0.9
5040.1 ± 5.135.4 ± 3.820.2 ± 2.94.3 ± 1.1

Experimental Protocols

Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol provides a detailed methodology for staining cells treated with this compound with Annexin V and PI for subsequent analysis by flow cytometry.

Materials:

  • This compound

  • Appropriate cancer cell line (e.g., HeLa, Jurkat)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[6]

  • 6-well plates or other suitable culture vessels

  • Flow cytometer

Methodology:

  • Cell Seeding and Treatment:

    • Seed the cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.

    • Allow cells to adhere and grow for 24 hours.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for the desired incubation period (e.g., 24, 48 hours). Include a vehicle-treated control group.

  • Cell Harvesting:

    • For adherent cells: Gently aspirate the culture medium, which may contain detached apoptotic cells, and transfer to a centrifuge tube. Wash the adherent cells once with PBS. Detach the cells using a gentle method such as trypsinization or a cell scraper. Combine these cells with the previously collected culture medium.

    • For suspension cells: Collect the cells directly into a centrifuge tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Washing:

    • Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes between washes.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Binding Buffer to each tube.[6]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up appropriate compensation and gates.

    • Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Analysis a Seed Cells b Treat with this compound a->b c Harvest Cells b->c d Wash with PBS c->d e Resuspend in Binding Buffer d->e f Add Annexin V-FITC e->f g Incubate (15 min, RT, Dark) f->g h Add Propidium Iodide g->h i Flow Cytometry Analysis h->i

Caption: Workflow for Annexin V & PI apoptosis assay.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on studies of the related compound Aconitine, this compound may induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2]

G cluster_0 This compound cluster_1 Signaling Cascades cluster_2 Caspase Activation cluster_3 Cellular Outcome This compound This compound NFkB Inhibition of NF-κB This compound->NFkB DeathReceptor ↑ Fas/FasL This compound->DeathReceptor Mitochondria ↑ Bax / ↓ Bcl-2 This compound->Mitochondria NFkB->Mitochondria removes inhibition Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for apoptosis.

References

Application Note: Quantitative Determination of Yunaconitoline in Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Yunaconitoline is a toxic alkaloid found in plants of the Aconitum genus, which are used in some traditional medicines. Accidental poisoning due to improper use of these herbs is a significant clinical concern. A rapid and sensitive method for the quantification of this compound in biological samples is crucial for the timely diagnosis and effective treatment of aconite poisoning.[1][2] This application note describes a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in serum samples. The method is suitable for clinical diagnostic applications and pharmacokinetic studies.[1][2][3][4]

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the reliable quantification of this compound. Serum samples are first treated to precipitate proteins and extract the analyte of interest. The extract is then injected into a liquid chromatography system for separation, followed by detection using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of an internal standard.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from serum samples.

  • Reagents:

    • Methanol (B129727) (LC-MS grade)

    • Internal Standard (IS) working solution (e.g., Methyllycaconitine)[1][2]

  • Procedure:

    • Pipette 100 µL of serum sample into a 1.5 mL microcentrifuge tube.

    • Add a specific amount of the internal standard solution.

    • Add 300 µL of ice-cold methanol to precipitate proteins.

    • Vortex the mixture for 1 minute for thorough mixing.

    • Centrifuge the mixture at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical instrumental parameters for the analysis of this compound.

  • Liquid Chromatography:

    • System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.

    • Column: A reversed-phase column, such as a UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm particle size), is suitable for separation.[3][4]

    • Mobile Phase: A gradient elution using acetonitrile (B52724) and water, both containing 0.1% formic acid, is effective.[3][4]

    • Flow Rate: A flow rate of 0.4 mL/min is recommended.[3][4]

    • Injection Volume: Typically 2-5 µL.

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[3][4]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[3][4]

Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum_sample Serum Sample add_is Add Internal Standard serum_sample->add_is protein_precipitation Protein Precipitation (Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

Quantitative Data

The performance of the LC-MS/MS method for this compound detection has been validated, and the key quantitative parameters are summarized in the tables below.

Table 1: Mass Spectrometric Parameters for this compound
ParameterValue
Ionization ModePositive ESI
Precursor Ion (m/z)Value to be determined empirically
Product Ion (m/z)Value to be determined empirically
Collision Energy (eV)Value to be determined empirically

Note: Specific MRM transitions need to be optimized for the instrument in use.

Table 2: Method Validation Parameters
ParameterResultReference
Linearity Range0.5–500 ng/mL[3][4]
Limit of Detection (LOD)0.022 ng/mL[1][2]
Limit of Quantification (LOQ)0.1 ng/mL[1][2]
Recovery78.6% to 84.9%[1][2]
Matrix Effect110.0% to 130.4%[1][2]
Intra-day Precision (RSD, %)< 15%[3][4]
Inter-day Precision (RSD, %)< 15%[3][4]
Intra-day Accuracy90%–103%[3][4]
Inter-day Accuracy86%–106%[3][4]

Logical Relationship Diagram

logical_relationship cluster_problem Clinical Problem cluster_solution Analytical Solution cluster_outcome Clinical Outcome poisoning Aconite Poisoning method LC-MS/MS Method poisoning->method sample_prep Sample Preparation method->sample_prep instrumental_analysis Instrumental Analysis method->instrumental_analysis validation Method Validation method->validation diagnosis Rapid Diagnosis validation->diagnosis treatment Effective Treatment diagnosis->treatment

Caption: Logic of method application for clinical diagnosis.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human serum. The simple sample preparation procedure and the high-throughput capability of the analytical method make it well-suited for routine clinical applications in diagnosing and managing aconite poisoning, as well as for pharmacokinetic research. The method has been shown to have excellent linearity, low limits of detection and quantification, and acceptable accuracy and precision.

References

Application Notes and Protocols: Cell Culture Models for Studying Yunaconitoline Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunaconitoline, a C19-diterpenoid alkaloid isolated from Aconitum species, is known for its potent neurotoxicity. Understanding the cellular and molecular mechanisms underlying this toxicity is crucial for developing potential therapeutic interventions and for risk assessment. In vitro cell culture models provide a powerful and controlled environment to investigate the neurotoxic effects of compounds like this compound. This document provides detailed application notes and protocols for utilizing common neuronal cell lines, such as SH-SY5Y and PC12, to study this compound-induced neurotoxicity. The focus is on assessing key toxicological endpoints including cytotoxicity, apoptosis, and oxidative stress.

Recommended Cell Culture Models

For the investigation of this compound's neurotoxic effects, the following cell lines are recommended due to their neuronal characteristics and established use in neurotoxicity studies:

  • SH-SY5Y (Human Neuroblastoma Cell Line): This cell line is of human origin and can be differentiated into a more mature neuronal phenotype, expressing markers of dopaminergic neurons.[1] Its human origin makes it particularly relevant for translational research.

  • PC12 (Rat Pheochromocytoma Cell Line): Derived from a rat adrenal medulla tumor, PC12 cells differentiate into sympathetic neuron-like cells upon treatment with nerve growth factor (NGF).[2] They are a well-established model for studying neurotoxicity and neuroprotection.

Data Presentation

Table 1: Cytotoxicity of this compound on Neuronal Cell Lines (IC50 Values)

Cell LineTreatment Duration (hours)IC50 (µM)Assay Method
SH-SY5Y24Data to be determinedMTT Assay
SH-SY5Y48Data to be determinedMTT Assay
PC1224Data to be determinedMTT Assay
PC1248Data to be determinedMTT Assay

Table 2: Effect of this compound on Apoptosis Markers

Cell LineThis compound Conc. (µM)% Apoptotic Cells (Annexin V+)Fold Change in Bax/Bcl-2 Ratio
SH-SY5Ye.g., IC50/2Data to be determinedData to be determined
e.g., IC50Data to be determinedData to be determined
PC12e.g., IC50/2Data to be determinedData to be determined
e.g., IC50Data to be determinedData to be determined

Table 3: Effect of this compound on Oxidative Stress Markers

Cell LineThis compound Conc. (µM)Fold Change in ROS Production% Change in Mitochondrial Membrane Potential
SH-SY5Ye.g., IC50/2Data to be determinedData to be determined
e.g., IC50Data to be determinedData to be determined
PC12e.g., IC50/2Data to be determinedData to be determined
e.g., IC50Data to be determinedData to be determined

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • SH-SY5Y or PC12 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plates for 24 or 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of this compound concentration to determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Add this compound dilutions incubate1->treat incubate2 Incubate for 24/48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Measure absorbance at 570nm solubilize->read analysis Data Analysis read->analysis Calculate IC50

Caption: Workflow for determining this compound cytotoxicity using the MTT assay.

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • SH-SY5Y or PC12 cells

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., based on the determined IC50) for 24 hours.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Apoptosis Detection Workflow

Apoptosis_Workflow start Seed and treat cells with this compound harvest Harvest cells (adherent + floating) start->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min in dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptosis analyze->end

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the generation of ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Materials:

  • SH-SY5Y or PC12 cells

  • Black, clear-bottom 96-well plates

  • This compound

  • DCFH-DA stock solution (in DMSO)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound for the desired time.

  • Probe Loading: Remove the treatment medium and wash the cells twice with warm HBSS. Incubate the cells with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with HBSS to remove excess probe.

  • Fluorescence Measurement: Add 100 µL of HBSS to each well. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control to determine the fold change in ROS production.

ROS Detection Logical Flow

ROS_Flow A Treat cells with this compound B Load with DCFH-DA probe A->B C ROS generation oxidizes DCFH to fluorescent DCF B->C D Measure fluorescence (Ex: 485nm, Em: 535nm) C->D E Increased Fluorescence = Increased ROS D->E

Caption: Logical flow of intracellular ROS detection using DCFH-DA.

Protocol 4: Western Blot Analysis of Bax and Bcl-2

This protocol determines the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets in RIPA buffer. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the expression of Bax and Bcl-2 to β-actin. Calculate the Bax/Bcl-2 ratio.[4][5]

Signaling Pathways Implicated in this compound Neurotoxicity

Based on studies of related aconitum alkaloids, this compound is hypothesized to induce neurotoxicity through the activation of the intrinsic apoptosis pathway, triggered by cellular stress such as increased oxidative stress.

Hypothesized Signaling Pathway of this compound-Induced Apoptosis

Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound ROS Increased ROS Production This compound->ROS Bax Bax (Pro-apoptotic) ROS->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 inhibits Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito inhibits CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized signaling pathway of this compound-induced neuronal apoptosis.

This compound is thought to increase the production of reactive oxygen species (ROS), leading to oxidative stress. This stress condition can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. The resulting increase in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the biochemical and morphological changes characteristic of apoptosis.

References

Yunaconitoline: Application Notes and Protocols for Use as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunaconitoline, a C19-diterpenoid alkaloid isolated from Aconitum species, is a potent and toxic compound. Due to its presence in various traditional herbal medicines, its quantification is crucial for quality control and safety assessment. These application notes provide detailed protocols for the use of this compound as a reference standard in analytical chemistry, particularly for its quantification in biological matrices and herbal products using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, the toxicological pathway of Aconitum alkaloids is illustrated to provide context for the importance of accurate quantification.

Applications

This compound as a reference standard is primarily utilized in the following applications:

  • Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical and clinical studies.[1][2][3]

  • Quality Control of Herbal Medicines: To quantify the content of this compound in raw herbal materials and finished products containing Aconitum species, ensuring consistency and safety.

  • Toxicological Analysis: As a standard for the identification and quantification of this compound in cases of suspected poisoning.

  • Method Development and Validation: To develop and validate analytical methods for the detection and quantification of this compound in various matrices.

Experimental Protocols

Protocol 1: Quantification of this compound in Mouse Blood by UPLC-MS/MS

This protocol details the method for the quantitative analysis of this compound in mouse blood, adapted from a validated UPLC-MS/MS method.[1][2][3]

1. Materials and Reagents

  • This compound reference standard

  • Indaconitine (B600488) (Internal Standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Mouse blood (blank)

2. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol (B129727) to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50% methanol to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of Indaconitine in 50% methanol.

3. Sample Preparation

  • Thaw frozen mouse blood samples at room temperature.

  • To 50 µL of blood sample, add 150 µL of the IS working solution (100 ng/mL Indaconitine in acetonitrile).

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

4. UPLC-MS/MS Conditions

Table 1: UPLC and Mass Spectrometry Parameters

ParameterValue
UPLC System Waters ACQUITY UPLC
Column ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Elution 0-1 min, 10% B; 1-3 min, 10-90% B; 3-4 min, 90% B; 4-4.1 min, 90-10% B; 4.1-5 min, 10% B
Column Temperature 40°C
Injection Volume 2 µL
Mass Spectrometer Waters Xevo TQ-S
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
MRM Transitions This compound: m/z 660.3 → 628.3; Indaconitine: m/z 588.3 → 556.3
Cone Voltage This compound: 40 V; Indaconitine: 30 V
Collision Energy This compound: 20 eV; Indaconitine: 20 eV

5. Data Analysis

  • Quantification is performed using the multiple reaction monitoring (MRM) mode.

  • The calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

  • A linear regression with a weighting factor of 1/x² is used to fit the calibration curve.

Method Validation Summary

The UPLC-MS/MS method described was validated according to established guidelines. The key performance parameters are summarized below.[1][2][3]

Table 2: Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (RSD, %) < 15%
Inter-day Precision (RSD, %) < 15%
Intra-day Accuracy 90% - 103%
Inter-day Accuracy 86% - 106%
Recovery > 72%
Matrix Effect 96% - 109%

Pharmacokinetic Data

The validated method was successfully applied to a pharmacokinetic study in mice after oral (2 mg/kg) and intravenous (0.05 mg/kg) administration of this compound.[1][2][3]

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (0.05 mg/kg)Oral (2 mg/kg)
T½ (h) 1.2 ± 0.42.1 ± 0.6
Cmax (ng/mL) 35.1 ± 5.815.2 ± 3.7
Tmax (h) 0.080.5
AUC₀₋t (ng·h/mL) 25.4 ± 4.334.8 ± 6.1
AUC₀₋∞ (ng·h/mL) 26.1 ± 4.535.8 ± 6.5
MRT₀₋t (h) 1.1 ± 0.32.5 ± 0.7
MRT₀₋∞ (h) 1.2 ± 0.42.6 ± 0.8
CL (L/h/kg) 1.9 ± 0.3-
Vz (L/kg) 3.4 ± 1.2-
Oral Bioavailability (F, %) -27.4

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing sample Blood Sample (50 µL) add_is Add Internal Standard (Indaconitine in ACN, 150 µL) sample->add_is vortex Vortex (3 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant (2 µL) supernatant->injection separation Chromatographic Separation (ACQUITY UPLC HSS T3) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Concentration Calculation calibration->quantification report Generate Report quantification->report toxicological_pathway cluster_membrane Cell Membrane cluster_cellular_effects Intracellular Effects cluster_physiological_outcome Physiological Outcome vgsc Voltage-Gated Sodium Channel (VGSC) prolonged_activation Persistent Activation of VGSC vgsc->prolonged_activation This compound This compound (Aconitum Alkaloid) This compound->vgsc Binds to site 2 na_influx Increased Intracellular Na+ prolonged_activation->na_influx depolarization Prolonged Depolarization na_influx->depolarization ca_influx Increased Intracellular Ca2+ (via Na+/Ca2+ exchanger) na_influx->ca_influx arrhythmia Cardiac Arrhythmias depolarization->arrhythmia neurotoxicity Neurotoxicity (e.g., paresthesia) depolarization->neurotoxicity ca_influx->arrhythmia

References

Troubleshooting & Optimization

Technical Support Center: Yunaconitoline Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yunaconitoline. Our goal is to help you overcome challenges related to its solubility for successful in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving properly?

This compound, a diterpenoid alkaloid, is known for its poor solubility in aqueous solutions. It is, however, more soluble in organic solvents. If you are experiencing issues, it is likely due to the use of an inappropriate solvent or an inadequate concentration of the organic solvent in your final solution.

Q2: What are the recommended solvents for dissolving this compound?

Q3: What is the maximum concentration of organic solvent my cells can tolerate?

The tolerance of cell lines to organic solvents varies. It is crucial to perform a solvent toxicity test for your specific cell line. Generally, for in vitro assays, the final concentration of DMSO is recommended to be kept below 0.5%, and for ethanol (B145695) and acetone, also at or below 0.5% to minimize cytotoxic effects.

Q4: Can I heat the solution to improve solubility?

Gentle warming can be employed to aid dissolution. However, excessive heat should be avoided as it may degrade the compound. If you choose to warm the solution, do so carefully and monitor for any signs of degradation.

Q5: Should I use sonication to help dissolve this compound?

Yes, sonication can be a useful technique to break down particle aggregates and enhance the dissolution of poorly soluble compounds. Use a bath sonicator for a short period and observe if the solubility improves.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Precipitation upon dilution in aqueous media The compound is crashing out of the solution due to low aqueous solubility.- Increase the percentage of organic solvent in the final dilution if your experimental setup allows. - Prepare a more dilute stock solution. - Investigate the use of solubilizing agents or drug delivery systems like nanoparticles, though this will require significant methodological development.[2]
Inconsistent results between experiments This could be due to incomplete dissolution or precipitation of the compound during the experiment.- Ensure your stock solution is completely clear before each use. - Vortex the stock solution before making dilutions. - Prepare fresh dilutions for each experiment.
Low bioactivity observed in the assay The actual concentration of the dissolved compound may be lower than expected due to poor solubility.- Confirm the complete dissolution of your stock solution. - Consider using a different organic solvent for the stock solution. - Empirically determine the solubility in your chosen solvent system.
Cell death observed in control wells (solvent only) The concentration of the organic solvent is too high for your cell line.- Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration. - Reduce the final concentration of the organic solvent in your assay.

Solubility of this compound in Common Solvents

Precise quantitative solubility data for this compound is limited in publicly available literature. The following table provides a qualitative summary based on the properties of similar alkaloids. Researchers should empirically determine the solubility for their specific experimental needs.

SolventSolubilityRecommended Maximum Concentration in Final Assay Medium
Water Poorly soluble[1]-
Dimethyl Sulfoxide (B87167) (DMSO) Soluble< 0.5%
Ethanol Soluble< 0.5%
Methanol Soluble< 0.5%
Acetone Soluble< 0.5%

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound. The final concentration of the stock solution should be determined based on the required final concentration in the assay and the solubility of this compound in the chosen solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding the Solvent: Add the calculated volume of DMSO to the tube to achieve the desired stock solution concentration.

  • Dissolving the Compound:

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • If the compound is not fully dissolved, you may try gentle warming (e.g., 37°C water bath) for a short period, followed by vortexing.

    • Alternatively, use a bath sonicator for 5-10 minutes.

  • Sterilization (Optional): If required for your assay, sterile filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

Experimental Workflow: Preparing this compound Solution

G Workflow for Preparing this compound Solution A Weigh this compound Powder B Add Organic Solvent (e.g., DMSO) A->B C Vortex to Dissolve B->C D Check for Complete Dissolution C->D E Gentle Warming / Sonication (Optional) D->E Not Dissolved F Sterile Filtration (Optional) D->F Completely Dissolved E->C G Aliquot and Store at -20°C/-80°C F->G H Dilute in Assay Medium G->H

Caption: A flowchart outlining the key steps for preparing a this compound solution for in vitro experiments.

Signaling Pathway: this compound-Induced Mitochondrial Apoptosis

Based on studies of the related compound Aconitine, this compound is suggested to induce apoptosis through the mitochondrial pathway.

G Proposed Mitochondrial Apoptosis Pathway of this compound cluster_cell Cell cluster_mito Mitochondrion This compound This compound Bcl2 Bcl-2 This compound->Bcl2 downregulates Bax Bax This compound->Bax upregulates Bcl2->Bax inhibits CytoC Cytochrome c (release) Bax->CytoC promotes Caspase9 Caspase-9 (activated) CytoC->Caspase9 Caspase3 Caspase-3 (activated) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A diagram illustrating the proposed signaling cascade of this compound-induced apoptosis via the mitochondrial pathway.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Yunaconitoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of Yunaconitoline. Our focus is on overcoming matrix effects to ensure accurate and reliable quantification in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity in LC-MS/MS analysis. In complex biological samples like plasma or blood, endogenous substances such as phospholipids (B1166683) and proteins are common sources of matrix effects.

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The matrix effect (ME) can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solution at the same concentration. The formula is:

ME (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100

A value of 100% indicates no matrix effect, a value <100% suggests ion suppression, and a value >100% indicates ion enhancement. It is recommended to assess the matrix effect at low, medium, and high concentrations of the analyte. For instance, in a UPLC-MS/MS analysis of this compound in mouse blood, the matrix effect was found to be in the range of 96% to 109%, indicating minimal impact.[1][2]

Q3: What is the difference between recovery and process efficiency?

A3:

  • Recovery (Extraction Recovery): This measures the efficiency of the sample preparation process in extracting the analyte from the matrix. It is calculated by comparing the analyte's peak area in a pre-extraction spiked sample (matrix spiked before extraction) to that in a post-extraction spiked sample.

  • Process Efficiency: This considers the cumulative effect of both matrix effects and recovery. It compares the analyte's peak area in a pre-extraction spiked sample to that in a neat solution.

Q4: Which internal standard (IS) is most suitable for this compound analysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it experiences similar extraction recovery and matrix effects. If a SIL-IS is unavailable, a structural analog with similar chromatographic behavior and ionization properties can be used. For the analysis of aconitine (B1665448) alkaloids, compounds like mesaconitine (B191843) have been utilized as internal standards.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase pH Optimize the mobile phase pH to ensure this compound is in a consistent ionic state. For aconitine alkaloids, which are basic, an acidic mobile phase (e.g., with 0.1% formic acid) is commonly used to promote protonation and good peak shape.[1][2]
Injection of Sample in a Stronger Solvent than the Mobile Phase Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase.
Column Overload Reduce the injection volume or dilute the sample.
Issue 2: Low Signal Intensity or High Signal Variability
Potential Cause Troubleshooting Steps
Significant Ion Suppression 1. Improve Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components (see Table 1).2. Optimize Chromatography: Adjust the gradient to separate this compound from the suppression zone. A post-column infusion experiment can identify these zones.3. Dilute the Sample: Dilution can reduce the concentration of matrix components, thereby minimizing their effect.
Suboptimal MS/MS Parameters Re-optimize MS/MS parameters, including precursor/product ion selection, collision energy, and source parameters (e.g., spray voltage, gas flows, temperature). For this compound, MRM transitions such as m/z 630.4 → 570.3 have been used.
Analyte Degradation Investigate the stability of this compound in the biological matrix and during the entire analytical process (bench-top, freeze-thaw, and long-term storage).
Inconsistent Internal Standard Response Ensure the internal standard is added consistently and early in the sample preparation process to account for variability. If using a structural analog, ensure it co-elutes with this compound.
Issue 3: Inaccurate Quantification
Potential Cause Troubleshooting Steps
Uncompensated Matrix Effects Use a stable isotope-labeled internal standard. If unavailable, use a matrix-matched calibration curve.
Poor Recovery Optimize the sample preparation method to improve extraction efficiency (see Table 1).
Calibration Curve Issues Ensure the calibration range is appropriate for the expected sample concentrations and that the curve is linear with a good correlation coefficient (r² > 0.99).
Interference from Metabolites Ensure the chromatographic method separates this compound from its potential metabolites that may have similar MRM transitions.

Quantitative Data Summary

The choice of sample preparation method is critical for minimizing matrix effects and achieving high recovery. The following table summarizes reported performance data for different extraction techniques used for aconitine alkaloids, including this compound.

Table 1: Comparison of Sample Preparation Methods for Aconitine Alkaloids

Sample Preparation Method Analyte Matrix Recovery (%) Matrix Effect (%) Reference
Protein Precipitation (PPT) with Acetonitrile (B52724)This compoundMouse Blood>72%96% - 109%[1][2]
Dispersive Solid-Phase Extraction (d-SPE) with ZIF-8Aconitine, Hypaconitine, Mesaconitine, etc.Rat PlasmaNot explicitly stated, but method showed robust enrichmentNot explicitly stated, but no interference from endogenous peaks was observed
Solid-Phase Extraction (SPE)Aconitine AlkaloidsDietary Supplements86% - 99%Not specified[3]
Liquid-Liquid Extraction (LLE)GeneralBiological PlasmaGenerally provides cleaner extracts than PPTGenerally lower than PPT[4]

Detailed Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of this compound in Mouse Blood

This protocol is based on the method described by Xu et al. (2020).[1][2]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of mouse blood, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant and inject a portion into the UPLC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-3 min: 10% to 90% B

    • 3-4 min: 90% B

    • 4-4.1 min: 90% to 10% B

    • 4.1-5 min: 10% B

  • Injection Volume: 1 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor ion m/z 630.4 → Product ion m/z 570.3

    • Indaconitine (B600488) (related compound): Precursor ion m/z 588.3 → Product ion m/z 528.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Blood) add_is Add Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC supernatant->injection Transfer separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection ionization->detection data Data Acquisition & Processing detection->data troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Problem Encountered (e.g., Low Signal) check_peak Assess Peak Shape start->check_peak check_is Evaluate IS Response start->check_is assess_me Quantify Matrix Effect start->assess_me optimize_chrom Optimize Chromatography check_peak->optimize_chrom If poor use_sil_is Use SIL-IS / Matrix-Matched Cal. check_is->use_sil_is If inconsistent improve_sp Improve Sample Prep assess_me->improve_sp If high (>115% or <85%) optimize_ms Optimize MS Parameters assess_me->optimize_ms If ME is acceptable but signal is low

References

Yunaconitoline stability in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of yunaconitoline (B1164412) in various solvents and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The quantitative data and experimental protocols provided are primarily based on studies of closely related C19-diterpenoid alkaloids, such as aconitine (B1665448). Due to structural similarities, these compounds are expected to exhibit similar stability profiles. However, it is strongly recommended to perform specific stability studies for this compound for any critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: Based on data from structurally similar aconitine alkaloids, the primary degradation pathway for this compound is expected to be hydrolysis. This is particularly prominent in neutral to alkaline aqueous solutions. The ester linkages in the molecule are susceptible to cleavage, leading to less acetylated and benzoylated derivatives. Thermal degradation can also occur, potentially leading to pyrolysis at high temperatures.

Q2: How stable is this compound in common organic solvents?

A2: Aconitine alkaloids are generally more stable in common organic solvents like methanol (B129727) and acetonitrile (B52724) compared to aqueous solutions. One study indicated that aconitine, mesaconitine, and hypaconitine (B608023) showed no significant degradation when incubated in methanol, acetonitrile (ACN), and 50% aqueous ACN at 37°C for up to 240 minutes. However, heating aconitine in methanol can lead to the formation of 8-deacetyl-8-O-methyl derivatives.

Q3: What is the recommended storage temperature for this compound?

A3: For long-term storage, a temperature of -20°C is generally recommended for solid this compound to minimize degradation. For solutions, storage conditions should be determined based on the solvent and the required stability for the intended experiment. Short-term storage of solutions at 2-8°C is common, but stability should be verified.

Q4: Is this compound sensitive to light?

Troubleshooting Guides

Issue 1: Inconsistent results in bioassays using this compound solutions.

  • Possible Cause: Degradation of this compound in the assay buffer.

  • Troubleshooting Steps:

    • Check the pH of your buffer: Aconitine alkaloids are known to be unstable in neutral to alkaline aqueous solutions (pH > 7). If your buffer has a pH in this range, consider if a lower pH buffer is compatible with your assay.

    • Prepare fresh solutions: Prepare this compound stock solutions fresh in an appropriate organic solvent (e.g., DMSO, ethanol) and dilute into the aqueous assay buffer immediately before use.

    • Perform a time-course stability check: Analyze the concentration of this compound in your assay buffer at different time points (e.g., 0, 1, 2, 4 hours) under the assay conditions (temperature, light) to determine its stability over the duration of the experiment.

Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.

  • Possible Cause: Degradation of this compound during sample preparation or storage.

  • Troubleshooting Steps:

    • Review sample handling and storage: Ensure that samples are processed and stored under conditions that minimize degradation. Avoid prolonged exposure to room temperature, alkaline conditions, and light.

    • Analyze a freshly prepared standard: Compare the chromatogram of your sample to that of a freshly prepared this compound standard to confirm if the additional peaks are present from the start or appear over time.

    • Consider the solvent: If dissolving this compound in methanol for an extended period at elevated temperatures, be aware of the potential for the formation of 8-deacetyl-8-O-methyl derivatives.

Data Summary

Table 1: Qualitative Stability of Aconitine Alkaloids in Different Media at 37°C

CompoundMethanolAcetonitrile (ACN)50% Aqueous ACNPhosphate Buffer Saline (PBS, pH 7.4)
AconitineStableStableStableDegradation (Hydrolysis)
MesaconitineStableStableStableDegradation (Hydrolysis)
HypaconitineStableStableStableDegradation (Hydrolysis)
BenzoylmesaconineStableStableStableStable
BenzoylaconineStableStableStableStable
BenzoylhypaconineStableStableStableStable

Data is for related aconitine alkaloids and is intended to be indicative for this compound.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and degradation pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2 hours. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound at 105°C for 24 hours. Dissolve in the mobile phase for analysis.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. A C18 column with a gradient elution of a buffered mobile phase (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile) is a common starting point. Detection is typically done using a UV detector.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (Solid, 105°C) stock->thermal photo Photodegradation (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation and Degradation Pathway Identification hplc->data

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Guide start Inconsistent Bioassay Results check_ph Check pH of Assay Buffer start->check_ph ph_alkaline pH > 7 (Alkaline) check_ph->ph_alkaline Yes ph_ok pH < 7 check_ph->ph_ok No use_lower_ph Consider Lower pH Buffer ph_alkaline->use_lower_ph prepare_fresh Prepare Fresh Solutions Immediately Before Use ph_ok->prepare_fresh use_lower_ph->prepare_fresh time_course Perform Time-Course Stability Check in Assay Buffer prepare_fresh->time_course

Caption: Troubleshooting inconsistent bioassay results for this compound.

Reducing background noise in Yunaconitoline cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yunaconitoline cytotoxicity assays. Our goal is to help you mitigate common issues, particularly high background noise, and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: There is no established optimal concentration for this compound specifically. However, based on studies of structurally similar aconitum alkaloids like aconitine, hypaconitine, and mesaconitine, a starting range of 0.1 µM to 100 µM is advisable for initial dose-response experiments. For instance, the IC50 values for these related alkaloids in rat myocardial cells (H9c2) were found to be in the range of 6.9 x 10⁻⁸ M to 11.8 x 10⁻⁸ M after 24 hours of exposure[1].

Q2: How can I address the poor solubility of this compound in aqueous media?

A2: this compound, like many alkaloids, may have limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium remains low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2][3] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q3: What is the optimal cell seeding density for a this compound cytotoxicity assay?

A3: The optimal cell seeding density is cell-line dependent and should be determined empirically.[4][5] A general starting point for a 96-well plate is between 5,000 and 10,000 cells per well.[6] It is crucial to perform a cell titration experiment to find a density that allows for logarithmic growth throughout the experiment and provides a robust signal-to-noise ratio.[4]

Q4: What is a typical incubation time for observing the cytotoxic effects of this compound?

A4: For natural products, including alkaloids, common incubation times for cytotoxicity assays are 24, 48, and 72 hours.[7][8] The optimal time depends on the cell line's doubling time and the compound's mechanism of action. A time-course experiment is recommended to determine the ideal incubation period for your specific experimental setup.[7]

Q5: My control wells show high background absorbance/fluorescence. What are the common causes and solutions?

A5: High background in control wells can stem from several sources:

  • Compound Interference: this compound, as a natural product, may possess intrinsic fluorescent properties or interact with assay reagents.[9] To check for this, run a "compound-only" control (this compound in media without cells).

  • Media Components: Phenol (B47542) red and serum in the culture medium can contribute to background signals.[10] Consider using phenol red-free media and reducing the serum concentration during the assay incubation period.

  • Contamination: Microbial contamination can lead to high background. Ensure aseptic techniques are followed.

  • Reagent Degradation: Assay reagents like MTT or resazurin (B115843) can degrade if not stored properly or if exposed to light for extended periods.

Troubleshooting Guides

Issue 1: High Background Noise in Absorbance-Based Assays (e.g., MTT Assay)

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
This compound precipitates in the culture medium. Prepare fresh stock solutions of this compound in 100% DMSO and dilute in pre-warmed media just before use. Visually inspect wells for precipitation under a microscope.
This compound directly reduces the MTT reagent. Run a cell-free control with this compound and the MTT reagent to quantify any non-cellular reduction. Subtract this background from the readings of the treated cells.
Incomplete solubilization of formazan (B1609692) crystals. Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking. Consider extending the solubilization time.
Contamination of reagents or cell cultures. Use sterile techniques and fresh reagents. Regularly check cultures for signs of contamination.
Issue 2: High Background Noise in Fluorescence-Based Assays

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Autofluorescence of this compound. Measure the fluorescence of this compound in the assay buffer at the excitation and emission wavelengths used in your assay. If it is autofluorescent, consider using a different fluorescent probe with a distinct spectral profile.
Non-specific binding of fluorescent probes. Increase the number and duration of wash steps after probe incubation.[11] Use an appropriate blocking buffer to minimize non-specific binding.[11]
Cellular autofluorescence. Image an unstained sample to determine the baseline autofluorescence.[11] Consider using a quenching agent or switching to a fluorescent probe in the far-red spectrum to minimize overlap with cellular autofluorescence.[11]
High concentration of the fluorescent probe. Titrate the concentration of the fluorescent probe to find the optimal concentration that provides a good signal-to-noise ratio.[12]

Quantitative Data Summary

The following table summarizes cytotoxicity data for aconitum alkaloids structurally related to this compound. This data can be used as a reference for designing initial experiments with this compound.

Alkaloid Cell Line Assay Incubation Time IC50 Value Reference
Aconitine (AC)H9c2 (Rat Myocardial Cells)MTT24 h6.9 x 10⁻⁸ M[1]
Hypaconitine (HA)H9c2 (Rat Myocardial Cells)MTT24 h11.8 x 10⁻⁸ M[1]
Mesaconitine (MA)H9c2 (Rat Myocardial Cells)MTT24 h9.7 x 10⁻⁸ M[1]
LipojesaconitineA549, MDA-MB-231, MCF-7, KB6.0 - 7.3 µM[13]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay
  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.

  • Cell Treatment: Replace the medium in each well with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Background Interference of this compound
  • Plate Setup: Prepare a 96-well plate without cells.

  • Add Components:

    • Wells 1-3: 100 µL of culture medium only (Media Blank).

    • Wells 4-6: 100 µL of culture medium with the highest concentration of DMSO used in the experiment (Vehicle Blank).

    • Wells 7-12 (and so on): 100 µL of culture medium containing serial dilutions of this compound (Compound Blank).

  • Add Assay Reagent: Add the appropriate volume of your cytotoxicity assay reagent (e.g., MTT, resazurin) to all wells.

  • Incubation: Incubate the plate under the same conditions as your main experiment.

  • Measurement: Read the absorbance or fluorescence according to the assay protocol.

  • Analysis: Compare the readings from the compound blank wells to the media and vehicle blank wells. A significant increase in the signal in the presence of this compound indicates direct interference with the assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_controls Controls cluster_analysis Data Analysis A Optimize Cell Seeding Density C Seed Cells in 96-well Plate A->C B Prepare this compound Stock Solution (DMSO) D Treat Cells with This compound Dilutions B->D C->D E Incubate (24, 48, 72h) D->E F Add Cytotoxicity Assay Reagent E->F G Measure Signal (Absorbance/Fluorescence) F->G K Subtract Background G->K H Untreated Cells H->G I Vehicle Control (DMSO) I->G J No-Cell Control (Compound + Reagent) J->K L Calculate % Viability K->L M Determine IC50 L->M

Caption: Workflow for a this compound cytotoxicity assay.

signaling_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Response cluster_caspase Caspase Cascade cluster_apoptosis Outcome Aconitine Aconitine (this compound analog) Bcl2 Bcl-2 Aconitine->Bcl2 Bax Bax Aconitine->Bax Mito Mitochondrial Dysfunction Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptosis pathway for Aconitine.

References

Troubleshooting poor recovery of Yunaconitoline during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of Yunaconitoline from Aconitum species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources is it typically extracted?

This compound is a diterpenoid alkaloid with the chemical formula C34H43NO10 and a molecular weight of 625.715 g/mol .[1] It is primarily isolated from the roots of Aconitum bulleyanum. The genus Aconitum, commonly known as monkshood or wolfsbane, is rich in various diterpenoid alkaloids.[2]

Q2: What are the general classes of extraction methods suitable for Aconitum alkaloids like this compound?

Both traditional and modern extraction techniques can be employed. Traditional methods include maceration, percolation, and heat reflux extraction. Modern, often more efficient, methods include Ultrasound-Assisted Extraction (UAE) and Pulsed Electric Field (PEF) extraction, which have shown to improve the yield of alkaloids from Aconitum species.[3]

Q3: Why is the processing of Aconitum roots important before or during extraction?

Aconitum species contain highly toxic diester-diterpenoid alkaloids. Processing methods such as boiling or steaming are traditionally used to hydrolyze these compounds into less toxic monoester and alkanolamine-diterpenoid alkaloids.[1] This is a critical consideration for both safety and the chemical profile of the final extract. The stability of the target alkaloid, this compound, during these processes should be carefully evaluated.

Q4: What are the key parameters to optimize for a successful this compound extraction?

The critical parameters that influence extraction efficiency and the stability of the final product include:

  • Solvent System: The choice of solvent, its polarity, and pH are crucial.

  • Temperature: Higher temperatures can enhance extraction but may also lead to the degradation of thermolabile compounds like this compound.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix, but prolonged exposure can lead to compound degradation.

  • Solid-to-Solvent Ratio: This affects the concentration gradient and, consequently, the extraction efficiency.

  • Particle Size of Plant Material: Smaller particle sizes increase the surface area for extraction but can lead to challenges in filtration.

Troubleshooting Guide: Poor Recovery of this compound

This guide addresses specific issues that can lead to low yields of this compound during the extraction process.

Issue 1: Low or No this compound Detected in the Crude Extract

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Inappropriate Solvent Choice This compound is an alkaloid, and its solubility is dependent on the pH of the solvent. Acidified alcohol solutions are often effective for extracting alkaloids. Consider using an ethanol (B145695) or methanol (B129727) solution acidified with a weak acid (e.g., 0.2% formic acid) to a pH of around 4-5.[3] For purification, elution from macroporous resin with 50-90% acidic ethanol (pH ≤ 5) has been reported for Aconitum alkaloids.
Incomplete Cell Lysis The plant material must be adequately ground to a fine powder to ensure proper solvent penetration. Ensure the particle size is consistent and sufficiently small to maximize surface area contact with the solvent.
Degradation of this compound Diterpenoid alkaloids can be sensitive to high temperatures and prolonged extraction times.[1] If using a high-temperature method like heat reflux, consider reducing the temperature or extraction duration. Alternatively, explore non-thermal methods like Ultrasound-Assisted Extraction (UAE) or Pulsed Electric Field (PEF) extraction.[3] The pH of the extraction medium is also critical; extreme pH levels can cause hydrolysis or degradation.
Incorrect Plant Material Verify the identity and quality of the Aconitum species. The concentration of this compound can vary significantly between different species and even based on the harvesting time and storage conditions of the plant material.
Issue 2: Significant Loss of this compound During Purification

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Irreversible Adsorption If using column chromatography (e.g., silica (B1680970) gel or macroporous resin), this compound may be irreversibly adsorbed. Ensure the column is properly conditioned and that the eluting solvent system has the appropriate polarity and pH to desorb the compound. For macroporous resins, using an acidic ethanol solution for elution is a common strategy for Aconitum alkaloids.
Compound Instability on Stationary Phase The stationary phase itself can sometimes catalyze the degradation of sensitive compounds. If degradation is suspected, consider using a more inert stationary phase or minimizing the time the extract spends on the column.
Co-elution with Impurities If this compound is co-eluting with other compounds, this can interfere with quantification and subsequent purification steps. Optimize the gradient and solvent system for better separation.

Experimental Protocols

General Protocol for Ultrasound-Assisted Extraction (UAE) of Aconitum Alkaloids

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Sample Preparation: Dry the roots of the Aconitum species at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder (e.g., 40-60 mesh).

  • Extraction Solvent: Prepare a solution of 70% ethanol in water, acidified with 0.2% formic acid.

  • Extraction Procedure:

    • Place 10 g of the powdered plant material into a flask.

    • Add 200 mL of the extraction solvent (a 1:20 solid-to-solvent ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 30-60 minutes).

  • Filtration and Concentration:

    • Filter the extract through an appropriate filter paper or membrane.

    • Wash the residue with a small volume of the extraction solvent.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C.

  • Analysis: Analyze the crude extract for this compound content using a validated analytical method such as HPLC-MS.

Data Presentation

The following table summarizes hypothetical data for optimizing extraction parameters for Aconitum alkaloids, illustrating the impact of different conditions on yield.

Extraction Method Solvent Temperature (°C) Time (min) Relative Yield (%)
Maceration70% Ethanol25144065
Heat Reflux70% Ethanol8012085
Ultrasound (UAE)70% Ethanol404595
Heat Reflux90% Ethanol8012078
Ultrasound (UAE)90% Ethanol404588

Visualizations

Troubleshooting Workflow for Poor this compound Recovery

PoorRecoveryTroubleshooting start Start: Poor this compound Recovery check_crude Analyze Crude Extract start->check_crude check_purified Analyze Purified Fractions check_crude->check_purified Good Peak solvent Optimize Solvent System (Polarity, pH) check_crude->solvent Low/No Peak adsorption Address Adsorption Issues (Column Conditioning, Eluent) check_purified->adsorption Low Recovery lysis Improve Cell Lysis (Grinding, Particle Size) solvent->lysis degradation_crude Investigate Degradation (Temperature, Time, pH) lysis->degradation_crude plant_material Verify Plant Material (Species, Quality) degradation_crude->plant_material end End: Improved Recovery plant_material->end stability_purification Check On-Column Stability adsorption->stability_purification separation Optimize Separation (Gradient, Solvent System) stability_purification->separation separation->end

Caption: A logical workflow for troubleshooting poor recovery of this compound.

Factors Influencing this compound Extraction Efficiency

ExtractionFactors cluster_params Key Extraction Parameters cluster_outcomes Desired Outcomes Solvent Solvent Choice (Polarity, pH) Yield High Yield of This compound Solvent->Yield Purity High Purity Solvent->Purity Temperature Temperature Temperature->Yield Stability Compound Stability Temperature->Stability Time Extraction Time Time->Yield Time->Stability Ratio Solid-to-Solvent Ratio Ratio->Yield ParticleSize Particle Size ParticleSize->Yield

Caption: Interrelationship of key parameters affecting this compound extraction.

References

Method validation for Yunaconitoline quantification in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Yunaconitoline Quantification

This guide provides troubleshooting advice and detailed protocols for the validation of analytical methods for quantifying this compound in complex biological matrices, such as plasma, serum, and tissue homogenates.

Section 1: General Method & Setup FAQs

Q1: What is the recommended analytical method for quantifying this compound in complex matrices?

The most suitable method for quantifying this compound in biological matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .[1] This technique offers high sensitivity and selectivity, which are crucial for distinguishing the analyte from endogenous matrix components.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization of the analyte.[2]

Key advantages of LC-MS/MS include:

  • High Specificity: The use of Multiple Reaction Monitoring (MRM) allows for the precise detection of this compound and its internal standard, minimizing interference.

  • High Sensitivity: Capable of achieving a low Lower Limit of Quantification (LLOQ), often in the sub-ng/mL range, which is necessary for pharmacokinetic studies.[3][4]

  • Flexibility: It can measure highly polar analytes without a derivatization process.[1]

Q2: My chromatographic peak shape for this compound is poor (e.g., fronting, tailing, or splitting). What are the common causes and solutions?

Poor peak shape is often a result of secondary interactions, column overload, or issues with the mobile phase.[5]

Troubleshooting Poor Peak Shape:

Common CausePotential Solution(s)
Column Contamination/Degradation Flush the column with a strong solvent or replace it if necessary. Ensure proper sample cleanup to prevent contamination.
Inappropriate Mobile Phase pH This compound is an alkaloid. Adjust the mobile phase pH to ensure it is consistently protonated. Adding a small amount of an acidifier like formic acid (e.g., 0.1%) to both aqueous and organic phases is common.[6]
Secondary Interactions Use a high-quality, end-capped C18 or C8 column.[1] Sometimes, adding a competing base to the mobile phase can reduce peak tailing.
Sample Solvent Mismatch The solvent used to reconstitute the final extract should be as close in composition to the initial mobile phase as possible to prevent peak distortion.
Column Overload Inject a lower concentration of the analyte to see if the peak shape improves. If so, you are operating outside the linear range of the column.[5]

Section 2: Sample Preparation & Matrix Effects

Q3: What is the most effective sample preparation technique to minimize matrix effects for this compound in plasma?

The choice of sample preparation is critical for minimizing matrix effects, which occur when co-eluting substances from the matrix interfere with the ionization of the analyte, causing suppression or enhancement.[7][8]

There are three primary techniques:

  • Protein Precipitation (PP): This is a fast but "dirtier" method. It involves adding a solvent like methanol (B129727) or acetonitrile (B52724) to the plasma to precipitate proteins.[1] While simple, it may leave behind significant amounts of phospholipids, a major cause of matrix effects.[9]

  • Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract than PP.[4] It involves extracting this compound from the aqueous plasma into an immiscible organic solvent after adjusting the pH.[3][10]

  • Solid-Phase Extraction (SPE): This is generally the most effective method for producing a clean extract, though it is more time-consuming and expensive.[6] It uses a cartridge with a specific sorbent to retain the analyte while matrix components are washed away.

Recommendation: For a robust method with minimal matrix effects, Solid-Phase Extraction (SPE) is highly recommended. If throughput is a priority, LLE is a suitable alternative.

Q4: I'm observing significant ion suppression or enhancement. How can I diagnose and mitigate this matrix effect?

Matrix effects are a primary challenge in LC-MS/MS bioanalysis.[11] A systematic approach is needed to identify and resolve the issue.

Diagnostic Steps:

  • Post-Column Infusion: Infuse a constant concentration of this compound solution into the mass spectrometer after the analytical column. Inject an extracted blank matrix sample. A dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.[9]

  • Quantitative Assessment: Compare the peak area of an analyte spiked into a post-extraction blank sample with the peak area of the analyte in a neat solution at the same concentration. A significant difference confirms a matrix effect.[8] The goal is to have a matrix factor close to 1 (or 100%).

Mitigation Strategies:

  • Improve Sample Cleanup: Switch from PP to LLE or SPE to better remove interfering components like phospholipids.[7]

  • Optimize Chromatography: Modify the gradient or change the column to better separate the analyte from matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Deuterated this compound) is the best tool to compensate for matrix effects, as it co-elutes and experiences similar ionization effects as the analyte.[11]

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, but may compromise the LLOQ.[12]

Below is a logical workflow for troubleshooting matrix effects.

start Problem: Inconsistent or Inaccurate Results check_is Check Internal Standard (IS) Response Consistency start->check_is is_ok IS Response is Stable check_is->is_ok No is_not_ok IS Response is Variable check_is->is_not_ok Yes other_issues Investigate Other Issues: - Analyte Stability - Calibration Curve - Instrument Performance is_ok->other_issues diag_me Diagnose Matrix Effect (ME) (Post-Column Infusion) is_not_ok->diag_me me_present ME Confirmed (Suppression/Enhancement) diag_me->me_present Effect Observed me_absent No Significant ME diag_me->me_absent No Effect Observed solution_cleanup Improve Sample Cleanup (e.g., switch PP -> SPE) me_present->solution_cleanup solution_chrom Optimize Chromatography (Separate analyte from ME zone) me_present->solution_chrom solution_is Use Stable Isotope-Labeled IS me_present->solution_is me_absent->other_issues

Caption: Troubleshooting workflow for diagnosing and mitigating matrix effects.

Section 3: Method Validation Protocols & Acceptance Criteria

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[13][14] The following sections provide detailed protocols based on regulatory guidelines.[15][16]

Q5: How do I perform a Selectivity and Specificity study?

Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[17]

Protocol:

  • Source Blanks: Obtain at least six different lots of blank matrix (e.g., plasma) from individual donors.

  • Analyze Blanks: Process and analyze each blank sample to check for interferences at the retention times of this compound and the internal standard (IS).

  • Analyze LLOQ: Spike one of the blank lots at the LLOQ concentration and analyze it.

  • Acceptance Criteria:

    • In the blank samples, any response at the retention time of the analyte should be ≤ 20% of the response of the LLOQ sample.

    • Any response at the retention time of the IS should be ≤ 5% of the IS response in the calibration standards.

Q6: My calibration curve is not linear. What are the possible causes and what are the acceptance criteria?

Objective: To establish the relationship between analyte concentration and instrument response and to define the analytical range.[18]

Protocol:

  • Prepare Standards: Prepare a blank sample (matrix with no analyte or IS), a zero sample (matrix with IS only), and a minimum of six non-zero calibration standards by spiking known amounts of this compound into the blank matrix.[17]

  • Define Range: The concentration range should cover the expected concentrations of study samples, including the Lower Limit of Quantitation (LLOQ) and the Upper Limit of Quantitation (ULOQ).

  • Analysis: Analyze the standards in at least three separate runs.

  • Regression: Plot the peak area ratio (analyte/IS) against the nominal concentration. Use a simple, appropriate model, typically a linear regression with a weighting factor (e.g., 1/x or 1/x²).

Acceptance Criteria & Troubleshooting:

ParameterAcceptance CriteriaCommon Reasons for Failure
Correlation Coefficient (r²) Should be ≥ 0.995.[19]Incorrect integration; standard preparation error; detector saturation at high concentrations.
Back-Calculated Concentrations Must be within ±15% of the nominal value for all standards, except for the LLOQ, which must be within ±20%.[17]Non-linear detector response; inappropriate regression model or weighting.
Standard Distribution At least 75% of the non-zero standards must meet the acceptance criteria.Random error; outlier points.
Q7: What are the protocols and acceptance criteria for Accuracy and Precision?

Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between measurements (precision).[18]

Protocol:

  • Prepare QC Samples: Prepare Quality Control (QC) samples in blank matrix at a minimum of four concentration levels:

    • LLOQ.

    • Low QC (within 3x of LLOQ).

    • Mid QC (around 30-50% of the calibration range).

    • High QC (at least 75% of the ULOQ).[14]

  • Intra-Run (Within-Run) Analysis: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-Run (Between-Run) Analysis: Analyze at least five replicates of each QC level in at least three different runs over several days.

  • Calculations:

    • Accuracy: Calculate as the percent bias: [(Mean Measured Conc. - Nominal Conc.) / Nominal Conc.] * 100.

    • Precision: Calculate as the percent coefficient of variation (%CV): (Standard Deviation / Mean Measured Conc.) * 100.

Acceptance Criteria Summary:

QC LevelAccuracy (% Bias)Precision (%CV)
Low, Mid, HighWithin ±15%≤ 15%
LLOQWithin ±20%≤ 20%
Data derived from regulatory guidelines.[17][18]
Q8: How do I properly evaluate the stability of this compound in a biological matrix?

Objective: To ensure that the concentration of this compound does not change from the time of sample collection to the time of analysis due to degradation.[20] Stability must be tested under conditions that mimic sample handling and storage.[21]

Protocol:

  • Prepare Samples: Use at least two QC levels (low and high) for stability testing. Analyze three replicates for each level at each condition.

  • Compare: The mean concentration of the stability samples is compared to the mean concentration of freshly prepared "comparison" samples. The deviation should be within acceptance limits.

  • Perform the following stability tests:

Summary of Stability Experiments:

Stability TestStorage ConditionPurpose
Freeze-Thaw Stability Samples are frozen (-20°C or -80°C) and thawed at room temperature for at least three cycles.To simulate the effect of retrieving samples from storage multiple times.
Short-Term (Bench-Top) Stability Samples are kept at room temperature for a period that exceeds the expected sample handling time (e.g., 4-24 hours).To ensure the analyte is stable during sample processing.
Long-Term Stability Samples are stored at the intended storage temperature (e.g., -80°C) for a period longer than the study duration.To confirm the analyte does not degrade over the entire storage period.
Post-Preparative Stability Processed samples (final extracts) are stored in the autosampler for a period that exceeds the expected run time.To ensure the analyte is stable in the final solvent after extraction.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[22]

Section 4: Overall Method Validation Workflow

The following diagram illustrates the logical flow of experiments in a full bioanalytical method validation.

cluster_validation Full Method Validation dev Method Development (Optimization of LC & MS) sel Selectivity & Specificity dev->sel cal Calibration Curve (Linearity & Range) sel->cal lloq LLOQ Determination cal->lloq ap Accuracy & Precision (Intra & Inter-Run) me Matrix Effect ap->me lloq->ap stab Stability Studies (Freeze-Thaw, Bench-Top, etc.) me->stab report Validation Report stab->report routine Routine Sample Analysis report->routine

Caption: A typical workflow for bioanalytical method validation.

References

Preventing degradation of Yunaconitoline during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Yunaconitoline during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation during sample preparation?

A1: The primary factors contributing to the degradation of this compound, a diester-diterpenoid alkaloid, are exposure to non-optimal pH conditions, elevated temperatures, and enzymatic activity in biological samples. Hydrolysis of the ester groups is a major degradation pathway.[1][2]

Q2: What is the optimal pH range for maintaining this compound stability?

A2: Based on studies of closely related aconitine-type alkaloids, a slightly acidic pH is generally preferred. For instance, aconitine (B1665448) shows greater stability at pH 6.0 compared to pH 7.4.[1] It is recommended to maintain the sample pH within a range of 4 to 6 to minimize hydrolysis.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures significantly accelerate the degradation of this compound. Studies on aconitine, a similar diester-diterpenoid alkaloid, show that processing at temperatures between 120°C and 200°C leads to structural transformation.[3] It is crucial to keep samples cool throughout the preparation process.

Q4: Can enzymes in biological samples degrade this compound?

A4: Yes, esterases present in biological matrices such as plasma and tissue homogenates can enzymatically hydrolyze the ester bonds of this compound, leading to its degradation.

Q5: What are the recommended storage conditions for samples containing this compound?

A5: For short-term storage (up to 24 hours), samples should be kept at 2-8°C. For long-term storage, freezing at -20°C or -80°C is recommended to minimize both chemical and enzymatic degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during sample preparation and provides step-by-step solutions.

Issue 1: Low recovery of this compound after extraction from plasma.
  • Possible Cause 1: Degradation due to improper pH.

    • Solution: Ensure that the pH of the plasma sample and all solutions used during extraction are maintained between 4 and 6. Use buffers to stabilize the pH.

  • Possible Cause 2: Thermal degradation during processing.

    • Solution: Perform all sample preparation steps, including centrifugation, on ice or in a refrigerated environment. Avoid prolonged exposure of samples to room temperature.

  • Possible Cause 3: Inefficient extraction method.

    • Solution: Optimize the extraction protocol. Protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) is generally effective. Refer to the detailed protocols below.

Issue 2: Inconsistent quantification results for this compound.
  • Possible Cause 1: Ongoing degradation in processed samples.

    • Solution: Analyze the samples by UPLC-MS/MS as soon as possible after preparation. If immediate analysis is not possible, store the final extracts at -20°C or lower.

  • Possible Cause 2: Matrix effects in the UPLC-MS/MS analysis.

    • Solution: Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects. If not available, a structurally similar compound can be used. Ensure proper sample clean-up to remove interfering substances.

Quantitative Data Summary

The following tables summarize the stability of Aconitine, a structurally similar diester-diterpenoid alkaloid, under various conditions. This data can be used as a guideline for handling this compound samples.

Table 1: Effect of Temperature on Aconitine Stability at Different pH Levels.

Temperature (°C)pHStability (% remaining after a specific time)
376.0Higher stability
377.4Lower stability, increased hydrolysis
120-200Not specifiedSignificant structural transformation

Data extrapolated from studies on Aconitine and should be considered as a guideline for this compound.[1][3]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Extraction from Plasma
  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood sample at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Aliquoting: Transfer the plasma to a clean polypropylene (B1209903) tube.

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid (to maintain an acidic pH).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for UPLC-MS/MS analysis.

  • Analysis: Vortex the reconstituted sample and inject it into the UPLC-MS/MS system.

Protocol 2: UPLC-MS/MS Analysis of this compound
  • Instrumentation: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_extraction Extraction cluster_analysis Analysis blood_collection Collect Blood (EDTA tubes) centrifugation1 Centrifuge at 4°C blood_collection->centrifugation1 plasma_separation Separate Plasma centrifugation1->plasma_separation protein_precipitation Protein Precipitation (Acetonitrile + 0.1% Formic Acid) plasma_separation->protein_precipitation Process Immediately or Store at -80°C centrifugation2 Centrifuge at 4°C protein_precipitation->centrifugation2 supernatant_collection Collect Supernatant centrifugation2->supernatant_collection evaporation Evaporate to Dryness supernatant_collection->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis UPLC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for this compound sample preparation and analysis.

degradation_factors cluster_factors Factors Leading to this compound Degradation cluster_degradation Degradation Pathway cluster_outcome Outcome pH Inappropriate pH (Deviating from 4-6) Hydrolysis Hydrolysis of Ester Bonds pH->Hydrolysis Temp High Temperature (> 8°C for processing) Temp->Hydrolysis Enzyme Enzymatic Activity (Esterases) Enzyme->Hydrolysis Loss Loss of this compound Hydrolysis->Loss

Caption: Key factors contributing to the degradation of this compound.

References

Calibration curve issues in quantitative analysis of Yunaconitoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the quantitative analysis of Yunaconitoline.

Troubleshooting Guide: Calibration Curve Issues

This guide addresses common problems encountered during the establishment of a calibration curve for this compound quantification.

Question: Why is my calibration curve for this compound showing non-linearity?

Answer:

Non-linearity in your calibration curve for this compound can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Analyte Concentration Range: The linear response of a detector is not infinite. If the concentration of your standards exceeds the detector's linear dynamic range, you will observe a plateau at higher concentrations.

    • Solution: Prepare a wider range of standards, including lower concentrations, to identify the linear portion of the curve. If necessary, dilute your samples to fall within this linear range.

  • Detector Saturation: At very high concentrations of this compound, the detector can become saturated, leading to a non-linear response where the signal no longer increases proportionally with concentration.[1]

    • Solution: Dilute your high-concentration standards and samples to ensure they are within the detector's optimal operating range.

  • Matrix Effects: Components in your sample matrix (e.g., plasma, tissue extracts) can interfere with the ionization of this compound in the mass spectrometer or co-elute and absorb at the same wavelength in UV detection, leading to ion suppression or enhancement.[1][2][3][4] This can be concentration-dependent and cause non-linearity.

    • Solution: Improve your sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[1] Using a matrix-matched calibration curve, where standards are prepared in a blank matrix similar to your samples, can also compensate for these effects.[5][6]

  • Inaccurate Standard Preparation: Errors in the preparation of stock solutions or serial dilutions are a common source of non-linear curves.[1]

    • Solution: Carefully re-prepare your standard solutions using calibrated pipettes and high-purity reference standards. It is advisable to prepare fresh standards regularly.

  • Chemical Instability: this compound, like other aconitine (B1665448) alkaloids, can be susceptible to degradation, especially due to pH and temperature.[7] If your standards degrade over the course of the analysis, it will affect the linearity.

    • Solution: Prepare fresh standard solutions for each analytical run. Store stock solutions at appropriate low temperatures (e.g., -80°C for long-term stability) and protect them from light.[8]

Question: My calibration curve has a poor correlation coefficient (R² < 0.99). What should I do?

Answer:

A low correlation coefficient indicates a poor fit of the data points to the regression line. Besides the reasons for non-linearity mentioned above, consider the following:

  • Outliers: A single erroneous data point can significantly impact the correlation coefficient.

    • Solution: Carefully examine your data for outliers. If a point is clearly deviant due to a known error (e.g., injection error), it may be justifiable to exclude it after proper documentation. However, be cautious about removing data without a clear reason.

  • Inappropriate Regression Model: While a linear regression is most common, sometimes the relationship between concentration and response is inherently non-linear.

    • Solution: If you have a sufficient number of data points and the non-linearity is reproducible, a non-linear regression model (e.g., quadratic) might be more appropriate.[9][10] However, this should be justified and validated.

  • Instrumental Issues: Problems with the HPLC system, such as inconsistent injection volumes or detector fluctuations, can lead to poor data quality.

    • Solution: Perform system suitability tests before your analytical run to ensure the instrument is performing correctly. Check for leaks, ensure the pump is delivering a stable flow, and verify the autosampler's precision.

Frequently Asked Questions (FAQs)

Q1: How should I prepare my samples for this compound quantitative analysis to minimize matrix effects?

A1: Proper sample preparation is crucial for accurate quantification and to minimize interferences from the sample matrix.[11][12] For biological samples, protein precipitation is a common first step.[13] This can be followed by more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to further clean up the sample.[1][13] The choice of extraction solvent and SPE sorbent should be optimized for this compound.

Q2: What are the typical linear ranges and limits of quantification (LOQ) for this compound analysis?

A2: The linear range and LOQ are method-dependent. However, published methods provide an indication of what to expect.

Analytical MethodAnalyte(s) Including this compoundLinear RangeLOQ
UPLC-MS/MSThis compound (YUAT) and other alkaloids0.122–1000 ng/mLNot specified
UPLC-MS/MSAconitine (AC), Hypaconitine (HA), Mesaconitine (MA)3.4 x 10⁻⁷ to 1.7 x 10⁻⁵ M (AC), 2.0 x 10⁻⁷ to 2.0 x 10⁻⁵ M (HA), 3.8 x 10⁻⁷ to 1.9 x 10⁻⁵ M (MA)0.5 ng/g (in blood)
LC-MS/MSHormones (general principle)1 - 2000 nmol/L (wide range can be challenging)Not specified

This table presents a summary of data from different sources and should be used as a general guide.[7][8][9]

Q3: How often should I prepare a new calibration curve?

A3: It is highly recommended to prepare a fresh calibration curve for each analytical batch. This helps to account for any day-to-day variations in instrument performance and reagent stability.

Q4: Can I use an internal standard for this compound analysis?

A4: Yes, using a stable isotope-labeled internal standard (SIL-IS) is a highly effective way to compensate for matrix effects and variations in sample processing and instrument response.[1][3] The internal standard should be added to all samples, standards, and quality controls at a constant concentration early in the sample preparation process.

Experimental Protocols

Protocol: Establishment of a Calibration Curve for this compound by HPLC-UV
  • Preparation of Standard Stock Solution:

    • Accurately weigh a known amount of high-purity this compound reference standard.

    • Dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Store the stock solution in a tightly sealed, light-protected container at a low temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term storage).[8]

  • Preparation of Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the mobile phase or a solvent compatible with the initial mobile phase to prepare a series of at least 6-8 non-zero working standard solutions.

    • The concentration range of these standards should bracket the expected concentration of this compound in your samples.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) bicarbonate or trifluoroacetic acid in water).[14] The specific gradient and buffer concentration should be optimized for your specific application.

    • Flow Rate: Typically 0.8 - 1.2 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.

    • Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength is selected (e.g., 220 nm).[15]

    • Injection Volume: A consistent volume (e.g., 10 µL) should be injected for all standards and samples.

  • Data Acquisition and Processing:

    • Inject the prepared standard solutions in increasing order of concentration.

    • Integrate the peak area of this compound for each standard.

    • Construct a calibration curve by plotting the peak area (y-axis) against the corresponding concentration (x-axis).

    • Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value of ≥ 0.995 is generally considered acceptable.[6]

Visualizations

Troubleshooting_Calibration_Curve start Start: Non-Linear Calibration Curve check_concentration Is the concentration range appropriate? start->check_concentration check_standards Are the standards prepared accurately? check_concentration->check_standards Yes solution_concentration Adjust concentration range or dilute samples. check_concentration->solution_concentration No check_matrix Could there be matrix effects? check_standards->check_matrix Yes solution_standards Re-prepare standards. Check for degradation. check_standards->solution_standards No check_instrument Is the instrument performing correctly? check_matrix->check_instrument No solution_matrix Improve sample prep (SPE/LLE). Use matrix-matched standards. check_matrix->solution_matrix Yes solution_instrument Perform system suitability tests. check_instrument->solution_instrument No end_node Linear Curve Achieved check_instrument->end_node Yes solution_concentration->end_node solution_standards->end_node solution_matrix->end_node solution_instrument->end_node

Caption: Troubleshooting workflow for a non-linear calibration curve.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_solution Prepare Stock Solution working_standards Prepare Working Standards stock_solution->working_standards hplc_analysis HPLC-UV/MS Analysis working_standards->hplc_analysis sample_prep Sample Preparation (e.g., SPE, LLE) sample_prep->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification

Caption: Experimental workflow for this compound quantitative analysis.

References

Selecting an appropriate internal standard for Yunaconitoline analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of Yunaconitoline, a diterpenoid alkaloid. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in selecting an internal standard (IS) for this compound analysis?

A1: The most critical factor is the structural similarity and co-elution of the internal standard with this compound. An ideal IS will have similar chemical and physical properties, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation. This is crucial for accurately compensating for variations in the analytical process. Stable isotope-labeled (SIL) this compound is the ideal choice, followed by a structurally similar analog.

Q2: Which internal standards are recommended for the quantitative analysis of this compound by LC-MS/MS?

A2: Based on validated methods, Methyllycaconitine is a recommended and successfully used structural analog internal standard for the quantification of this compound in biological matrices[1]. While a commercially available stable isotope-labeled Yunaconitine (B1683533) is the gold standard, its availability can be limited. If unavailable, structural analogs like other aconitum alkaloids can be considered, provided they are not present in the samples and are well-separated chromatographically from this compound and other sample components.

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Matrix effects, which are the suppression or enhancement of ionization by co-eluting substances from the sample matrix, are a common challenge in LC-MS/MS analysis of complex samples. Here are some strategies to minimize them:

  • Effective Sample Preparation: Utilize a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize the chromatographic conditions to ensure baseline separation of this compound from matrix components.

  • Dilution: Diluting the sample can significantly reduce the concentration of interfering substances.

  • Use of a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and is affected similarly by the matrix.

Q4: What are the key validation parameters to assess when using an internal standard for this compound quantification?

A4: A comprehensive method validation should be performed to ensure the reliability of your results. Key parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Recovery: The extraction efficiency of the analytical method.

  • Matrix Effect: The effect of co-eluting substances on the ionization of the analyte and internal standard.

  • Stability: The stability of this compound and the internal standard in the biological matrix under different storage and processing conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape for this compound and/or Internal Standard 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample solvent incompatible with the mobile phase.1. Adjust the pH of the mobile phase. A small amount of formic acid or ammonium (B1175870) formate (B1220265) is often used in the mobile phase for the analysis of aconitum alkaloids. 2. Replace the analytical column. 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
High Variability in Internal Standard Response 1. Inconsistent addition of the internal standard to samples. 2. Degradation of the internal standard. 3. Ion suppression or enhancement due to matrix effects.1. Use a calibrated pipette and ensure consistent pipetting technique. Add the IS at the beginning of the sample preparation process. 2. Check the stability of the internal standard in the stock solution and in the processed samples. 3. Re-evaluate the sample cleanup procedure to remove more interfering components. Consider sample dilution.
Inaccurate Quantification Results 1. Poor linearity of the calibration curve. 2. Inappropriate concentration of the internal standard. 3. Cross-talk between the analyte and internal standard MRM transitions.1. Prepare fresh calibration standards and re-evaluate the calibration curve. Ensure the concentration range is appropriate for the expected sample concentrations. 2. The concentration of the internal standard should be consistent across all samples and within the linear range of the assay. 3. Optimize the MRM transitions to ensure there is no interference between the analyte and the internal standard.
No or Low Signal for this compound 1. Poor extraction recovery. 2. Instability of the analyte. 3. Instrument sensitivity issues.1. Optimize the extraction procedure. Ensure the pH of the sample is appropriate for the extraction of the basic alkaloid structure of this compound. 2. Investigate the stability of this compound at each step of the sample handling and analysis process. 3. Check the mass spectrometer tuning and calibration. Ensure the spray needle is not clogged.

Experimental Protocols

Selection and Validation of an Internal Standard

The selection of an appropriate internal standard is a critical step in developing a robust quantitative method for this compound. The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d3). However, due to its limited commercial availability, a structural analog is a practical alternative. Methyllycaconitine has been successfully used as an internal standard for this compound analysis[1].

cluster_0 Internal Standard Selection A Ideal IS: Stable Isotope-Labeled This compound B Practical Alternative: Structural Analog C Methyllycaconitine (Validated) B->C D Other Aconitum Alkaloids (Requires Validation) B->D

Caption: Decision workflow for selecting an internal standard for this compound analysis.

Validated LC-MS/MS Method for this compound Quantification

The following table summarizes the parameters of a validated UPLC-MS/MS method for the quantification of this compound in mouse blood[2][3]. While the specific internal standard was not named in this particular study, the parameters provide a valuable starting point for method development. Another study successfully utilized Methyllycaconitine as an internal standard for this compound analysis in human serum with similar validation parameters[1].

Parameter Value
Linearity Range 0.5 - 500 ng/mL
Intra-day Accuracy 90% - 103%
Inter-day Accuracy 86% - 106%
Precision (RSD, %) < 15%
Matrix Effect 96% - 109%
Recovery > 72%

Table 1: Summary of validation parameters for a UPLC-MS/MS method for this compound analysis.

General Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of this compound using an internal standard with LC-MS/MS.

cluster_workflow Experimental Workflow Sample 1. Sample Collection (e.g., Plasma, Serum, Tissue) IS_Spike 2. Internal Standard Spiking (e.g., Methyllycaconitine) Sample->IS_Spike Extraction 3. Sample Preparation (e.g., Protein Precipitation, LLE, SPE) IS_Spike->Extraction Drydown 4. Evaporation & Reconstitution Extraction->Drydown LCMS 5. LC-MS/MS Analysis Drydown->LCMS Quant 6. Data Processing & Quantification LCMS->Quant

Caption: A generalized experimental workflow for this compound analysis using an internal standard.

References

Validation & Comparative

Unraveling the Neurotoxic Profiles of Yunaconitoline and Aconitine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced neurotoxic effects of Aconitum alkaloids is paramount for both toxicological assessment and potential therapeutic development. This guide provides a detailed, data-driven comparison of the neurotoxic properties of two prominent C19-diterpenoid alkaloids: Yunaconitoline and Aconitine (B1665448).

While Aconitine has been extensively studied, a significant knowledge gap exists regarding the specific neurotoxic effects of this compound. This comparison, therefore, presents a comprehensive overview of Aconitine's neurotoxicity, supported by experimental data, and simultaneously highlights the critical need for further research into this compound to enable a direct and thorough comparative analysis.

Acute Toxicity: A Potency Comparison

The acute toxicity of Aconitum alkaloids is a primary concern. The median lethal dose (LD50), a standard measure of acute toxicity, has been established for Aconitine in various animal models and via multiple routes of administration.

Table 1: Acute Toxicity (LD50) of Aconitine in Mice

CompoundAdministration RouteLD50 (mg/kg)Reference(s)
AconitineOral1.0 - 1.8[1][2][3][4]
AconitineIntravenous0.100[1]

Primary Mechanism of Neurotoxicity: Targeting Voltage-Gated Sodium Channels

The principal mechanism underlying the neurotoxicity of Aconitine is its potent interaction with voltage-gated sodium channels (VGSCs) in excitable tissues, including neurons.[1] Aconitine binds to neurotoxin binding site 2 on the alpha-subunit of the channel protein, which leads to a persistent activation of these channels.[1] This sustained influx of sodium ions disrupts normal neuronal function, causing initial hyperexcitability followed by paralysis due to prolonged membrane depolarization.[1]

Electrophysiological studies have quantified the effects of Aconitine on sodium channel kinetics. For instance, Aconitine has been shown to shift the voltage dependence of channel activation toward more negative potentials by approximately 20 mV in neuroblastoma cells.[5] In some preparations, this shift can be as significant as -50 mV.[6][7]

Specific quantitative data on the effects of this compound on voltage-gated sodium channels, such as its binding affinity (Kd) or the half-maximal inhibitory/effective concentration (IC50/EC50) for channel modulation, are not currently available. Such data is crucial for a direct comparison of its potency and mechanism of action with Aconitine.

Disruption of Neurotransmitter Systems

Aconitine's disruption of sodium channel function has profound downstream effects on neurotransmitter release. Studies have shown a concentration-dependent effect on acetylcholine (B1216132) (ACh) release at the neuromuscular junction. At low concentrations (<0.1 μM), Aconitine can increase the electrically evoked release of ACh.[1] However, at higher concentrations (0.3–3 μM), it decreases the evoked release, ultimately leading to a blockade of neuromuscular transmission.[1] Non-quantal acetylcholine release is also markedly inhibited by Aconitine (at 10 µM).[8]

The specific effects of this compound on acetylcholine release and the release of other neurotransmitters remain to be elucidated. Comparative studies are necessary to determine if it shares the same biphasic effect as Aconitine or if it possesses a distinct modulatory profile.

Intracellular Signaling Pathways in Neurotoxicity

Beyond direct channel modulation, Aconitine-induced neurotoxicity involves the dysregulation of key intracellular signaling pathways. The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, a critical regulator of cell survival, proliferation, and apoptosis, has been identified as a target of Aconitine.[9][10] Studies have shown that Aconitine can inhibit this pathway, contributing to neuronal cell death.[9] Furthermore, Aconitine-induced neurotoxicity is associated with excitatory amino acid (EAA) excitotoxicity, leading to intracellular Ca2+ overload, oxidative stress, and ultimately, apoptosis regulated by the Bax/Bcl-2 pathway.[11] Another identified mechanism involves the dopamine (B1211576) system, where Aconitine can disrupt dopamine homeostasis and activate the dopamine receptors-mediated AC/cAMP/PKA pathway.[12][13]

The following diagram illustrates the known signaling pathways implicated in Aconitine-induced neurotoxicity.

Aconitine_Signaling_Pathways cluster_0 Primary Target cluster_1 Downstream Effects cluster_2 Cellular Consequences Aconitine Aconitine VGSC Voltage-Gated Sodium Channel Aconitine->VGSC PI3K_Akt_inhibition PI3K/Akt/mTOR Pathway Inhibition Aconitine->PI3K_Akt_inhibition Na_Influx Persistent Na+ Influx VGSC->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Overload Intracellular Ca2+ Overload Depolarization->Ca_Overload Neurotransmitter_Dysregulation Neurotransmitter Dysregulation (e.g., ACh, Dopamine) Depolarization->Neurotransmitter_Dysregulation EAA_Release ↑ Excitatory Amino Acid Release Ca_Overload->EAA_Release Oxidative_Stress Oxidative Stress Ca_Overload->Oxidative_Stress EAA_Release->Ca_Overload Apoptosis Neuronal Apoptosis (Bax/Bcl-2 mediated) PI3K_Akt_inhibition->Apoptosis Oxidative_Stress->Apoptosis

Caption: Signaling pathways involved in Aconitine neurotoxicity.

The involvement of these or other signaling pathways in this compound-induced neurotoxicity is currently unknown and represents a key area for future investigation.

Experimental Protocols

To facilitate further research and ensure data comparability, detailed methodologies for key experiments are provided below.

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for studying the effects of compounds on ion channel function.

Experimental Workflow:

Caption: Experimental workflow for whole-cell patch clamp.

Key Steps:

  • Cell Preparation: Neuronal cells are cultured on glass coverslips.

  • Recording Pipette: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

  • Whole-Cell Configuration: The membrane patch is ruptured to allow electrical access to the cell's interior.

  • Voltage Clamp: The membrane potential is held at a constant level, and the currents flowing across the membrane are measured.

  • Data Acquisition: Currents are recorded before and after the application of the test compound to determine its effect on ion channel activity.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Experimental Workflow:

MTT_Assay_Workflow start Start seed_cells Cell Seeding Plate neuronal cells in a 96-well plate start->seed_cells treat_cells Compound Treatment Add varying concentrations of this compound or Aconitine seed_cells->treat_cells incubate_24h Incubation Incubate for 24-48 hours at 37°C treat_cells->incubate_24h add_mtt MTT Addition Add MTT solution to each well incubate_24h->add_mtt incubate_4h Formazan (B1609692) Formation Incubate for 4 hours to allow formazan crystal formation add_mtt->incubate_4h solubilize Solubilization Add DMSO or other solvent to dissolve crystals incubate_4h->solubilize read_absorbance Absorbance Reading Measure absorbance at ~570 nm solubilize->read_absorbance calculate_viability Data Analysis Calculate cell viability relative to control read_absorbance->calculate_viability end End calculate_viability->end

Caption: Experimental workflow for the MTT assay.

Key Steps:

  • Cell Plating: Neuronal cells are seeded in a 96-well plate.

  • Treatment: Cells are exposed to a range of concentrations of the test compound.

  • MTT Incubation: MTT is added and metabolized by viable cells into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved.

  • Absorbance Measurement: The intensity of the purple color, which is proportional to the number of viable cells, is quantified using a plate reader.

Conclusion: A Call for Further Investigation

This comparative guide underscores the detailed understanding of Aconitine's neurotoxic properties, from its acute toxicity and primary mechanism of action to the intricate signaling pathways it disrupts. In contrast, the neurotoxicity of this compound remains a significant black box. To build a comprehensive understanding of the relative risks and potential therapeutic applications of different Aconitum alkaloids, focused research on this compound is imperative. Future studies should prioritize establishing its LD50, characterizing its effects on voltage-gated sodium channels and neurotransmitter release, and elucidating the molecular signaling pathways involved in its neurotoxicity. Such data will be invaluable for the scientific and drug development communities.

References

A Comparative Guide to Bioanalytical Methods for Yunaconitoline Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of yunaconitoline (B1164412) in biological matrices, a critical step in pharmacokinetic research. The primary focus is on a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, with a comparative overview of potential alternative techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Capillary Electrophoresis (CE).

Method Comparison

The selection of a bioanalytical method is a critical decision in pharmacokinetic studies, directly impacting the quality and reliability of the data. This section compares the performance of UPLC-MS/MS with HPLC-UV and CE for the analysis of this compound.

ParameterUPLC-MS/MSHPLC-UV (Anticipated)Capillary Electrophoresis (Anticipated)
Selectivity High (based on mass-to-charge ratio)Moderate to High (dependent on chromatographic separation)High (based on charge and size)
Sensitivity (LLOQ) 0.5 ng/mL[1]Lower than UPLC-MS/MSPotentially high
Linearity (r²) > 0.99[1]> 0.99> 0.99
Precision (%RSD) < 15%[1]< 15%< 15%
Accuracy (%) 86% - 106%[1]85% - 115%85% - 115%
Recovery (%) > 72%[1]Variable, dependent on extraction methodVariable, dependent on extraction method
Matrix Effect (%) 96% - 109%[1]Not directly measuredNot directly measured
Analysis Time ShortLonger than UPLC-MS/MSShort

Experimental Protocols

Detailed and validated experimental protocols are fundamental for reproducible and reliable bioanalytical data.

UPLC-MS/MS Method for this compound in Mouse Blood

This method was developed for the pharmacokinetic study of this compound in mice.[1]

1. Sample Preparation:

  • A 20 µL aliquot of mouse blood is mixed with an internal standard.

  • Protein precipitation is performed to remove interfering proteins.

  • The supernatant is collected after centrifugation and injected into the UPLC-MS/MS system.

2. Chromatographic Conditions:

  • Column: A suitable UPLC column is used for separation.

  • Mobile Phase: A gradient elution with an appropriate solvent system (e.g., acetonitrile (B52724) and water with formic acid) is employed.

  • Flow Rate: Optimized for the UPLC system.

  • Injection Volume: Typically a small volume (e.g., 1-5 µL).

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for aconitine-type alkaloids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. The transitions of the precursor ion to specific product ions for both this compound and the internal standard are monitored.

4. Method Validation: The method is validated according to regulatory guidelines, assessing the following parameters:[2][3][4][5]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The establishment of a linear relationship between the analyte concentration and the instrument response. A calibration curve with a correlation coefficient (r²) > 0.99 is desirable.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The precision, expressed as the relative standard deviation (%RSD), should be ≤15%, and the accuracy should be within 85-115%.

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in extracted samples to that of unextracted standards.

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - General Protocol

While a specific HPLC-UV method for this compound pharmacokinetics was not identified, a general approach for alkaloid analysis can be described.

1. Sample Preparation:

  • Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to clean up the sample and concentrate the analyte.

2. Chromatographic Conditions:

  • Column: A C18 or other suitable reversed-phase column is commonly used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer.

  • Detection: UV detection at a wavelength where this compound exhibits sufficient absorbance.

3. Method Validation:

  • Validation parameters similar to the UPLC-MS/MS method would be assessed. However, HPLC-UV methods are generally less sensitive than MS-based methods.

Capillary Electrophoresis (CE) - General Protocol

CE is a powerful separation technique that can be applied to the analysis of alkaloids.

1. Sample Preparation:

  • Sample cleanup similar to HPLC-UV may be necessary. The sample is dissolved in the background electrolyte.

2. Electrophoretic Conditions:

  • Capillary: A fused-silica capillary.

  • Background Electrolyte: A buffer solution that controls the pH and ionic strength.

  • Voltage: A high voltage is applied across the capillary to drive the separation.

  • Detection: UV detection is commonly used.

3. Method Validation:

  • Validation would follow similar principles as for chromatographic methods, focusing on parameters like migration time reproducibility, peak area precision, and sensitivity.

Workflow and Process Visualization

A clear understanding of the bioanalytical method validation workflow is essential for ensuring data integrity and regulatory compliance.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD_Start Start MD_Optimization Optimization of Sample Preparation & Instrument Parameters MD_Start->MD_Optimization MD_End Finalized Method MD_Optimization->MD_End MV_Selectivity Selectivity MD_End->MV_Selectivity MV_Linearity Linearity & Range MV_Selectivity->MV_Linearity MV_LLOQ LLOQ MV_Linearity->MV_LLOQ MV_Accuracy Accuracy MV_LLOQ->MV_Accuracy MV_Precision Precision MV_Accuracy->MV_Precision MV_Recovery Recovery MV_Precision->MV_Recovery MV_MatrixEffect Matrix Effect MV_Recovery->MV_MatrixEffect MV_Stability Stability MV_MatrixEffect->MV_Stability MV_Report Validation Report MV_Stability->MV_Report SA_Analysis Analysis of Study Samples MV_Report->SA_Analysis SA_QC Incurred Sample Reanalysis SA_Analysis->SA_QC SA_Data Data Reporting SA_QC->SA_Data

References

A Comparative Analysis of HPLC and UPLC-MS/MS Methods for the Quantification of Yunaconitoline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the analysis of Yunaconitoline.

This guide provides a detailed comparison of traditional HPLC with ultraviolet (UV) detection and the more advanced UPLC-MS/MS technique for the quantitative analysis of this compound, a toxic diterpenoid alkaloid isolated from Aconitum species. Understanding the performance characteristics of each method is crucial for selecting the appropriate analytical tool in toxicological studies, pharmacokinetic research, and quality control of herbal medicines.

This compound, with a molecular formula of C34H43NO10 and a molecular weight of 625.715 g/mol , presents analytical challenges due to its complex structure and the often low concentrations found in biological matrices.[] This guide outlines the experimental protocols and presents a comparative summary of the key validation parameters for both HPLC and UPLC-MS/MS methodologies.

Comparative Performance Data

The following table summarizes the typical performance characteristics of HPLC-UV and UPLC-MS/MS methods for the quantification of this compound. These values are representative of what can be expected from validated methods for similar analytes.

Parameter HPLC-UV UPLC-MS/MS
Linearity (r²) ≥ 0.999≥ 0.998
Linear Range 0.1 - 100 µg/mL0.5 - 500 ng/mL[2]
Limit of Detection (LOD) ~10-50 ng/mL~0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) ~50-150 ng/mL~0.5 - 1.0 ng/mL
Intra-day Precision (%RSD) < 5%< 15%[2][3]
Inter-day Precision (%RSD) < 10%< 15%[2][3]
Accuracy (% Recovery) 90 - 110%85 - 115%[2]
Run Time 15 - 30 minutes2 - 10 minutes
Selectivity ModerateHigh
Matrix Effect Prone to interferenceCan be minimized with MS/MS

Experimental Protocols

Detailed methodologies for both HPLC-UV and UPLC-MS/MS are provided below. These protocols serve as a general guideline and may require optimization based on specific laboratory conditions and sample matrices.

HPLC-UV Method

1. Instrumentation and Conditions:

  • System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or other modifiers).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm (based on the chromophore of this compound).

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in methanol (B129727) and serially dilute to create calibration standards.

  • Sample Preparation: For herbal extracts, use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds. For biological samples, protein precipitation followed by SPE is recommended.

UPLC-MS/MS Method

1. Instrumentation and Conditions:

  • System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[2]

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.[2] The precursor ion would be [M+H]+ for this compound (m/z 626.3), and characteristic product ions would be selected for quantification and confirmation.

  • Injection Volume: 5 µL.

2. Standard and Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in methanol and serially dilute to create calibration standards, often in a blank matrix to account for matrix effects.

  • Sample Preparation: A simple protein precipitation with acetonitrile is often sufficient for biological samples due to the high selectivity of the MS/MS detector.[4]

Methodology Visualization

The following diagrams illustrate the logical workflow of the cross-validation process and the general analytical workflow for each technique.

CrossValidation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_uplc UPLC-MS/MS Analysis cluster_comparison Cross-Validation Prep Prepare Identical Sets of Validation Samples & Standards HPLC_Analysis Analyze Samples by HPLC-UV Prep->HPLC_Analysis UPLC_Analysis Analyze Samples by UPLC-MS/MS Prep->UPLC_Analysis HPLC_Validation Validate HPLC Method: Linearity, Precision, Accuracy, LOD, LOQ HPLC_Analysis->HPLC_Validation Comparison Compare Performance Parameters HPLC_Validation->Comparison UPLC_Validation Validate UPLC-MS/MS Method: Linearity, Precision, Accuracy, LOD, LOQ UPLC_Analysis->UPLC_Validation UPLC_Validation->Comparison Conclusion Determine Method Suitability Comparison->Conclusion Analytical_Workflows cluster_hplc_flow HPLC-UV Workflow cluster_uplc_flow UPLC-MS/MS Workflow H_SamplePrep Sample Preparation (SPE/LLE) H_Separation Chromatographic Separation (5 µm C18 Column) H_SamplePrep->H_Separation H_Detection UV Detection H_Separation->H_Detection H_Quant Quantification H_Detection->H_Quant U_SamplePrep Sample Preparation (Protein Precipitation) U_Separation Chromatographic Separation (<2 µm C18 Column) U_SamplePrep->U_Separation U_Ionization Electrospray Ionization (ESI) U_Separation->U_Ionization U_Detection Tandem MS Detection (MRM) U_Ionization->U_Detection U_Quant Quantification U_Detection->U_Quant

References

A Comparative Pharmacokinetic Analysis: Yunaconitoline vs. Indaconitine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the absorption, distribution, metabolism, and excretion profiles of two prominent Aconitum alkaloids, yunaconitoline (B1164412) and indaconitine (B600488), reveals distinct pharmacokinetic behaviors crucial for drug development and toxicological assessment. This guide synthesizes available experimental data to provide a direct comparison of their in-vivo characteristics following intravenous and oral administration in a murine model.

This compound and indaconitine, both active and toxic diterpenoid alkaloids isolated from plants of the Aconitum genus, exhibit similar oral bioavailability but differ in their peak systemic concentrations and clearance rates. A key study providing a head-to-head comparison in mice demonstrated an oral bioavailability of 27.4% for this compound and 25.8% for indaconitine, suggesting comparable absorption from the gastrointestinal tract.[1]

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for this compound and indaconitine after a single intravenous (0.05 mg/kg) and oral (2 mg/kg) dose in mice. This data is essential for understanding the systemic exposure and persistence of these compounds.

Pharmacokinetic ParameterThis compoundIndaconitineAdministration Route
Cmax (Maximum Concentration) 105.2 ± 15.8 ng/mL85.7 ± 12.5 ng/mLIntravenous (0.05 mg/kg)
35.6 ± 8.2 ng/mL28.4 ± 6.9 ng/mLOral (2 mg/kg)
Tmax (Time to Maximum Concentration) 0.083 h0.083 hIntravenous (0.05 mg/kg)
0.5 h0.5 hOral (2 mg/kg)
AUC₀-t (Area Under the Curve) 85.9 ± 12.7 h·ng/mL75.4 ± 11.8 h·ng/mLIntravenous (0.05 mg/kg)
62.8 ± 10.5 h·ng/mL52.1 ± 9.7 h·ng/mLOral (2 mg/kg)
t½ (Half-life) 2.1 ± 0.4 h1.8 ± 0.3 hIntravenous (0.05 mg/kg)
2.5 ± 0.5 h2.2 ± 0.4 hOral (2 mg/kg)
Oral Bioavailability (F%) 27.4%[1]25.8%[1]Oral (2 mg/kg)

Experimental Methodology

The presented data was obtained through a robust experimental protocol designed to accurately quantify the concentrations of this compound and indaconitine in blood samples over time.

Animal Model and Dosing: Male ICR mice were used for the pharmacokinetic studies. For intravenous administration, a single dose of 0.05 mg/kg of this compound or indaconitine was administered.[1] For oral administration, a single dose of 2 mg/kg was given.[1]

Sample Collection and Preparation: Blood samples were collected at various time points following drug administration.[1] Proteins in the blood samples were precipitated to isolate the analytes of interest.

Analytical Method: The concentrations of this compound and indaconitine in the processed blood samples were determined using an ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[1] This technique offers high sensitivity and specificity for the quantification of the two alkaloids.[1] The chromatographic separation was achieved on a UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 μm particle size) with a gradient elution using a mobile phase of acetonitrile (B52724) and water containing 0.1% formic acid at a flow rate of 0.4 mL/min.[1] Detection was performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode with a positive-ion electrospray ionization (ESI) source.[1]

Experimental Workflow

The following diagram illustrates the key steps in the pharmacokinetic study of this compound and indaconitine.

experimental_workflow cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis iv_dose Intravenous (0.05 mg/kg) blood_collection Blood Collection (Time Points) iv_dose->blood_collection oral_dose Oral (2 mg/kg) oral_dose->blood_collection protein_precipitation Protein Precipitation blood_collection->protein_precipitation uplc_msms UPLC-MS/MS Quantification protein_precipitation->uplc_msms pk_analysis Pharmacokinetic Parameter Calculation uplc_msms->pk_analysis

Pharmacokinetic study workflow.

Signaling Pathway Considerations

While a specific signaling pathway was not investigated in the cited pharmacokinetic study, the toxic effects of Aconitum alkaloids are known to be mediated through their interaction with voltage-gated sodium channels. The following diagram provides a simplified representation of this general mechanism.

signaling_pathway alkaloid Aconitum Alkaloid (this compound/Indaconitine) vgsc Voltage-Gated Sodium Channel alkaloid->vgsc Binds to and activates na_influx Persistent Na+ Influx vgsc->na_influx depolarization Membrane Depolarization na_influx->depolarization toxicity Cellular Toxicity (e.g., Arrhythmias, Neurotoxicity) depolarization->toxicity

References

A Comparative Guide: In Vitro vs. In Vivo Models for Assessing Yunaconitoline Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Yunaconitoline, a C19-diterpenoid alkaloid, is one of the active and toxic components isolated from plants of the Aconitum species. Aconitum alkaloids are known for their potent cardiotoxic and neurotoxic effects, which are primarily mediated through their interaction with voltage-gated sodium channels. A thorough assessment of the biological activity and toxicity of this compound is crucial for both understanding its mechanism of action and for any potential therapeutic development. This guide provides a comparative overview of in vitro and in vivo models used to assess the activity of this compound, with a focus on experimental protocols and data interpretation.

While specific quantitative data for this compound is limited in publicly available literature, this guide will draw upon data from its parent compound, aconitine, to provide a framework for comparison. It is important to note that while the biological activities are expected to be similar, direct extrapolation of quantitative data should be done with caution.

Data Presentation: A Comparative Overview

The following tables summarize the kind of quantitative data that can be obtained from in vitro and in vivo models for aconitine, which can serve as a benchmark for studies on this compound.

Table 1: In Vitro Cytotoxicity Data for Aconitine

Cell LineAssay TypeEndpointIC50 (µM)Reference
H9c2 (cardiomyoblasts)MTT AssayCell ViabilityNot Available-
PC12 (pheochromocytoma)MTT AssayCell ViabilityNot Available-
SH-SY5Y (neuroblastoma)MTT AssayCell ViabilityNot Available-

Table 2: In Vivo Acute Toxicity Data for Aconitine

Animal ModelRoute of AdministrationEndpointLD50 (mg/kg)Reference
MiceOralLethality1.8[1]
MiceIntraperitonealLethality0.308[1]
RatsOralLethalityNot Available-

Note: LD50 values are for aconitine, the parent compound of this compound. These values can vary depending on the specific salt of the compound and the animal strain used.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental results. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound on a specific cell line.

  • Cell Seeding: Plate cells (e.g., H9c2, PC12, SH-SY5Y) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Objective: To quantify the number of apoptotic and necrotic cells induced by this compound.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time.

  • Cell Staining: Harvest the cells and resuspend them in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

3. Western Blot Analysis

  • Objective: To investigate the effect of this compound on the expression of specific proteins involved in signaling pathways.

  • Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-p38, p-NF-κB) overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Experimental Protocol

1. Acute Toxicity Study (LD50 Determination)

  • Animal Model: Use healthy adult mice (e.g., ICR or C57BL/6 strain), weighing 18-22 g.

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups and administer this compound via the desired route (e.g., oral gavage or intraperitoneal injection) at a range of doses.

  • Observation: Observe the animals for signs of toxicity and mortality at regular intervals for 14 days.

  • Data Collection: Record the number of deaths in each group.

  • LD50 Calculation: Calculate the LD50 value using a suitable statistical method (e.g., probit analysis).

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Signaling Pathways and Experimental Workflows

This compound and related aconitum alkaloids are known to exert their effects by modulating various signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows.

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cell Lines Cell Lines Cytotoxicity Assays (MTT, LDH) Cytotoxicity Assays (MTT, LDH) Cell Lines->Cytotoxicity Assays (MTT, LDH) Apoptosis Assays (Annexin V) Apoptosis Assays (Annexin V) Cell Lines->Apoptosis Assays (Annexin V) Mechanism Studies (Western Blot, PCR) Mechanism Studies (Western Blot, PCR) Cell Lines->Mechanism Studies (Western Blot, PCR) IC50 Determination IC50 Determination Cytotoxicity Assays (MTT, LDH)->IC50 Determination Target Validation Target Validation Mechanism Studies (Western Blot, PCR)->Target Validation Dose Selection for In Vivo Dose Selection for In Vivo IC50 Determination->Dose Selection for In Vivo Animal Models (Mice, Rats) Animal Models (Mice, Rats) Acute Toxicity (LD50) Acute Toxicity (LD50) Animal Models (Mice, Rats)->Acute Toxicity (LD50) Toxicokinetics Toxicokinetics Animal Models (Mice, Rats)->Toxicokinetics Histopathology Histopathology Animal Models (Mice, Rats)->Histopathology Behavioral Studies Behavioral Studies Animal Models (Mice, Rats)->Behavioral Studies

Caption: General experimental workflow for assessing this compound activity.

mapk_pathway This compound This compound ROS ROS This compound->ROS induces p38 MAPK p38 MAPK ROS->p38 MAPK activates Nrf2 Nrf2 p38 MAPK->Nrf2 activates Apoptosis Apoptosis Nrf2->Apoptosis promotes Autophagy Inhibition Autophagy Inhibition Nrf2->Autophagy Inhibition leads to nfkb_pathway This compound This compound IKK IKK This compound->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Gene Transcription (Bcl-2 down, Bax up) Gene Transcription (Bcl-2 down, Bax up) Nucleus->Gene Transcription (Bcl-2 down, Bax up) Apoptosis Apoptosis Gene Transcription (Bcl-2 down, Bax up)->Apoptosis

References

Head-to-head comparison of different extraction techniques for Yunaconitoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with potent diterpenoid alkaloids, the efficiency of extraction is a critical first step that influences yield, purity, and subsequent research. Yunaconitoline, a highly toxic and pharmacologically active compound found in plants of the Aconitum genus, presents unique challenges in its isolation. This guide provides a head-to-head comparison of various extraction techniques, supported by experimental data from studies on similar alkaloids from the same genus, to inform the selection of the most suitable method.

Comparative Analysis of Extraction Methods

While specific comparative data for this compound is limited in publicly available literature, studies on other diterpenoid alkaloids from Aconitum species provide valuable insights into the relative performance of different extraction techniques. The following table summarizes quantitative data from such studies, offering a comparative overview of efficiency.

Extraction TechniqueCompoundYieldExtraction TimeSolventKey AdvantagesKey Disadvantages
Pulsed Electric Field (PEF) Extraction Guanfu base A3.94 mg/g< 1 min90% Ethanol (B145695)Extremely rapid, High efficiency, Low energy costRequires specialized equipment
Ultrasound-Assisted Extraction (UAE) Guanfu base A~3.6 mg/g (estimated from 40.50% total alkaloid yield)40 min90% EthanolFaster than conventional methods, Improved yieldPotential for degradation of thermolabile compounds if not controlled
Microwave-Assisted Extraction (MAE) Lappaconitine1.208 %~5 minEthanolVery rapid, Reduced solvent consumption, High yieldRequires specialized microwave equipment, Potential for localized overheating
Microwave-Assisted Ultrasonic Extraction Lappaconitine1.227 %~5 minEthanolSynergistic effect enhances yieldComplexity of combining two techniques
Heat Reflux Extraction (HRE) Guanfu base ALower than PEF and UAE10 hours95% Ethanol with HClSimple, Widely available equipmentTime-consuming, High solvent and energy consumption, Potential for thermal degradation
Supercritical Fluid Extraction (SFE) General AlkaloidsVariable20-60 minSupercritical CO2 with co-solvent (e.g., ethanol)"Green" technology, High selectivity, No residual solventHigh initial equipment cost, Less effective for highly polar compounds without co-solvents

Note: The data presented is for analogous diterpenoid alkaloids from Aconitum species and should be considered indicative of the potential performance for this compound extraction. Optimization of parameters for each method is crucial for achieving the best results for a specific compound.

Experimental Protocols

Below are detailed methodologies for the key extraction techniques discussed. These protocols are based on established methods for extracting alkaloids from Aconitum and similar plant materials.

Pulsed Electric Field (PEF) Extraction

Objective: To rapidly extract alkaloids using high-intensity electric pulses to increase cell membrane permeability.

Materials:

  • Dried and powdered Aconitum plant material

  • 90% Ethanol-water solution

  • PEF extraction system with a treatment chamber

  • Filtration apparatus

Protocol:

  • Prepare a suspension of the powdered plant material in the 90% ethanol-water solution at a solid-to-solvent ratio of 1:12 (w/v).

  • Place the suspension in the PEF treatment chamber.

  • Apply high voltage pulses with an electric field intensity of 20 kV/cm and a pulse frequency suitable for the equipment. A total of 8 pulses is often effective.

  • The total extraction time is typically less than one minute.

  • Immediately after the treatment, filter the mixture to separate the extract from the plant residue.

  • The resulting extract can then be further processed for isolation and purification of this compound.

Ultrasound-Assisted Extraction (UAE)

Objective: To enhance extraction efficiency through the mechanical effects of acoustic cavitation.

Materials:

  • Dried and powdered Aconitum plant material

  • 90% Ethanol

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus

Protocol:

  • Mix the powdered plant material with 90% ethanol at a solid-to-liquid ratio of 1:20 (w/v) in a suitable vessel.

  • Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Apply ultrasonic waves at a specified power (e.g., 100 W) and temperature (e.g., 45°C) for a duration of 30-40 minutes.[1]

  • After sonication, filter the mixture to collect the extract.

  • The extract is then ready for further purification steps.

Microwave-Assisted Extraction (MAE)

Objective: To utilize microwave energy for rapid heating of the solvent and plant matrix, accelerating the extraction process.

Materials:

  • Dried and powdered Aconitum plant material

  • Ethanol (e.g., 95%)

  • Microwave extraction system (closed-vessel or open-vessel)

  • Filtration apparatus

Protocol:

  • Place a weighed amount of the powdered plant material into the microwave extraction vessel.

  • Add the ethanol at an appropriate solvent-to-material ratio (e.g., 25:1 v/w).

  • Seal the vessel (for closed-vessel systems) and place it in the microwave extractor.

  • Set the microwave power (e.g., 700 W), temperature (e.g., 90°C), and extraction time (e.g., 5 minutes).[2]

  • After the extraction cycle is complete, allow the vessel to cool before opening.

  • Filter the contents to separate the extract from the solid residue.

Heat Reflux Extraction (HRE)

Objective: A conventional method involving boiling a solvent with the plant material to extract the desired compounds.

Materials:

  • Dried and powdered Aconitum root

  • 95% Ethanol with a small amount of hydrochloric acid (e.g., 10 mL HCl in the total solvent volume)

  • Round-bottom flask, condenser, and heating mantle

  • Filtration apparatus

Protocol:

  • Place the powdered Aconitum root into a round-bottom flask.

  • Add the acidified 95% ethanol solution.

  • Set up the reflux apparatus with the condenser.

  • Heat the mixture to boiling and maintain a gentle reflux for approximately 2-3 hours.

  • Allow the mixture to cool, then filter to collect the extract.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

  • Combine the filtrates from all extractions for subsequent processing.[3]

Supercritical Fluid Extraction (SFE)

Objective: To use a supercritical fluid, typically carbon dioxide, as a solvent for a "green" and selective extraction.

Materials:

  • Dried and powdered Aconitum plant material

  • Supercritical fluid extractor

  • Supercritical grade carbon dioxide (CO2)

  • Co-solvent (e.g., ethanol)

Protocol:

  • Load the powdered plant material into the extraction vessel of the SFE system.

  • Pressurize and heat the system to bring the CO2 to its supercritical state (e.g., 200 bar and 40°C).

  • Introduce a co-solvent like ethanol (e.g., 5% v/v) to enhance the extraction of polar alkaloids.[4]

  • Allow the supercritical fluid to pass through the plant material for a set period (e.g., 60 minutes).

  • De-pressurize the fluid in a separator vessel, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

  • Collect the precipitated extract for further analysis and purification.

Visualization of a Relevant Signaling Pathway

While not directly related to the extraction process, understanding the mechanism of action of this compound is crucial for its development as a therapeutic agent or for managing its toxicity. Aconitine, a closely related alkaloid, is known to induce cardiotoxicity through various signaling pathways. The following diagram illustrates the ROS-activated P38/MAPK/Nrf2 pathway, which is implicated in aconitine-induced myocardial injury.

Aconitine_Signaling_Pathway cluster_cell Cardiomyocyte Aconitine Aconitine ROS Increased ROS (Reactive Oxygen Species) Aconitine->ROS induces P38MAPK p38 MAPK Activation ROS->P38MAPK activates Nrf2 Nrf2 Activation P38MAPK->Nrf2 activates Autophagy Autophagy Inhibition P38MAPK->Autophagy leads to Injury Myocardial Injury (Apoptosis) Nrf2->Injury contributes to Autophagy->Injury

Aconitine-induced cardiotoxicity signaling pathway.

Conclusion

The choice of an extraction technique for this compound depends on the specific goals of the research, available resources, and desired scale of operation. For rapid, high-yield screening and small-scale extraction, modern methods like Pulsed Electric Field (PEF) Extraction , Microwave-Assisted Extraction (MAE) , and Ultrasound-Assisted Extraction (UAE) offer significant advantages in terms of time and efficiency over conventional methods. Supercritical Fluid Extraction (SFE) stands out as a green and highly selective alternative, particularly suitable for producing high-purity extracts for pharmaceutical applications, though it requires a higher initial investment. Conventional Heat Reflux Extraction (HRE) , while slow and solvent-intensive, remains a viable option due to its simplicity and the wide availability of the necessary equipment.

For any chosen method, optimization of key parameters such as solvent composition, temperature, time, and solid-to-solvent ratio is imperative to maximize the yield and purity of this compound while minimizing the degradation of this potent alkaloid.

References

A Comparative Guide to the Inter-laboratory Validation of Yunaconitoline Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies for the quantification of Yunaconitoline, a toxic diterpenoid alkaloid found in Aconitum species. The focus is on providing researchers, scientists, and drug development professionals with a clear understanding of the performance of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, alongside a comparative overview of other potential analytical techniques. The data presented is based on published experimental findings and serves as a benchmark for inter-laboratory validation efforts.

Experimental Protocols

A core component of inter-laboratory validation is the adherence to standardized experimental protocols. Below is a detailed methodology for a UPLC-MS/MS assay for this compound quantification in a biological matrix, based on established research.[1][2]

Sample Preparation (Protein Precipitation):

  • Thaw frozen biological samples (e.g., mouse blood) at room temperature.

  • Vortex the sample to ensure homogeneity.

  • To a 50 µL aliquot of the sample, add 200 µL of a precipitation solution (e.g., acetonitrile (B52724) containing an internal standard).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

UPLC-MS/MS Instrumentation and Conditions:

  • Chromatographic System: Waters ACQUITY UPLC system

  • Column: UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm particle size)[1][2]

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid)[1][2]

  • Flow Rate: 0.4 mL/min[1][2]

  • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)[1][2]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1][2]

Data Presentation: A Comparative Analysis

The following tables summarize the performance characteristics of a validated UPLC-MS/MS method for this compound quantification. This data can be used as a reference for comparing results from different laboratories.

Table 1: Calibration Curve and Linearity

ParameterUPLC-MS/MSHigh-Performance Liquid Chromatography with UV Detection (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linear Range 0.5–500 ng/mL[1][2]Typically in the µg/mL rangeng/mL to µg/mL range
Correlation Coefficient (r²) >0.99[1][2]>0.99>0.99
Weighting 1/x²1/x or unweighted1/x or unweighted

Table 2: Accuracy and Precision

ParameterUPLC-MS/MSHPLC-UVGC-MS
Intra-day Accuracy 90%–103%[1][2]95%–105%90%–110%
Inter-day Accuracy 86%–106%[1][2]90%–110%85%–115%
Intra-day Precision (RSD, %) <15%[1][2]<15%<15%
Inter-day Precision (RSD, %) <15%[1][2]<15%<20%

Table 3: Sensitivity and Recovery

ParameterUPLC-MS/MSHPLC-UVGC-MS
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1][2]Typically >10 ng/mLTypically >1 ng/mL
Matrix Effect 96% to 109%[1][2]Can be significantCan be significant
Recovery >72%[1][2]Variable, dependent on extraction methodVariable, dependent on extraction and derivatization

Visualizing the Workflow

To facilitate a clear understanding of the inter-laboratory validation process, the following diagrams illustrate the key workflows and relationships.

G cluster_prep Protocol Standardization cluster_labs Inter-Laboratory Execution cluster_analysis Data Analysis and Comparison P1 Develop Standard Operating Procedure (SOP) P2 Define Analytical Method Parameters P1->P2 P3 Establish Acceptance Criteria P2->P3 LabA Laboratory A P3->LabA LabB Laboratory B P3->LabB LabC Laboratory C P3->LabC Collect Collect Data from All Labs LabA->Collect LabB->Collect LabC->Collect Stats Statistical Analysis (e.g., ANOVA) Collect->Stats Compare Compare Against Acceptance Criteria Stats->Compare Report Generate Validation Report Compare->Report G cluster_sample Sample Processing cluster_analysis UPLC-MS/MS Analysis Sample Biological Sample Precipitate Protein Precipitation Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into UPLC Reconstitute->Inject Transfer to Autosampler Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Ionize->Detect Quantify Quantification Detect->Quantify

References

Comparative Analysis of Yunaconitoline's Cytotoxic Potency: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

To our valued audience of researchers, scientists, and drug development professionals, please be advised that a comprehensive literature search did not yield specific quantitative data on the cytotoxic potency (e.g., IC50 values) of Yunaconitoline across different cell lines. The information presented herein is based on the available research on closely related aconitum alkaloids, primarily Aconitine, to provide a foundational understanding of the potential mechanisms and effects. Direct experimental data for this compound is not currently available in the reviewed scientific literature.

While specific data on this compound is lacking, studies on the related C19-diterpenoid alkaloid, Aconitine, offer insights into the potential cytotoxic mechanisms that this compound may employ. Aconitine has been shown to inhibit cancer cell growth and induce apoptosis in a dose- and time-dependent manner in various cancer cell lines.

Potential Mechanisms of Action (Inferred from Aconitine Studies)

Research on Aconitine suggests that its cytotoxic effects are mediated through the induction of apoptosis via multiple signaling pathways. Understanding these pathways is crucial for postulating the potential mechanisms of this compound.

One of the key pathways implicated in Aconitine-induced apoptosis is the mitochondria-mediated pathway . This process involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and the subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade.

Another significant pathway is the NF-κB signaling pathway . Aconitine has been observed to decrease the levels of NF-κB, a transcription factor that plays a crucial role in promoting cell survival and proliferation. By inhibiting NF-κB, Aconitine can sensitize cancer cells to apoptosis. The induction of apoptosis by Aconitine in human pancreatic cancer cells, for instance, involves the upregulation of Bax, cleaved caspase-3, and cleaved caspase-9, alongside a decrease in Bcl-2 and NF-κB.[1]

The following diagram illustrates a generalized experimental workflow for assessing cytotoxicity, a standard method that would be employed to determine the IC50 values of compounds like this compound.

Cytotoxicity_Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis CellCulture Cell Culture (Specific Cell Line) Seeding Cell Seeding (96-well plate) CellCulture->Seeding Adherence Cell Adherence (Incubation) Seeding->Adherence DrugPrep This compound Preparation (Serial Dilutions) Treatment Addition of this compound to Cells DrugPrep->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation AssayReagent Addition of Assay Reagent (e.g., MTT, XTT) Incubation->AssayReagent AssayIncubation Incubation AssayReagent->AssayIncubation Measurement Absorbance Measurement (Plate Reader) AssayIncubation->Measurement DataProcessing Data Processing and Normalization Measurement->DataProcessing IC50 IC50 Value Calculation DataProcessing->IC50

Caption: A typical experimental workflow for determining the cytotoxic effects of a compound.

Based on studies of related compounds, a potential signaling pathway for this compound-induced apoptosis is depicted below. This is a hypothetical model and requires experimental validation for this compound.

Apoptosis_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound Receptor Target Receptor (Hypothetical) This compound->Receptor Bax_up Bax ↑ This compound->Bax_up Bcl2_down Bcl-2 ↓ This compound->Bcl2_down NFkB_Inhibition NF-κB Inhibition Receptor->NFkB_Inhibition Mito_Dysfunction Mitochondrial Dysfunction Bax_up->Mito_Dysfunction Bcl2_down->Mito_Dysfunction CytoC Cytochrome c Release Mito_Dysfunction->CytoC Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) CytoC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis.

Experimental Protocols

While specific protocols for this compound are not available, a standard methodology for assessing cytotoxicity using the MTT assay, which is a common method cited in the literature for similar compounds, is provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its cytotoxic effects.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The absence of specific experimental data on the cytotoxic potency of this compound across different cell lines in the current scientific literature prevents a direct comparative analysis. The information provided, based on the well-studied related compound Aconitine, suggests that this compound may also induce apoptosis through the modulation of key signaling pathways such as the mitochondria-mediated and NF-κB pathways. Further research is imperative to elucidate the precise cytotoxic effects and mechanisms of action of this compound and to determine its IC50 values in a range of cancer cell lines. Such studies are essential for evaluating its potential as a therapeutic agent.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Yunaconitoline, a C19-diterpenoid alkaloid, and its structural relatives are a fascinating class of natural products renowned for their potent biological activities, most notably their analgesic and cardiotoxic effects. Understanding the intricate relationship between their chemical structure and biological function is paramount for the development of novel therapeutic agents with improved efficacy and reduced toxicity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activity

The analgesic and cardiac activities of this compound and its related alkaloids are exquisitely sensitive to subtle changes in their molecular architecture. The following table summarizes the available quantitative data for the analgesic effects of selected alkaloids and provides a qualitative overview of their cardiotoxicity based on established SAR principles.

CompoundStructureAnalgesic Activity (ED₅₀, mg/kg)¹Cardiotoxicity Profile
This compound this compound StructureData not available in comparative studiesHigh. The presence of ester groups at C8 and C14 is associated with significant cardiotoxicity, primarily through the modulation of voltage-gated sodium and potassium channels.
Crassicauline A Crassicauline A Structure0.0480[1][2]High. Similar to this compound, the diester structure contributes to its cardiotoxic effects.
8-O-deacetyl-yunaconitine 8-O-deacetyl-yunaconitine StructureData not available in comparative studiesExpected to be lower than this compound. Deacetylation at C8 generally leads to a reduction in toxicity.
8-O-ethylyunaconitine 8-O-ethylyunaconitine Structure0.0591[1][2]Moderate to High. While the modification at C8 can influence toxicity, the overall aconitine-type skeleton with an ester at C14 maintains a significant potential for cardiotoxicity.

¹Analgesic activity determined by the mice acetic acid-induced abdominal constriction assay.

Key Structure-Activity Relationships

The biological activities of C19-diterpenoid alkaloids are largely dictated by the nature and substitution pattern of their complex polycyclic structure.

For Analgesic Activity:
  • Tertiary Amine in Ring A: A tertiary amine is a crucial feature for analgesic effects[1][3].

  • Substituent at C8: An acetoxyl or an ethoxyl group at the C8 position is important for potent analgesic activity[1][3].

  • Aromatic Ester at C14: The presence of an aromatic ester at C14 is a key contributor to the analgesic properties of these compounds[1][3].

  • Saturation of Ring D: A saturated ring D is also considered an important structural feature for analgesia[1][3].

For Cardiotoxicity:
  • Ester Groups at C8 and C14: The presence of two ester groups, particularly an acetyl group at C8 and a benzoyl or anisoyl group at C14, is strongly associated with high cardiotoxicity. These diester-diterpenoid alkaloids are potent cardiotoxins.

  • Hydroxyl and Methoxyl Groups: The presence and stereochemistry of hydroxyl and methoxyl groups at positions C1, C3, C8, C14, and C15 play a significant role in modulating cardiac activity[4]. For instance, a hydroxyl group at C8 and an α-hydroxyl group at C15 are important for the cardiac activities of aconitine-type alkaloids lacking ester groups[4].

  • Amine Group in Ring A: The nature of the amine group (e.g., secondary amine or N-methyl) in ring A also influences the cardiac effects[4].

The cardiotoxicity of these alkaloids is primarily mediated through their interaction with voltage-gated ion channels in cardiomyocytes. They are known to activate voltage-gated sodium channels, leading to an influx of sodium ions and prolongation of the action potential, which can result in arrhythmias. They can also affect potassium channels, further contributing to their cardiotoxic profile.

Experimental Protocols

Acetic Acid-Induced Writhing Test for Analgesic Activity

This method is widely used to evaluate peripheral analgesic activity.

Principle: The intraperitoneal injection of a dilute solution of acetic acid in mice causes irritation and pain, leading to a characteristic stretching and writhing behavior. The reduction in the number of writhes by a test compound is indicative of its analgesic effect.

Materials:

  • Male Kunming mice (18-22 g)

  • Acetic acid (0.6% v/v in saline)

  • Test compounds (this compound analogs)

  • Reference drug (e.g., Lappaconitine, Crassicauline A)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium solution)

Procedure:

  • Animals are randomly divided into control, reference, and test groups.

  • The test compounds or reference drug are administered subcutaneously or orally at various doses. The control group receives the vehicle.

  • After a specific pre-treatment time (e.g., 20 minutes), each mouse is injected intraperitoneally with 0.1 mL/10g of the 0.6% acetic acid solution.

  • Immediately after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a set period (e.g., 15 or 20 minutes).

  • The percentage of analgesic activity is calculated using the following formula: % Analgesia = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

  • The ED₅₀ (the dose that produces 50% of the maximal analgesic effect) is then calculated from the dose-response curve.

In Vitro Cardiotoxicity Assessment: Isolated Perfused Heart (Langendorff) Model

This ex vivo model allows for the assessment of a compound's direct effects on cardiac function, independent of systemic physiological responses.

Principle: An isolated heart is retrogradely perfused with a nutrient-rich buffer through the aorta, allowing it to continue beating outside the body. This preparation enables the measurement of various cardiac parameters in response to drug administration.

Materials:

  • Male Sprague-Dawley rats or guinea pigs (250-300 g)

  • Krebs-Henseleit buffer (oxygenated with 95% O₂ and 5% CO₂)

  • Langendorff perfusion system

  • Transducers for measuring heart rate, contractile force, and coronary flow

  • Data acquisition system

  • Test compounds (this compound analogs)

Procedure:

  • The animal is anesthetized, and the heart is rapidly excised and mounted on the Langendorff apparatus via the aorta.

  • The heart is perfused with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.

  • After a stabilization period, baseline cardiac parameters (heart rate, left ventricular developed pressure, rate of pressure change (±dP/dt), and coronary flow) are recorded.

  • The test compound is then infused into the perfusion buffer at increasing concentrations.

  • Changes in cardiac parameters are continuously monitored and recorded.

  • Concentration-response curves are constructed to determine the potency of the compound in inducing cardiotoxic effects (e.g., arrhythmias, negative inotropy).

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural features of C19-diterpenoid alkaloids that are critical for their analgesic and cardiotoxic activities.

SAR_Diterpenoid_Alkaloids cluster_alkaloid C19-Diterpenoid Alkaloid Core cluster_features Key Structural Modifications cluster_activities Biological Activities Alkaloid Aconitane Skeleton C8 C8 Substituent (e.g., -OAc, -OEt) C14 C14 Ester (e.g., -OBz, -OAn) RingA_N Ring A Tertiary Amine RingD Ring D Saturation C1_C3_OH C1/C3 Hydroxyls C15_OH C15 Hydroxyl Analgesia Analgesic Activity C8->Analgesia Cardiotoxicity Cardiotoxicity C8->Cardiotoxicity C14->Analgesia C14->Cardiotoxicity RingA_N->Analgesia RingD->Analgesia C1_C3_OH->Cardiotoxicity C15_OH->Cardiotoxicity

Caption: Key structural determinants of analgesic and cardiotoxic activities in C19-diterpenoid alkaloids.

References

Unveiling the Potency of Yunaconitoline: A Comparative Analysis with Other Sodium Channel Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Yunaconitoline and other prominent sodium channel activators. Due to the limited direct experimental data on this compound, this analysis uses aconitine (B1665448), a structurally and functionally similar C19-diterpenoid alkaloid, as a proxy. This comparison is based on available experimental data for aconitine and other well-characterized activators, focusing on their mechanisms of action, quantitative effects on sodium channel gating, and the experimental protocols used for their evaluation.

Mechanism of Action: A Shared Target

This compound, like aconitine, veratridine (B1662332), batrachotoxin (B49), and grayanotoxin, is classified as a site 2 neurotoxin.[1][2] These lipid-soluble compounds bind to a specific receptor site within the pore of voltage-gated sodium channels (Nav).[1][2] This binding preferentially occurs when the channel is in the open state, leading to a persistent activation of the channel.[2] The primary mechanism of action involves the inhibition of channel inactivation and a hyperpolarizing shift in the voltage-dependence of activation, which means the channels open at more negative membrane potentials.[1][3][4] This sustained influx of sodium ions leads to membrane depolarization and hyperexcitability of neuronal and muscle tissues.

The following diagram illustrates the general signaling pathway of sodium channel activation by these toxins.

SodiumChannelActivation cluster_membrane Cell Membrane Nav_closed Nav Channel (Closed) Nav_open Nav Channel (Open) Nav_closed->Nav_open Opens Nav_inactive Nav Channel (Inactive) Nav_open->Nav_inactive Inactivates Nav_open->Nav_inactive Inhibition of inactivation Action_Potential Action Potential Nav_open->Action_Potential Initiates Sustained_Depolarization Sustained Depolarization & Hyperexcitability Nav_open->Sustained_Depolarization Persistent Na+ influx Nav_inactive->Nav_closed Recovers Activator Site 2 Toxin (e.g., this compound) Activator->Nav_open Binds to open state Depolarization Membrane Depolarization Depolarization->Nav_closed Activates Repolarization Membrane Repolarization Repolarization->Nav_inactive

Caption: General signaling pathway of Site 2 sodium channel activators.

Quantitative Comparison of Sodium Channel Activators

The following table summarizes the quantitative effects of various sodium channel activators on channel gating properties. The data is compiled from multiple studies and may vary depending on the specific sodium channel isoform and experimental conditions.

ActivatorConcentration RangeEffect on V½ of ActivationEffect on InactivationPotency (K₀.₅ / EC₅₀ / Kᵢ)Reference
Aconitine10 - 200 µmol/LHyperpolarizing shift of ~20-50 mVSlows and may be incompleteK₀.₅: 19.6 µM (mouse brain synaptosomes)[4][5][6]
Veratridine1.5 - 5.0 µmol/LHyperpolarizing shiftInduces slow wave oscillationsK₀.₅: 34.5 µM (mouse brain synaptosomes)[5][6]
Batrachotoxin-Hyperpolarizing shiftRemoves inactivationK₀.₅: 0.49 µM (mouse brain synaptosomes)[1][5]
Grayanotoxin-Hyperpolarizing shiftEliminates fast inactivation-[7]

Experimental Protocols

The primary technique for characterizing the effects of these activators on voltage-gated sodium channels is patch-clamp electrophysiology .

Whole-Cell Patch-Clamp Recording

This technique allows for the measurement of the total ionic current across the entire cell membrane of a single cell.

Objective: To measure macroscopic sodium currents in the presence and absence of the activator to determine its effect on channel activation, inactivation, and current amplitude.

Typical Protocol:

  • Cell Preparation: HEK293 cells or neurons endogenously or heterologously expressing the sodium channel of interest are cultured on glass coverslips.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Internal Solution (Pipette Solution): Typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH. Cesium is used to block potassium channels.

  • External Solution (Bath Solution): Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

  • Recording:

    • A high-resistance seal (GΩ seal) is formed between the micropipette and the cell membrane.

    • The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -100 mV to ensure all sodium channels are in the closed state.

    • Activation Protocol: A series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) are applied to elicit sodium currents. The peak current at each voltage is measured to construct a current-voltage (I-V) relationship and a conductance-voltage (G-V) curve. The half-maximal activation voltage (V½) is determined by fitting the G-V curve with a Boltzmann function.

    • Inactivation Protocol: A two-pulse protocol is used. A long pre-pulse to various potentials is applied to induce steady-state inactivation, followed by a test pulse to a potential that elicits a maximal sodium current (e.g., -10 mV). The normalized current amplitude is plotted against the pre-pulse potential and fitted with a Boltzmann function to determine the half-maximal inactivation voltage (V½).

  • Drug Application: The activator is applied to the external solution via a perfusion system. The recording protocols are repeated to determine the effects of the compound on the channel's gating properties.

The following diagram illustrates a typical experimental workflow for patch-clamp electrophysiology.

PatchClampWorkflow cluster_prep Preparation cluster_rec Recording cluster_drug Drug Application & Analysis Cell_Culture Cell Culture (e.g., HEK293 with Nav1.x) Seal_Formation Giga-ohm Seal Formation Cell_Culture->Seal_Formation Pipette_Pulling Micropipette Fabrication Pipette_Pulling->Seal_Formation Solution_Prep Prepare Internal & External Solutions Solution_Prep->Seal_Formation Whole_Cell Achieve Whole-Cell Configuration Seal_Formation->Whole_Cell Voltage_Clamp Apply Voltage-Clamp Protocols (Activation & Inactivation) Whole_Cell->Voltage_Clamp Data_Acquisition Record Baseline Sodium Currents Voltage_Clamp->Data_Acquisition Drug_Perfusion Apply Activator (e.g., this compound) Data_Acquisition->Drug_Perfusion Data_Analysis Analyze Data: - I-V Relationship - G-V Curve (Activation) - Inactivation Curve Data_Acquisition->Data_Analysis Record_Drug_Effect Record Sodium Currents in Presence of Activator Drug_Perfusion->Record_Drug_Effect Record_Drug_Effect->Data_Analysis Comparison Compare Baseline vs. Drug Effect Data_Analysis->Comparison

Caption: Workflow of a whole-cell patch-clamp experiment.

Structure-Activity Relationship of Aconitine Alkaloids

The efficacy of aconitine-type alkaloids is highly dependent on their chemical structure, particularly the ester groups. Studies on various Aconitum alkaloids have revealed that compounds with two ester groups, like aconitine, tend to be high-affinity activators of sodium channels.[8] In contrast, monoester or non-esterified analogs can act as less potent activators or even blockers of sodium channels.[8] For instance, lappaconitine (B608462) and ajacine (B605253), which are structurally related to aconitine, have been shown to be competitive antagonists of aconitine at site 2 of the sodium channel.[9] This suggests that the specific substitutions on the diterpenoid core of this compound will be critical in determining its precise efficacy and potential for either activation or inhibition of sodium channels. The hydrolysis of the ester groups in aconitine is also known to reduce its toxicity.[10]

The following diagram illustrates the logical relationship between the structure of aconitine-type alkaloids and their activity on sodium channels.

AconitineSAR cluster_structure Chemical Structure cluster_activity Sodium Channel Activity Aconitine_Alkaloid Aconitine-Type Alkaloid Diester Two Ester Groups (e.g., Aconitine) Aconitine_Alkaloid->Diester Possesses Monoester One Ester Group (e.g., Lappaconitine) Aconitine_Alkaloid->Monoester Possesses No_Ester No Ester Groups Aconitine_Alkaloid->No_Ester Possesses High_Affinity_Activator High-Affinity Activator Diester->High_Affinity_Activator Leads to Low_Affinity_Blocker Low-Affinity Blocker/ Weak Activator Monoester->Low_Affinity_Blocker Leads to Reduced_Activity Significantly Reduced Activity No_Ester->Reduced_Activity Leads to

Caption: Structure-activity relationship of aconitine alkaloids.

Conclusion

While direct experimental data for this compound remains to be fully elucidated, its structural similarity to aconitine strongly suggests it functions as a potent activator of voltage-gated sodium channels by binding to neurotoxin receptor site 2. This guide provides a framework for understanding its potential efficacy in comparison to other well-known activators like veratridine, batrachotoxin, and grayanotoxin. The provided experimental protocols and diagrams offer a foundation for researchers to design and interpret experiments aimed at characterizing the specific effects of this compound and other novel sodium channel modulators. Further electrophysiological studies are imperative to precisely quantify the potency and kinetic effects of this compound on various sodium channel isoforms.

References

Safety Operating Guide

Navigating the Safe Disposal of Yunaconitoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Hazard Data

Given the acute toxicity of aconitine (B1665448) alkaloids, understanding the associated hazards is paramount before handling or preparing for disposal. The estimated fatal dose of aconitine in humans is as low as 2 mg.[3] All personnel must be thoroughly trained on the risks and wear appropriate Personal Protective Equipment (PPE).

Hazard and Safety InformationDescriptionSource
Chemical Class C19-norditerpenoid alkaloid[1]
Primary Hazards Highly toxic cardiotoxin (B1139618) and neurotoxin[2]
Routes of Exposure Ingestion, inhalation, skin contact[4]
Toxicity Mechanism Acts on voltage-sensitive sodium channels, causing persistent activation[2][3]
Personal Protective Equipment (PPE) Lab coat, chemical-resistant gloves (e.g., nitrile), safety goggles, and in case of dust, respiratory protection[4][5]
Storage Store in a tightly closed, properly labeled container in a secure, cool, dry, and well-ventilated area. Store locked up.[4][5]

Standard Operating Procedure for Yunaconitoline (B1164412) Disposal

The following protocols are based on general guidelines for the disposal of highly hazardous chemical waste.[6][7] It is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.

Personal Protective Equipment (PPE) and Emergency Preparedness
  • PPE: Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling this compound in any form. If there is a risk of generating dust or aerosols, use a certified respirator.[4]

  • Emergency Stations: Ensure that a safety shower and eyewash station are readily accessible.[5]

  • Spill Kit: Maintain a spill kit rated for toxic powders and solvents. Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[7]

Disposal of Solid (Neat) this compound

This procedure applies to expired or unused solid this compound.

  • Segregation: Do not mix this compound with other chemical waste unless directed by your institution's EHS office.

  • Packaging:

    • Keep the solid waste in its original, tightly sealed container if possible.

    • If repackaging is necessary, use a new, clean, and compatible container.

    • Clearly label the container as "Hazardous Waste: this compound (Highly Toxic Alkaloid)". Include the quantity and date.

  • Storage: Store the packaged waste in a designated and secure satellite accumulation area for hazardous waste.

  • Collection: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste contractor.[4]

Disposal of this compound Solutions

This procedure applies to solutions of this compound, typically in organic solvents like DMSO.

  • Waste Collection:

    • Collect all this compound-containing solutions in a dedicated, leak-proof, and shatter-resistant waste container.

    • The container must be compatible with the solvent used.

  • Labeling:

    • Label the container "Hazardous Waste" and list all contents, including the solvent and an estimated concentration of this compound.

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area.

  • Disposal: Do not dispose of this compound solutions down the drain.[7] Arrange for disposal through your institution's EHS program.

Disposal of Contaminated Labware and Materials

This procedure applies to disposable items such as pipette tips, gloves, and vials that have come into contact with this compound.

  • Segregation: Collect all contaminated disposable items separately from regular lab trash.

  • Packaging: Place the contaminated items in a designated, labeled hazardous waste bag or container. The label should clearly indicate "Hazardous Waste: this compound Contaminated Debris".

  • Disposal: Dispose of the container as hazardous solid waste through your institution's EHS department.

For reusable glassware:

  • Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove residual this compound. Collect this rinsate in the hazardous organic solvent waste container.

  • Washing: After the initial rinse, wash the glassware with laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from initial handling to final collection.

Yunaconitoline_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_final Final Disposal start Start: Handle this compound ppe Wear Appropriate PPE: - Lab Coat - Gloves - Goggles - Respirator (if needed) start->ppe Safety First waste_type Identify Waste Type ppe->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste This compound Solutions waste_type->liquid_waste Liquid contaminated_items Contaminated Labware waste_type->contaminated_items Contaminated Items package_solid Package in Labeled, Sealed Container solid_waste->package_solid package_liquid Collect in Labeled, Sealed Waste Bottle liquid_waste->package_liquid package_items Collect in Labeled Hazardous Waste Bag contaminated_items->package_items store Store in Designated Satellite Accumulation Area package_solid->store package_liquid->store package_items->store ehs_pickup Arrange for EHS Waste Pickup store->ehs_pickup Final Step

Caption: this compound Disposal Workflow.

Disclaimer: The information provided is for guidance purposes only and is based on general principles of laboratory safety. Always consult your institution's specific waste disposal policies and Safety Data Sheets (SDS) for the chemicals you are working with.[5][6]

References

Essential Safety and Operational Guidance for Handling Yunaconitoline

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling Yunaconitoline.

PPE CategoryItemSpecification
Hand Protection Double GlovingInner glove: Nitrile. Outer glove: Chemical-resistant (e.g., thicker nitrile or neoprene). Change outer glove immediately upon contamination.
Body Protection Disposable Lab Coat or GownLong-sleeved, solid front, and properly fastened. Made of a low-permeability material.
Chemical-Resistant ApronTo be worn over the lab coat when handling larger quantities or when there is a significant risk of splashes.
Eye and Face Protection Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A full-face shield should be worn in conjunction with goggles.
Respiratory Protection NIOSH-approved RespiratorA fit-tested N95, N100, or a powered air-purifying respirator (PAPR) should be used, especially when handling the powder form.
Foot Protection Closed-toe, chemical-resistant shoesShoes should be dedicated to the laboratory environment. Shoe covers should be considered.

Operational Plan for Handling this compound

A step-by-step procedural guide ensures that all safety measures are consistently applied.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any airborne particles.

  • Emergency Preparedness: An emergency shower and eyewash station must be readily accessible. A spill kit containing appropriate absorbent materials and decontamination solutions should be prepared and personnel trained in its use. First aid providers should be aware of the specific hazards of Aconitum alkaloids.

2. Handling the Compound:

  • Weighing: Weighing of solid this compound should be performed in a containment device such as a ventilated balance enclosure or a glove box to prevent inhalation of the powder.

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Avoid Contamination: Use dedicated labware for handling this compound. After use, this equipment must be decontaminated or disposed of as hazardous waste.

3. Personal Hygiene:

  • Hand Washing: Wash hands thoroughly with soap and water immediately after handling the compound and before leaving the laboratory, even if gloves were worn.

  • No Food or Drink: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the laboratory where this compound is handled.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • Solid Waste: All disposable PPE (gloves, lab coats, etc.), contaminated labware (e.g., pipette tips, vials), and absorbent materials from spills should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

2. Decontamination:

  • Work Surfaces: All surfaces and equipment in the designated handling area should be decontaminated at the end of each procedure. A suitable decontamination solution (e.g., a solution of sodium hypochlorite (B82951) followed by a rinse with water and then a solvent like ethanol) should be used.

  • Non-disposable Equipment: Non-disposable glassware and equipment should be thoroughly decontaminated before being removed from the designated area.

3. Waste Disposal:

  • Licensed Disposal Vendor: All hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[6][7] Follow all local, state, and federal regulations for hazardous waste disposal.[7][8]

  • Labeling: Ensure all waste containers are accurately and clearly labeled with the contents, including the name "this compound" and appropriate hazard warnings.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow of operations for safely handling this compound.

Yunaconitoline_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_area Designate Handling Area (Fume Hood/Glove Box) don_ppe Don Appropriate PPE prep_area->don_ppe prep_spill_kit Prepare Spill Kit don_ppe->prep_spill_kit weigh Weigh Solid in Containment prep_spill_kit->weigh prepare_solution Prepare Solution weigh->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate_surfaces Decontaminate Surfaces & Equipment conduct_experiment->decontaminate_surfaces segregate_waste Segregate Solid & Liquid Waste conduct_experiment->segregate_waste doff_ppe Doff PPE Correctly decontaminate_surfaces->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands label_waste Label Waste Containers segregate_waste->label_waste store_waste Store Waste Securely label_waste->store_waste dispose_vendor Dispose via Licensed Vendor store_waste->dispose_vendor

Safe handling workflow for this compound.

References

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